molecular formula C20H22FN3O B1669647 CS-526 CAS No. 313272-12-7

CS-526

货号: B1669647
CAS 编号: 313272-12-7
分子量: 339.4 g/mol
InChI 键: NXPLYKRKIFPEOA-BLLLJJGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CS-526, also known as R-105266, is a proton pump inhibitor potentially for treatment of gastric ulcer. this compound has a potent antisecretory effect on gastric acid secretion without rebound gastric hypersecretion. The inhibitory mechanism of this compound on H+,K+-ATPase was a competitive antagonism to the K+ binding site of H+,K+-ATPase, and it was also a reversible inhibition. this compound inhibited acute gastric mucosal lesions. this compound inhibited histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

313272-12-7

分子式

C20H22FN3O

分子量

339.4 g/mol

IUPAC 名称

7-[(4-fluorophenyl)methoxy]-2,3-dimethyl-1-[[(1S,2S)-2-methylcyclopropyl]methyl]pyrrolo[2,3-d]pyridazine

InChI

InChI=1S/C20H22FN3O/c1-12-8-16(12)10-24-14(3)13(2)18-9-22-23-20(19(18)24)25-11-15-4-6-17(21)7-5-15/h4-7,9,12,16H,8,10-11H2,1-3H3/t12-,16+/m0/s1

InChI 键

NXPLYKRKIFPEOA-BLLLJJGKSA-N

手性 SMILES

C[C@H]1C[C@@H]1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C

规范 SMILES

CC1CC1CN2C(=C(C3=CN=NC(=C32)OCC4=CC=C(C=C4)F)C)C

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

7-(4-fluorobenzyloxy)-2,3-dimethyl-1-((2-methylcyclopropyl)methyl)-1H-pyrrolo(2,3-d)pyridazine
CS 526
CS-526
CS526 cpd

产品来源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of CS-526, a novel potassium-competitive acid blocker (P-CAB). It is intended for an audience with a strong background in pharmacology and drug development, offering detailed insights into the preclinical evaluation of this compound.

Core Mechanism of Action: Competitive Inhibition of Gastric H+,K+-ATPase

This compound is a potent, reversible, and competitive inhibitor of the gastric proton pump, H+,K+-ATPase. This enzyme is terminally responsible for the secretion of gastric acid into the stomach lumen. Unlike proton pump inhibitors (PPIs) which form covalent bonds with the enzyme, this compound competitively binds to the potassium (K+) binding site on the luminal side of the H+,K+-ATPase. This reversible binding prevents the conformational changes necessary for the exchange of cytoplasmic H+ for luminal K+, thereby inhibiting acid secretion.

Signaling Pathway of this compound Action

CS-526_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H+,K+-ATPase Gastric H+,K+-ATPase (Proton Pump) K_site H+,K+-ATPase->K_site H_out H+ (secreted) H+,K+-ATPase->H_out K_in K+ (intracellular) K_site->K_in Transported in H_in H+ (intracellular) H_in->H+,K+-ATPase Pumped out K_out K+ (luminal) K_out->K_site This compound This compound This compound->K_site Competitively Binds & Inhibits

Caption: Mechanism of H+,K+-ATPase inhibition by this compound.

Quantitative Efficacy Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro H+,K+-ATPase Inhibition

CompoundIC50 (nM)Source Organism
This compound 61Hog

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

CompoundAdministration RouteID50 (mg/kg)
This compound Intraduodenal2.8
This compound Oral0.7

Table 3: In Vivo Prevention of Esophageal Lesions in a Rat Reflux Esophagitis Model

CompoundAdministration RouteID50 (mg/kg)
This compound Intraduodenal5.4
This compound Oral1.9
LansoprazoleIntraduodenal2.2

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the H+,K+-ATPase activity.

  • Tissue Procurement: Fresh hog stomachs are obtained from a local abattoir and transported on ice.

  • Mucosal Scraping: The fundic mucosa is scraped from the underlying muscle layers.

  • Homogenization: The scrapings are homogenized in a buffered sucrose (B13894) solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl pH 7.4, 1 mM EDTA).

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps to enrich for microsomal vesicles. A low-speed spin (e.g., 10,000 x g for 10 min) pellets larger cellular debris, and the resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 min) to pellet the microsomes.

  • Sucrose Gradient Centrifugation: The microsomal pellet is resuspended and layered onto a discontinuous sucrose gradient (e.g., 30%, 35%, 40% w/v sucrose) and centrifuged at high speed for an extended period (e.g., 150,000 x g for 2 hours). The H+,K+-ATPase-enriched vesicles are collected from the interface of the sucrose layers.

  • Washing and Storage: The collected fraction is washed, resuspended in a storage buffer, and stored at -80°C until use.

  • Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl (pH 7.4), MgCl2, and KCl.

  • Enzyme and Inhibitor Incubation: The H+,K+-ATPase-enriched microsomes are pre-incubated with varying concentrations of this compound or vehicle control for a specified time at 37°C.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a defined period (e.g., 20-30 minutes) at 37°C.

  • Termination of Reaction: The reaction is stopped by the addition of an acid solution (e.g., trichloroacetic acid).

  • Quantification of Phosphate (B84403) Release: The amount of inorganic phosphate released from the hydrolysis of ATP is quantified using a colorimetric method, such as the malachite green assay. The absorbance is read using a spectrophotometer.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the vehicle control. The IC50 value is determined by fitting the concentration-response data to a sigmoidal curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of this compound.

  • Species and Strain: Male Wistar or Sprague-Dawley rats.

  • Body Weight: 200-250 g.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Fasting: Animals are fasted for 18-24 hours before the experiment, with free access to water.

  • Anesthesia: Rats are anesthetized with a suitable agent (e.g., ether, isoflurane, or an injectable anesthetic).

  • Laparotomy: A midline abdominal incision is made to expose the stomach.

  • Pylorus Ligation: The pylorus is carefully isolated and ligated with a silk suture, ensuring that the blood supply is not occluded.

  • Wound Closure: The abdominal wall and skin are closed with sutures.

  • This compound or vehicle is administered either orally (p.o.) or intraduodenally (i.d.) immediately after pylorus ligation.

  • Euthanasia: After a set period (e.g., 4-5 hours), the rats are euthanized by CO2 inhalation or another approved method.

  • Stomach Removal: The stomach is carefully dissected out, and the esophagus is clamped.

  • Gastric Content Collection: The gastric contents are collected into a graduated centrifuge tube.

  • Volume Measurement: The volume of the gastric juice is recorded.

  • pH Measurement: The pH of the gastric juice is measured using a pH meter.

  • Total Acidity Titration: The gastric juice is centrifuged, and the supernatant is titrated with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 using a pH meter or a colorimetric indicator. The total acid output is calculated.

  • Data Analysis: The ID50 value is calculated based on the dose-dependent inhibition of total acid output.

In Vivo Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion from a denervated gastric pouch in conscious animals.

  • Species: Beagle dogs.

  • Surgical Procedure: A Heidenhain pouch is surgically created from the fundic part of the stomach. This involves constructing a gastric pouch that is isolated from the main stomach but retains its blood supply. The vagal innervation to the pouch is severed. A cannula is inserted into the pouch to allow for the collection of gastric secretions. A recovery period of several weeks is required after surgery.

  • Fasting: Dogs are fasted overnight before the experiment.

  • Basal Secretion: Basal gastric secretions are collected from the pouch for a defined period.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Drug Administration: this compound or vehicle is administered intraduodenally or orally once a steady state of acid secretion is achieved.

  • Gastric Juice Collection: Gastric juice is collected from the pouch at regular intervals.

  • Analysis: The volume, pH, and total acidity of the collected gastric juice are determined as described for the pylorus-ligated rat model.

In Vivo Rat Reflux Esophagitis Model

This model is used to evaluate the protective effect of this compound against esophageal damage caused by gastric acid reflux.

  • Species and Strain: Male Wistar or Sprague-Dawley rats.

  • Body Weight: 200-250 g.

  • Fasting: Animals are fasted for 24 hours before surgery.

  • Anesthesia: Rats are anesthetized.

  • Laparotomy: A midline abdominal incision is made.

  • Ligation: Both the pylorus and the transitional region between the forestomach and the glandular stomach are ligated with silk sutures to induce reflux of gastric contents into the esophagus.

  • Wound Closure: The abdominal wall is closed.

  • This compound or vehicle is administered orally or intraduodenally immediately after the surgical procedure.

  • Euthanasia and Tissue Collection: After a predetermined time (e.g., 5-6 hours), the rats are euthanized, and the esophagus and stomach are removed.

  • Macroscopic Evaluation: The esophagus is opened longitudinally, and the mucosal surface is examined for lesions (e.g., erosions, ulcers, and hemorrhage).

  • Lesion Scoring: The severity of the esophageal lesions is scored based on a predefined scale. A common scoring system is as follows:

    • 0: No lesions

    • 1: Hyperemia

    • 2: One or two small erosions

    • 3: Multiple small erosions

    • 4: Large erosions or ulcers

    • 5: Perforation

  • Data Analysis: The ID50 value is calculated based on the dose-dependent reduction in the total lesion score.

Mandatory Visualizations

Experimental Workflow: Pylorus-Ligated Rat Model

Pylorus_Ligated_Rat_Workflow cluster_preparation Preparation cluster_surgery Surgical Procedure cluster_treatment Treatment cluster_collection Sample Collection (after 4h) cluster_analysis Analysis Fasting 24h Fasting Anesthesia Anesthetize Rat Fasting->Anesthesia Laparotomy Midline Laparotomy Anesthesia->Laparotomy Pylorus_Ligation Ligate Pylorus Laparotomy->Pylorus_Ligation Closure Suture Abdomen Pylorus_Ligation->Closure Drug_Admin Administer this compound (p.o. or i.d.) Closure->Drug_Admin Euthanasia Euthanize Rat Drug_Admin->Euthanasia Stomach_Removal Remove Stomach Euthanasia->Stomach_Removal Content_Collection Collect Gastric Contents Stomach_Removal->Content_Collection Measure_Volume Measure Volume Content_Collection->Measure_Volume Measure_pH Measure pH Content_Collection->Measure_pH Titrate_Acidity Titrate for Total Acidity Content_Collection->Titrate_Acidity

Caption: Workflow for the pylorus-ligated rat model.
Logical Relationship: this compound vs. PPIs

CS526_vs_PPI cluster_cs526 This compound (P-CAB) cluster_ppi Proton Pump Inhibitors (PPIs) H_K_ATPase H+,K+-ATPase CS526_Action Reversible, Competitive Binding at K+ Site CS526_Action->H_K_ATPase Inhibits CS526_Activation No Acid Activation Required CS526_Effect Rapid Onset of Action PPI_Action Irreversible, Covalent Bonding with Cysteine Residues PPI_Action->H_K_ATPase Inhibits PPI_Activation Requires Acidic Environment for Activation (Prodrug) PPI_Effect Delayed Onset of Action

Caption: Comparison of this compound and PPI mechanisms.

CS-526: A Technical Overview of a Novel Acid Pump Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a potent and reversible acid pump antagonist that has demonstrated significant potential in the preclinical setting for the management of acid-related gastrointestinal disorders. Identified as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, this compound distinguishes itself from traditional proton pump inhibitors (PPIs) through its unique mechanism of action. This document provides a comprehensive technical guide on this compound, summarizing its pharmacological profile, mechanism of action, and key preclinical data. While the global development of this compound has been discontinued, the information presented here may hold value for researchers in the field of gastric acid secretion and drug development.

Introduction

Gastric acid-related disorders, such as gastroesophageal reflux disease (GERD), are a prevalent group of conditions affecting a significant portion of the global population. The mainstay of treatment has been proton pump inhibitors (PPIs), which irreversibly inhibit the gastric H+,K+-ATPase. This compound emerged as a novel therapeutic candidate with a distinct, reversible mechanism of action, offering a potentially different clinical profile. This guide delves into the technical details of this compound, presenting a summary of its inhibitory activity and effects on gastric acid secretion.

Pharmacological Profile

This compound has been characterized as a potent inhibitor of the gastric H+,K+-ATPase, the final step in the gastric acid secretion pathway. Its pharmacological activity has been evaluated in various in vitro and in vivo models.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpecies
IC50 (H+,K+-ATPase activity)61 nMHog

Table 2: In Vivo Efficacy of this compound in Animal Models

| Model | Administration Route | ID50 | Species | |---|---|---| | Pylorus-ligated model (gastric acid secretion) | Intraduodenal | 2.8 mg/kg | Rat | | Pylorus-ligated model (gastric acid secretion) | Oral | 0.7 mg/kg | Rat | | Reflux esophagitis model (lesion prevention) | Intraduodenal | 5.4 mg/kg | Rat | | Reflux esophagitis model (lesion prevention) | Oral | 1.9 mg/kg | Rat |

Mechanism of Action

This compound functions as a potassium-competitive acid pump antagonist. Unlike traditional PPIs that form a covalent bond with the H+,K+-ATPase, this compound exhibits a reversible inhibition.

The inhibitory mechanism of this compound on H+,K+-ATPase is a competitive antagonism to the K+ binding site of the enzyme.[1] This reversible binding prevents the conformational changes necessary for the exchange of H+ and K+ ions, thereby inhibiting gastric acid secretion.[1]

Signaling Pathway Diagram

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ H_K_ATPase H+,K+-ATPase (Proton Pump) H_K_ATPase->H+ Pumps K_site K+ Binding Site K_site->H_K_ATPase CS_526 This compound CS_526->K_site Competitively Binds (Reversible) K_ion_lumen K+ K_ion_lumen->K_site Binds K_ion_cell K+

Caption: Mechanism of this compound action on the gastric proton pump.

Experimental Protocols

Detailed experimental protocols for the studies cited are not publicly available. However, based on the descriptions, the following methodologies were likely employed.

In Vitro H+,K+-ATPase Activity Assay
  • Objective: To determine the concentration of this compound that inhibits 50% of the H+,K+-ATPase activity (IC50).

  • Enzyme Source: Hog gastric H+,K+-ATPase.[1]

  • Methodology:

    • Preparation of gastric microsomes containing H+,K+-ATPase from hog stomachs.

    • Incubation of the enzyme preparation with varying concentrations of this compound.

    • Initiation of the enzymatic reaction by the addition of ATP.

    • Measurement of ATPase activity, likely through the quantification of inorganic phosphate (B84403) released from ATP hydrolysis using a colorimetric assay.

    • Calculation of the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the this compound concentration.

In Vivo Pylorus-Ligated Rat Model
  • Objective: To assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

  • Animal Model: Pylorus-ligated rats.[1]

  • Methodology:

    • Fasting of rats prior to the experiment.

    • Anesthetization of the animals.

    • Surgical ligation of the pylorus to allow for the accumulation of gastric secretions.

    • Administration of this compound either intraduodenally or orally at various doses.[1]

    • A set period for gastric juice collection.

    • Euthanasia of the animals and collection of gastric contents.

    • Measurement of the volume and acidity of the gastric juice.

    • Calculation of the ID50 value, the dose required to inhibit gastric acid secretion by 50%.

In Vivo Reflux Esophagitis Model
  • Objective: To evaluate the protective effect of this compound against esophageal lesions caused by gastric reflux.

  • Animal Model: Rat model of reflux esophagitis.[1]

  • Methodology:

    • Induction of reflux esophagitis in rats, likely through a surgical procedure involving ligation of the limiting ridge of the stomach and the pylorus.

    • Administration of this compound either intraduodenally or orally at various doses.[1]

    • A defined experimental period.

    • Euthanasia of the animals and macroscopic or microscopic examination of the esophagus for lesions.

    • Scoring of the severity of esophageal lesions.

    • Calculation of the ID50 value, the dose required to reduce the lesion score by 50%.[1]

Experimental Workflow Diagram

G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Hog_ATPase Hog Gastric H+,K+-ATPase Incubation Incubation with this compound Hog_ATPase->Incubation Activity_Assay ATPase Activity Assay Incubation->Activity_Assay IC50 IC50 Determination Activity_Assay->IC50 Rat_Model Pylorus-Ligated or Reflux Esophagitis Rat Model Dosing Oral or Intraduodenal Administration of this compound Rat_Model->Dosing Observation Measurement of Gastric Secretion or Esophageal Lesions Dosing->Observation ID50 ID50 Determination Observation->ID50

Caption: Preclinical experimental workflow for this compound evaluation.

Therapeutic Potential and Conclusion

The preclinical data for this compound demonstrated its potent antisecretory and antiulcer effects.[1] Its reversible, potassium-competitive mechanism of action presented a novel approach to the inhibition of gastric acid secretion. In models of gastric acid secretion and reflux esophagitis, this compound showed dose-dependent inhibitory effects.[1] These findings indicated a potential therapeutic benefit for this compound in the treatment of gastroesophageal reflux disease.[1]

Despite its promising preclinical profile, the global development of this compound was discontinued.[2] The reasons for this decision are not publicly available. Nevertheless, the study of this compound contributes to the broader understanding of acid pump antagonists and may inform the development of future therapies for acid-related disorders.

References

CS-526: A Technical Overview of a Reversible Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a novel pyrrolopyridazine derivative that acts as a potent and reversible inhibitor of the gastric H+,K+-ATPase, commonly known as the proton pump. It belongs to a class of drugs known as potassium-competitive acid blockers (P-CABs). Preclinical studies have demonstrated its significant antisecretory and antiulcer effects. However, the clinical development of this compound was discontinued (B1498344) during Phase I or II trials due to observations of elevated liver transaminases, suggesting potential hepatotoxicity. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols used in its evaluation.

Introduction

Gastric acid suppression is a cornerstone in the management of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease. For decades, irreversible proton pump inhibitors (PPIs), such as omeprazole (B731) and lansoprazole, have been the standard of care. These drugs form a covalent bond with the H+,K+-ATPase, leading to a prolonged inhibition of acid secretion.

In recent years, a new class of acid suppressants, the potassium-competitive acid blockers (P-CABs), has emerged. Unlike traditional PPIs, P-CABs inhibit the proton pump in a reversible and K+-competitive manner. This mechanism of action offers potential advantages, including a more rapid onset of action and a more predictable, dose-dependent acid suppression. This compound was developed as a promising P-CAB candidate.

Mechanism of Action

This compound exerts its pharmacological effect by competitively and reversibly binding to the K+ binding site of the gastric H+,K+-ATPase.[1] This enzyme is the final step in the secretion of gastric acid into the stomach lumen. By blocking the potassium-binding site, this compound prevents the conformational change in the enzyme necessary for the exchange of H+ and K+ ions, thereby inhibiting acid secretion.

The reversibility of this inhibition distinguishes this compound from conventional PPIs, which form irreversible disulfide bonds with the proton pump. This fundamental difference in the mechanism of action is depicted in the following signaling pathway diagram.

cluster_0 Irreversible PPIs (e.g., Omeprazole) cluster_1 Reversible PPI (this compound) Prodrug Prodrug Active Sulfenamide Active Sulfenamide Prodrug->Active Sulfenamide Acid-catalyzed conversion H+,K+-ATPase (Active) H+,K+-ATPase (Active) Active Sulfenamide->H+,K+-ATPase (Active) Covalent Bonding (Irreversible) H+,K+-ATPase (Inactive) H+,K+-ATPase (Inactive) H+,K+-ATPase (Active)->H+,K+-ATPase (Inactive) Acid Secretion Acid Secretion H+,K+-ATPase (Active)->Acid Secretion Inhibited by Covalent Bonding This compound (Active Drug) This compound (Active Drug) H+,K+-ATPase (Active) H+,K+-ATPase (Active) This compound (Active Drug)->H+,K+-ATPase (Active) Reversible Binding to K+ site This compound-H+,K+-ATPase Complex This compound-H+,K+-ATPase Complex H+,K+-ATPase (Active) ->this compound-H+,K+-ATPase Complex Acid Secretion Acid Secretion H+,K+-ATPase (Active) ->Acid Secretion Inhibited by Competitive Binding

Figure 1: Mechanism of Action of Irreversible vs. Reversible PPIs.

Preclinical Efficacy

The efficacy of this compound has been evaluated in several in vitro and in vivo models. The quantitative data from these studies are summarized below.

In Vitro H+,K+-ATPase Inhibition
CompoundIC50 (nM)
This compound 61

Table 1: In vitro inhibitory activity of this compound on hog gastric H+,K+-ATPase.[1]

In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
Route of AdministrationID50 (mg/kg)
Intraduodenal 2.8
Oral 0.7

Table 2: In vivo antisecretory activity of this compound in pylorus-ligated rats.[1]

In Vivo Efficacy in a Rat Model of Reflux Esophagitis
Route of AdministrationID50 (mg/kg)
Intraduodenal 5.4
Oral 1.9

Table 3: In vivo efficacy of this compound in preventing esophageal lesions in a rat reflux esophagitis model.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preclinical evaluation of this compound.

H+,K+-ATPase Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of the proton pump.

Hog Gastric Mucosa Hog Gastric Mucosa Microsomal Fraction Preparation Microsomal Fraction Preparation Hog Gastric Mucosa->Microsomal Fraction Preparation H+,K+-ATPase Enzyme H+,K+-ATPase Enzyme Microsomal Fraction Preparation->H+,K+-ATPase Enzyme Incubation with this compound Incubation with this compound H+,K+-ATPase Enzyme->Incubation with this compound Addition of ATP Addition of ATP Incubation with this compound->Addition of ATP Measurement of ATPase Activity Measurement of ATPase Activity Addition of ATP->Measurement of ATPase Activity IC50 Determination IC50 Determination Measurement of ATPase Activity->IC50 Determination

Figure 2: Experimental Workflow for H+,K+-ATPase Inhibition Assay.

Protocol:

  • Enzyme Preparation: Gastric H+,K+-ATPase is typically isolated from the microsomal fraction of hog gastric mucosa.

  • Incubation: The enzyme preparation is pre-incubated with varying concentrations of this compound in a buffered solution.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Activity Measurement: The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis, often using a colorimetric method.

  • Data Analysis: The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Pylorus-Ligated Rat Model

This in vivo model is used to assess the antisecretory activity of a compound.

Protocol:

  • Animal Preparation: Rats are fasted overnight with free access to water.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus is ligated to prevent gastric emptying.

  • Drug Administration: this compound is administered either orally or intraduodenally.

  • Gastric Juice Collection: After a set period, the animals are euthanized, and the stomach is removed. The gastric contents are collected.

  • Analysis: The volume of gastric juice, pH, and total acid output are measured.

  • Data Analysis: The dose of this compound that inhibits gastric acid secretion by 50% (ID50) is determined.

Heidenhain Pouch Dog Model

This is a chronic in vivo model for studying gastric acid secretion.

Protocol:

  • Surgical Preparation: A portion of the fundus of the stomach is surgically isolated to create a pouch (the Heidenhain pouch), which is vagally denervated but retains its blood supply. A cannula is inserted into the pouch to allow for the collection of gastric secretions.

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated, typically by a continuous intravenous infusion of histamine.

  • Drug Administration: this compound is administered, in the reported study, directly into the pouch (intrapouch administration).

  • Gastric Juice Collection and Analysis: Gastric juice is collected from the pouch at regular intervals, and the volume and acid concentration are measured to determine the acid output.

Rat Model of Reflux Esophagitis

This in vivo model evaluates the protective effect of a compound against esophageal damage caused by gastric reflux.

Protocol:

  • Surgical Procedure: The transitional region between the forestomach and the glandular portion of the stomach is ligated, and the pylorus is also ligated. This procedure induces the reflux of gastric contents into the esophagus.

  • Drug Administration: this compound is administered either orally or intraduodenally prior to the surgical procedure.

  • Evaluation of Esophageal Lesions: After a defined period, the animals are euthanized, and the esophagus is removed and examined for lesions. The severity of the lesions is often scored based on a predefined scale.

  • Data Analysis: The dose of this compound that reduces the severity of esophageal lesions by 50% (ID50) is calculated.

Pharmacokinetics and Clinical Development

Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, and metabolic pathways, are not extensively available in the public domain.

The clinical development of this compound was discontinued. Reports indicate that this was due to the observation of elevated liver transaminases in Phase I or II clinical trials. This finding suggested a potential for drug-induced liver injury (DILI), a significant safety concern that halted further investigation of the compound in humans.

Preclinical Development Preclinical Development Phase I Clinical Trials Phase I Clinical Trials Preclinical Development->Phase I Clinical Trials Promising Efficacy and Safety in Animals Phase II Clinical Trials Phase II Clinical Trials Phase I Clinical Trials->Phase II Clinical Trials Discontinuation Discontinuation Phase II Clinical Trials->Discontinuation Observation of Adverse Events Reason: Transaminase Elevation Reason: Transaminase Elevation Discontinuation->Reason: Transaminase Elevation

Figure 3: Clinical Development and Discontinuation of this compound.

Conclusion

This compound is a potent, reversible inhibitor of the gastric H+,K+-ATPase that demonstrated significant promise in preclinical models of acid-related disorders. Its mechanism of action as a potassium-competitive acid blocker represents a distinct pharmacological approach compared to traditional irreversible proton pump inhibitors. However, the emergence of safety signals related to potential hepatotoxicity during early clinical development led to the cessation of its investigation. The case of this compound underscores the critical importance of thorough safety evaluations in the translation of promising preclinical candidates to clinical use. The data and methodologies presented in this guide provide a valuable reference for researchers and drug development professionals working in the field of gastric acid suppression.

References

An In-depth Technical Guide on the Potassium-Competitive Acid Blocker CS-526

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The development of CS-526 was discontinued (B1498344) after Phase I or II trials due to observations of transaminase elevation.[1] This document serves as a technical summary of the publicly available preclinical data for scientific and research purposes.

Executive Summary

This compound, also known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, orally active potassium-competitive acid blocker (P-CAB).[2] It acts as a reversible inhibitor of the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+), thereby suppressing gastric acid secretion.[2][3] Preclinical studies demonstrated its potent antisecretory and antiulcer effects.[2][3] However, its clinical development was halted due to safety concerns related to liver enzyme elevation.[1]

Mechanism of Action

This compound exerts its pharmacological effect by targeting the final step of the gastric acid secretion pathway in parietal cells. Unlike traditional proton pump inhibitors (PPIs), which require acid-catalyzed activation and form covalent bonds, this compound binds reversibly and ionically to the H+,K+-ATPase enzyme, competitively inhibiting the binding of K+ to the pump's luminal surface.[2][3] This direct and competitive inhibition prevents the conformational change necessary for the exchange of intracellular H+ for extracellular K+, thus halting proton translocation into the gastric lumen.[2]

Mechanism of Action of this compound on Gastric Parietal Cell cluster_lumen Gastric Lumen cluster_cell Parietal Cell Cytoplasm H+ H+ K+_out K+ Pump H+,K+-ATPase (Proton Pump) K+_out->Pump Binds K+_in K+ K+_in->Pump Binds Pump->H+ Pumps H+ out Pump->K+_in Pumps K+ in CS526 This compound CS526->Pump Competitively Inhibits K+ Binding

Caption: Competitive inhibition of the H+,K+-ATPase by this compound.

Preclinical Pharmacology Data

Quantitative data from preclinical evaluations of this compound demonstrate its potency in both in vitro and in vivo models.

The inhibitory activity of this compound was assessed using isolated hog gastric H+,K+-ATPase.

CompoundTargetAssay TypeIC50 (nM)Reference
This compound Hog Gastric H+,K+-ATPaseEnzyme Activity61[2]

The antisecretory and protective effects of this compound were evaluated in rat and dog models.

ModelSpeciesAdministrationEndpointID50 (mg/kg)Reference
Pylorus-ligatedRatIntraduodenalGastric Acid Secretion2.8[2]
Pylorus-ligatedRatOralGastric Acid Secretion0.7[2]
Reflux EsophagitisRatIntraduodenalEsophageal Lesion Prevention5.4[2]
Reflux EsophagitisRatOralEsophageal Lesion Prevention1.9[2]

In Heidenhain pouch dogs, intrapouch administration of this compound was also shown to inhibit histamine-stimulated gastric acid secretion in a dose- and retention time-dependent manner.[2] Furthermore, subchronic (14-day) administration in rats showed a potent antisecretory effect without causing the significant rebound gastric hypersecretion or substantial elevation in serum gastrin levels observed with the PPI lansoprazole.[4][5]

Experimental Protocols

The protocol to determine the IC50 value of this compound on proton pump activity is a foundational in vitro experiment.

  • Preparation of Vesicles: Gastric H+,K+-ATPase-rich vesicles are prepared from hog gastric mucosa through a series of differential and density-gradient centrifugation steps.

  • Assay Reaction: The prepared vesicles are incubated in a buffered solution containing ATP (as the energy source) and various concentrations of the test compound (this compound). The reaction measures the K+-dependent ATPase activity.

  • Quantification: The rate of ATP hydrolysis (typically by measuring the release of inorganic phosphate) is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the maximal enzyme activity (IC50) is calculated by fitting the dose-response data to a sigmoid curve.

Workflow for In Vitro H+,K+-ATPase Inhibition Assay A Isolation of Hog Gastric Mucosa B Centrifugation & Purification A->B C Preparation of H+,K+-ATPase Rich Vesicles B->C D Incubation with ATP, K+, and this compound (Varying Concentrations) C->D E Measurement of ATPase Activity (Phosphate Release) D->E F Dose-Response Analysis & IC50 Calculation E->F

Caption: Key steps in the in vitro H+,K+-ATPase inhibition assay.

This model assesses the antisecretory effect of a compound in vivo.

  • Animal Preparation: Male rats are fasted overnight with free access to water.

  • Compound Administration: this compound or vehicle is administered either orally (p.o.) or intraduodenally (i.d.).

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed, and the pylorus (the opening from the stomach into the small intestine) is ligated with a suture to allow gastric secretions to accumulate.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized. The stomach is removed, and the accumulated gastric juice is collected.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is calculated.

  • ID50 Calculation: The dose of this compound required to inhibit total acid secretion by 50% (ID50) compared to the vehicle-treated control group is determined.

Drug Development and Discontinuation

The development pathway for a P-CAB like this compound follows a standard pharmaceutical pipeline. Despite promising preclinical efficacy, the observation of adverse signals, such as the elevation of transaminases (liver enzymes), led to the discontinuation of its development, a fate shared by other early P-CAB candidates like soraprazan.[1] This underscores the critical role of safety and toxicology assessments in drug development.

Logical Progression of this compound Development A Target Identification (H+,K+-ATPase) B Lead Compound Discovery (this compound) A->B C Preclinical Efficacy (In Vitro / In Vivo Models) B->C D Preclinical Safety & Toxicology B->D E Phase I/II Clinical Trials C->E D->E F Adverse Event Signal (Transaminase Elevation) E->F G Development Discontinued F->G

Caption: The development and discontinuation pathway for this compound.

References

In-Depth Technical Guide to the Core Structure and Activity of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526, chemically identified as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel, potent, and reversible acid pump antagonist.[1] It represents a significant advancement in the class of potassium-competitive acid blockers (P-CABs) designed to inhibit gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound offers a distinct mechanism of action, directly competing with potassium ions (K+) at the final step of the gastric acid production pathway. This technical guide provides a comprehensive overview of the core structure, mechanism of action, quantitative activity, and the experimental protocols used to characterize this promising compound.

Core Structure of this compound

The chemical structure of this compound is characterized by a pyrrolo[2,3-d]pyridazine core. This heterocyclic scaffold is substituted at various positions to optimize its pharmacological activity. The key structural features include a 4-fluorobenzyloxy group at the 7-position, two methyl groups at the 2- and 3-positions, and a (1S,2S)-2-methylcyclopropyl]methyl group at the 1-position of the pyrrolo[2,3-d]pyridazine ring system.

(A definitive 2D chemical structure diagram for this compound was not available in the public domain search results. The provided chemical name allows for the generation of the structure by chemical drawing software.)

Mechanism of Action: Competitive Inhibition of H+,K+-ATPase

The primary molecular target of this compound is the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][2] This enzyme, located in the secretory canaliculi of parietal cells, exchanges intracellular hydronium ions (H+) for extracellular potassium ions (K+).

This compound functions as a K+-competitive acid blocker.[3] Its inhibitory mechanism is characterized by a competitive and reversible antagonism at the K+ binding site of the H+,K+-ATPase.[1] By binding to the enzyme, this compound prevents the conformational changes necessary for the transport of H+ into the gastric lumen, thereby effectively reducing gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The regulation of gastric acid secretion is a complex process involving multiple signaling pathways that converge on the activation of the H+,K+-ATPase in parietal cells. Key stimulants include histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating a cAMP-dependent pathway. This leads to the translocation of H+,K+-ATPase from cytoplasmic tubulovesicles to the apical membrane and initiates acid secretion.

This compound acts directly on the final effector of this pathway, the H+,K+-ATPase, to block acid secretion regardless of the initial stimulus.

Gastric Acid Secretion and this compound Inhibition cluster_parietal_cell Parietal Cell Histamine Histamine H2_Receptor H2 Receptor Histamine->H2_Receptor binds Gastrin Gastrin Acetylcholine Acetylcholine cAMP_Pathway cAMP Pathway H2_Receptor->cAMP_Pathway activates HK_ATPase_activation H+,K+-ATPase Activation cAMP_Pathway->HK_ATPase_activation HK_ATPase H+,K+-ATPase HK_ATPase_activation->HK_ATPase H_Secretion H+ Secretion (Gastric Acid) HK_ATPase->H_Secretion pumps H+ out CS_526 This compound CS_526->HK_ATPase competitively inhibits (at K+ site)

Caption: Signaling pathway of histamine-stimulated gastric acid secretion and the inhibitory action of this compound on the H+,K+-ATPase.

Quantitative Data

The inhibitory potency of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key findings from the primary pharmacological profiling of the compound.

In Vitro Activity
Parameter Value
IC50 (H+,K+-ATPase activity)61 nM[1]
In Vivo Activity (Rats)
Model Administration
Pylorus-ligated (Gastric Acid Secretion)Intraduodenal
Pylorus-ligated (Gastric Acid Secretion)Oral
Reflux EsophagitisIntraduodenal
Reflux EsophagitisOral

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the general procedures for the key experiments used to characterize this compound.

H+,K+-ATPase Inhibition Assay

This in vitro assay quantifies the ability of a compound to inhibit the activity of the gastric proton pump.

1. Preparation of H+,K+-ATPase:

  • Gastric mucosal scrapings are obtained, typically from hog or sheep stomachs.[4]

  • The tissue is homogenized in a buffered solution (e.g., 200mM Tris-HCl, pH 7.4).[4]

  • The homogenate undergoes differential centrifugation to isolate the microsomal fraction containing the H+,K+-ATPase.[4]

  • The protein concentration of the enzyme preparation is determined using a standard method, such as the Bradford assay.

2. Inhibition Assay:

  • The enzyme preparation is pre-incubated with varying concentrations of this compound or a reference inhibitor (e.g., omeprazole) at 37°C.

  • The enzymatic reaction is initiated by the addition of ATP in a reaction buffer containing MgCl2 and KCl.

  • The reaction is allowed to proceed for a defined period (e.g., 30 minutes) at 37°C.

  • The reaction is stopped by the addition of an acid (e.g., trichloroacetic acid).

  • The amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis is quantified colorimetrically. The absorbance is measured at a specific wavelength (e.g., 660 nm or 760 nm).[4][5]

  • The percentage of inhibition is calculated by comparing the Pi released in the presence of the inhibitor to that of a control without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Models of Gastric Acid Secretion Inhibition

1. Pylorus-Ligated Rat Model:

  • Rats are fasted for an appropriate period (e.g., 24-36 hours) with free access to water.[6]

  • Under anesthesia, a midline abdominal incision is made, and the pylorus is ligated to allow for the accumulation of gastric secretions.

  • This compound or a vehicle control is administered either orally or intraduodenally.

  • After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is removed.

  • The gastric content is collected, and its volume and acidity are measured by titration with a standard base (e.g., 0.01 N NaOH).

  • The total acid output is calculated, and the percentage of inhibition is determined relative to the control group.

2. Heidenhain Pouch Dog Model:

  • Dogs are surgically prepared with a Heidenhain pouch, a denervated portion of the stomach that allows for the collection of pure gastric juice.

  • Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.[7]

  • This compound is administered, and gastric juice samples are collected at regular intervals.

  • The volume and acidity of the collected samples are measured to determine the acid output.

  • The inhibitory effect of this compound is assessed by comparing the acid output before and after drug administration.[8]

Experimental Workflow

The characterization of a novel acid pump antagonist like this compound typically follows a structured experimental workflow, from initial in vitro screening to more complex in vivo efficacy studies.

Experimental_Workflow_CS526 cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Enzyme_Prep H+,K+-ATPase Preparation Inhibition_Assay H+,K+-ATPase Inhibition Assay Enzyme_Prep->Inhibition_Assay IC50_Det IC50 Determination Inhibition_Assay->IC50_Det Kinetics Inhibition Kinetics (Competitive, Reversible) Inhibition_Assay->Kinetics Rat_Model Pylorus-Ligated Rat Model IC50_Det->Rat_Model ID50_Det ID50 Determination (Antisecretory Effect) Rat_Model->ID50_Det Dog_Model Heidenhain Pouch Dog Model Dog_Model->ID50_Det Esophagitis_Model Reflux Esophagitis Model (Rats) Antiulcer_Effect Antiulcer Effect Evaluation Esophagitis_Model->Antiulcer_Effect

Caption: A typical experimental workflow for the preclinical characterization of the acid pump antagonist this compound.

Conclusion

This compound is a potent, reversible, and competitive inhibitor of the gastric H+,K+-ATPase. Its distinct mechanism of action as a potassium-competitive acid blocker offers a promising alternative to traditional proton pump inhibitors for the management of acid-related disorders. The data presented in this technical guide, derived from rigorous in vitro and in vivo experimental protocols, underscore the potential of this compound as a therapeutic agent. Further research into its clinical efficacy and safety profile is warranted.

References

CS-526: A Technical Overview of a Novel H+,K+-ATPase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a potent and selective inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. As a member of the potassium-competitive acid blocker (P-CAB) class, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This document provides a comprehensive technical guide on this compound, summarizing its mechanism of action, preclinical data, and relevant experimental methodologies. The information presented is intended for researchers, scientists, and drug development professionals interested in the pharmacology of gastric acid secretion and the development of novel anti-secretory agents.

Introduction: The Role of H+,K+-ATPase in Gastric Acid Secretion

The H+,K+-ATPase is the primary enzyme responsible for the final step in gastric acid secretion.[1] Located in the secretory canaliculi of parietal cells in the stomach lining, this enzyme actively transports H+ ions into the gastric lumen in exchange for K+ ions, a process powered by the hydrolysis of ATP.[1] The resulting accumulation of H+ ions leads to the acidic environment of the stomach, which is essential for digestion but can also contribute to acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcer disease.

Inhibitors of the H+,K+-ATPase are a cornerstone in the management of these conditions. Two main classes of inhibitors have been developed:

  • Proton Pump Inhibitors (PPIs): These are prodrugs that are activated by the acidic environment of the parietal cell canaliculi and form a covalent bond with the H+,K+-ATPase, leading to irreversible inhibition.

  • Potassium-Competitive Acid Blockers (P-CABs): This newer class of inhibitors, to which this compound belongs, acts by competing with K+ for its binding site on the enzyme. This inhibition is reversible and does not require acid activation.

This compound: A Potent Potassium-Competitive Acid Blocker

This compound, also known as R-105266, is a novel acid pump antagonist developed by Takeda Pharmaceutical Company. It has been identified as a potent inhibitor of the H+,K+-ATPase.

Mechanism of Action

This compound exerts its inhibitory effect through a K+-competitive mechanism. It binds to the K+-binding site of the H+,K+-ATPase, thereby preventing the conformational changes necessary for H+ translocation into the gastric lumen. This direct and reversible inhibition leads to a rapid and sustained reduction in gastric acid secretion.

cluster_parietal_cell Parietal Cell cluster_lumen Gastric Lumen H+,K+-ATPase H+,K+-ATPase K+_channel K+ Channel H+ H+ H+,K+-ATPase->H+ H+ transport K+ K+ K+_channel->K+ K+ efflux K+->H+,K+-ATPase K+ binding This compound This compound This compound->H+,K+-ATPase Competitive Inhibition

Figure 1: Mechanism of Action of this compound.

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against the H+,K+-ATPase in vitro.

CompoundIC50 (nM)Source
This compound61[2]

Table 1: In Vitro Inhibitory Potency of this compound

In Vivo Studies in a Rat Model

A preclinical study in rats evaluated the effect of subchronic (14-day) administration of this compound on gastric acid secretion and gastrin levels, with a comparison to the proton pump inhibitor lansoprazole (B1674482).

TreatmentEffect on Gastric Acid SecretionEffect on Serum Gastrin LevelsEffect on Antral Gastrin LevelsRebound Gastric Hypersecretion
This compound Potent and constant antisecretory effectNo significant increaseSignificant increaseNot significant
Lansoprazole Potent antisecretory effectSignificantly elevatedSignificant increaseSignificant

Table 2: Comparative Effects of this compound and Lansoprazole in a 14-Day Rat Study

These findings suggest that this compound effectively controls gastric acid secretion with a reduced risk of rebound hypersecretion and hypergastrinemia compared to lansoprazole in this animal model.

Experimental Protocols

Detailed experimental protocols for the studies cited are not fully available in the public domain. However, based on standard methodologies, representative protocols are provided below.

In Vitro H+,K+-ATPase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against the H+,K+-ATPase.

cluster_workflow In Vitro H+,K+-ATPase Inhibition Assay Workflow start Start prep Prepare H+,K+-ATPase -enriched microsomes start->prep preincubate Pre-incubate microsomes with this compound prep->preincubate initiate Initiate reaction with ATP preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Stop reaction incubate->stop measure Measure inorganic phosphate (B84403) release stop->measure calculate Calculate % inhibition and IC50 measure->calculate end End calculate->end

Figure 2: Workflow for In Vitro H+,K+-ATPase Inhibition Assay.

Materials:

  • H+,K+-ATPase-enriched microsomes (e.g., from porcine or rabbit gastric mucosa)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)

  • This compound (or other test compound) at various concentrations

  • ATP solution

  • Reagent for detecting inorganic phosphate (e.g., malachite green-based reagent)

  • Microplate reader

Procedure:

  • Preparation of H+,K+-ATPase-enriched microsomes: Gastric mucosal scrapings are homogenized and subjected to differential centrifugation to isolate a microsomal fraction enriched with the H+,K+-ATPase.

  • Pre-incubation: The microsomal preparation is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period (e.g., 30 minutes) at 37°C.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time (e.g., 20-30 minutes) at 37°C to allow for ATP hydrolysis.

  • Reaction Termination: The reaction is stopped by the addition of a quenching solution (e.g., trichloroacetic acid).

  • Phosphate Detection: The amount of inorganic phosphate released from ATP hydrolysis is quantified by adding a colorimetric reagent and measuring the absorbance at a specific wavelength.

  • Data Analysis: The percentage of H+,K+-ATPase inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the inhibition data against the compound concentrations.

In Vivo Gastric Acid Secretion in Rats (Intragastric Dialysis Membrane Perfusion Model - Conceptual Overview)

The in vivo study on this compound utilized an intragastric dialysis membrane perfusion model in rats. While the specific details of the protocol are not available, the general principles of this technique are outlined below.

cluster_workflow Intragastric Dialysis Perfusion Model Workflow start Start implant Implant dialysis probe in rat stomach start->implant perfuse Perfuse probe with dialysis solution implant->perfuse administer Administer this compound or vehicle perfuse->administer collect Collect perfusate at intervals administer->collect measure Measure acid content in perfusate collect->measure analyze Analyze data to determine antisecretory effect measure->analyze end End analyze->end

Figure 3: Conceptual Workflow for the Intragastric Dialysis Perfusion Model.

Principle:

This model allows for the continuous measurement of gastric acid secretion in conscious, freely moving animals. A semi-permeable dialysis membrane is surgically implanted in the stomach of the rat. This membrane is then perfused with a physiological solution.

Procedure Outline:

  • Surgical Implantation: A specialized dialysis probe is surgically placed within the gastric lumen of the anesthetized rat.

  • Perfusion: The probe is continuously perfused with a dialysis solution at a constant flow rate.

  • Equilibration: An equilibration period allows the system to stabilize.

  • Drug Administration: this compound or a vehicle control is administered to the animal (e.g., orally or intravenously).

  • Sample Collection: The perfusate is collected at regular intervals.

  • Acid Measurement: The concentration of H+ in the collected perfusate is measured to determine the rate of gastric acid secretion.

  • Data Analysis: The antisecretory effect of this compound is determined by comparing the acid secretion rates in the treated group to the control group.

Clinical Development Status

To date, there is no publicly available information on the clinical development of this compound.

Conclusion

This compound is a potent, K+-competitive inhibitor of the gastric H+,K+-ATPase. Preclinical data indicate that it effectively suppresses gastric acid secretion with a potentially favorable profile regarding rebound hypersecretion and gastrin elevation compared to traditional PPIs. While clinical data are not yet available, the unique mechanism of action of this compound and its promising preclinical findings make it an interesting compound for further investigation in the field of acid-related disorders. Further research is warranted to fully elucidate its therapeutic potential.

References

Pharmacological Profile of CS-526: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant potential in the management of acid-related gastrointestinal disorders. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo efficacy, and its effects on gastric acid and serum gastrin levels. Detailed experimental protocols for key studies are provided, along with quantitative data presented in a clear, tabular format. Visual representations of its mechanism and experimental workflows are included to facilitate a deeper understanding of its pharmacological characteristics.

Introduction

This compound, with the chemical name 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is an acid pump antagonist that inhibits gastric H+,K+-ATPase. It offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs) by competitively and reversibly antagonizing the K+ binding site of the H+,K+-ATPase. This guide synthesizes the available pharmacological data on this compound, providing a core resource for professionals in the field of drug development and gastrointestinal research.

Mechanism of Action

This compound exerts its pharmacological effect by directly inhibiting the final step in the gastric acid secretion pathway. It competitively blocks the potassium (K+) binding site on the gastric H+,K+-ATPase, the proton pump responsible for pumping hydrogen ions (H+) into the gastric lumen in exchange for K+ ions. This inhibition is reversible, which contrasts with the irreversible inhibition characteristic of conventional PPIs.

CS-526_Mechanism_of_Action cluster_parietal_cell Parietal Cell cluster_gastric_lumen Gastric Lumen H_K_ATPase H+,K+-ATPase (Proton Pump) H_ion_out H+ H_K_ATPase->H_ion_out Pumps Out K_ion_in K+ K_ion_in->H_K_ATPase Binds Gastric_Acid Gastric Acid (HCl) H_ion_out->Gastric_Acid Forms CS_526 This compound K_binding_site CS_526->K_binding_site Competitively Binds & Reversibly Inhibits Pylorus_Ligated_Rat_Model_Workflow Start Start: Wistar Rats (180-200g) Fasting Fast for 24-36 hours (water ad libitum) Start->Fasting Anesthesia Anesthetize with ether Fasting->Anesthesia Surgery Midline abdominal incision Expose stomach and pylorus Anesthesia->Surgery Ligation Ligate the pylorus with a silk thread Surgery->Ligation Drug_Admin Administer this compound (orally or intraduodenally) Ligation->Drug_Admin Closure Suture the abdominal wall Drug_Admin->Closure Recovery Allow recovery for a defined period (e.g., 4-19 hours) Closure->Recovery Sacrifice Sacrifice the animal Recovery->Sacrifice Stomach_Removal Excise the stomach Sacrifice->Stomach_Removal Collection Collect gastric contents Stomach_Removal->Collection Analysis Measure volume, pH, and total acidity of gastric juice Collection->Analysis End End: Data Analysis Analysis->End

An In-depth Technical Guide to the Target Binding Site of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular target and binding site of CS-526, a potent and reversible inhibitor of the gastric H+,K+-ATPase. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study of acid-related gastrointestinal disorders and the development of novel therapeutic agents. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and includes visualizations of the relevant signaling pathways and experimental workflows.

Executive Summary

This compound is a novel acid pump antagonist that has been shown to be a potent inhibitor of the gastric H+,K+-ATPase, the primary enzyme responsible for gastric acid secretion. Its mechanism of action is characterized by a reversible and competitive antagonism at the potassium (K+) binding site of the enzyme. This mode of inhibition offers a distinct pharmacological profile compared to traditional proton pump inhibitors (PPIs). This guide will delve into the specifics of this interaction, supported by quantitative data and detailed experimental methodologies.

The Molecular Target: Gastric H+,K+-ATPase

The primary molecular target of this compound is the gastric hydrogen-potassium adenosine (B11128) triphosphatase (H+,K+-ATPase), a P-type ATPase found in the parietal cells of the gastric mucosa. This enzyme plays a crucial role in the final step of gastric acid secretion by catalyzing the exchange of intracellular hydronium ions (H+) for extracellular potassium ions (K+) across the apical membrane of the parietal cell, a process powered by the hydrolysis of ATP. The inhibition of this proton pump leads to a significant reduction in gastric acid production.

Mechanism of Action and Binding Site

This compound acts as a potassium-competitive acid blocker (P-CAB). The inhibitory mechanism of this compound on H+,K+-ATPase is a competitive antagonism to the K+ binding site of the enzyme, and it is a reversible inhibition.[1][2] This means that this compound and potassium ions compete for the same binding site on the luminal surface of the H+,K+-ATPase. By binding to this site, this compound prevents the conformational changes necessary for the transport of H+ ions into the gastric lumen, thereby effectively blocking acid secretion.

Signaling Pathway of H+,K+-ATPase Inhibition by this compound

G cluster_cell Parietal Cell cluster_lumen Gastric Lumen H+,K+-ATPase H+,K+-ATPase ADP_Pi ADP + Pi H+,K+-ATPase->ADP_Pi H+ H+ H+,K+-ATPase->H+ K+_channel K+ Channel K+ K+ K+_channel->K+ efflux ATP ATP ATP->H+,K+-ATPase provides energy K+->H+,K+-ATPase binds to K+ site This compound This compound This compound->H+,K+-ATPase competitively binds to K+ site

Caption: Signaling pathway of gastric H+,K+-ATPase and its competitive inhibition by this compound.

Quantitative Data

The potency and efficacy of this compound have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available for this compound.

ParameterValueSpecies/SystemReference
IC5061 nMHog gastric H+,K+-ATPase[1]
Inhibition Type Competitive with K+Hog gastric H+,K+-ATPase[1]
Reversibility ReversibleHog gastric H+,K+-ATPase[1]

Table 1: In Vitro Inhibitory Activity of this compound

Animal ModelRoute of AdministrationID50Reference
Pylorus-ligated ratsIntraduodenal2.8 mg/kg[1]
Pylorus-ligated ratsOral0.7 mg/kg[1]
Reflux esophagitis model ratsIntraduodenal5.4 mg/kg[1]
Reflux esophagitis model ratsOral1.9 mg/kg[1]

Table 2: In Vivo Efficacy of this compound in Rat Models

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the binding and inhibitory activity of this compound.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the in vitro potency of this compound by measuring its ability to inhibit the activity of isolated hog gastric H+,K+-ATPase.

5.1.1. Preparation of Hog Gastric Microsomes

  • Tissue Procurement: Obtain fresh hog stomachs from a local abattoir.

  • Mucosal Scraping: Open the stomach along the greater curvature and wash the mucosal surface with cold saline. Scrape the gastric mucosa from the fundic region.

  • Homogenization: Homogenize the scraped mucosa in a buffer solution (e.g., 0.25 M sucrose, 5 mM Tris-HCl, pH 7.4).

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

  • Microsome Isolation: Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction containing the H+,K+-ATPase.

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable buffer and store at -80°C until use.

5.1.2. H+,K+-ATPase Activity Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 40 mM Tris-HCl, pH 7.4), MgCl2 (2 mM), and various concentrations of this compound.

  • Enzyme Addition: Add a standardized amount of the prepared hog gastric microsomes to the reaction mixture.

  • Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP (e.g., 2 mM) and KCl (as the competing substrate, at various concentrations to confirm competitive inhibition).

  • Incubation: Incubate the reaction mixture for a specific time (e.g., 20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding an acid solution (e.g., trichloroacetic acid).

  • Phosphate (B84403) Determination: Measure the amount of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method (e.g., Fiske-Subbarow method).

  • Data Analysis: Calculate the percent inhibition of H+,K+-ATPase activity at each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of this compound by measuring its effect on gastric acid accumulation following pyloric ligation.

  • Animal Preparation: Fast male Wistar rats for 24-36 hours with free access to water.[2]

  • Anesthesia: Anesthetize the rats using a suitable anesthetic agent (e.g., ketamine).[2]

  • Surgical Procedure:

    • Make a midline abdominal incision.

    • Locate the pyloric sphincter.

    • Ligate the pylorus with a silk suture, being careful not to obstruct blood flow.[2]

    • Suture the abdominal wall.[2]

  • Drug Administration: Administer this compound or vehicle either intraduodenally or orally immediately after pylorus ligation.

  • Gastric Juice Collection: After a set period (e.g., 4-19 hours), euthanize the rats.[1]

  • Sample Processing:

    • Clamp the esophagus and remove the stomach.

    • Collect the gastric contents and centrifuge.

  • Analysis of Gastric Secretion:

    • Measure the volume of the gastric juice.

    • Determine the pH of the gastric juice.

    • Measure the total acidity by titrating with 0.01 N NaOH.

  • Data Analysis: Calculate the percent inhibition of gastric acid secretion for the this compound treated groups compared to the vehicle control group and determine the ID50 value.

In Vivo Heidenhain Pouch Dog Model

This model allows for the study of gastric acid secretion in conscious animals in response to various stimuli and inhibitors.

  • Animal Preparation: Surgically prepare Heidenhain pouches in beagle dogs. This involves creating a vagally denervated pouch from the fundic region of the stomach with a cannula for collecting gastric secretions.

  • Recovery Period: Allow the dogs to recover fully from the surgery.

  • Fasting: Fast the dogs for a minimum of 18 hours before the experiment, with free access to water.

  • Gastric Acid Secretion Stimulation: Infuse a secretagogue, typically histamine, intravenously at a constant rate to induce a stable level of gastric acid secretion.

  • Drug Administration: Once a steady state of acid secretion is achieved, administer this compound intraduodenally or orally.

  • Gastric Juice Collection: Collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes) throughout the experiment.

  • Analysis of Gastric Secretion:

    • Measure the volume of each gastric juice sample.

    • Determine the acid concentration by titration with a standardized base.

  • Data Analysis: Calculate the total acid output for each collection period and determine the percent inhibition of histamine-stimulated acid secretion following this compound administration.

Experimental Workflow Visualizations

The following diagrams, created using the DOT language, illustrate the workflows for the key experimental protocols described above.

In Vitro H+,K+-ATPase Inhibition Assay Workflow

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay Procure_Hog_Stomach Procure_Hog_Stomach Scrape_Mucosa Scrape_Mucosa Procure_Hog_Stomach->Scrape_Mucosa Homogenize Homogenize Scrape_Mucosa->Homogenize Low_Speed_Centrifuge Low_Speed_Centrifuge Homogenize->Low_Speed_Centrifuge High_Speed_Centrifuge High_Speed_Centrifuge Low_Speed_Centrifuge->High_Speed_Centrifuge Resuspend_Microsomes Resuspend_Microsomes High_Speed_Centrifuge->Resuspend_Microsomes Add_Enzyme Add Microsomes Resuspend_Microsomes->Add_Enzyme Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, MgCl2, this compound) Prepare_Reaction_Mix->Add_Enzyme Pre-incubate Pre-incubate Add_Enzyme->Pre-incubate Initiate_Reaction Add ATP & KCl Pre-incubate->Initiate_Reaction Incubate Incubate Initiate_Reaction->Incubate Stop_Reaction Stop_Reaction Incubate->Stop_Reaction Measure_Phosphate Measure Liberated Pi Stop_Reaction->Measure_Phosphate Calculate_IC50 Calculate IC50 Measure_Phosphate->Calculate_IC50

Caption: Workflow for the in vitro H+,K+-ATPase inhibition assay.

Pylorus-Ligated Rat Model Workflow

G Fast_Rats Fast_Rats Anesthetize Anesthetize Fast_Rats->Anesthetize Pylorus_Ligation Surgical Pylorus Ligation Anesthetize->Pylorus_Ligation Administer_this compound Administer this compound/Vehicle Pylorus_Ligation->Administer_this compound Incubation_Period 4-19 hour incubation Administer_this compound->Incubation_Period Euthanize_Collect_Stomach Euthanize_Collect_Stomach Incubation_Period->Euthanize_Collect_Stomach Collect_Gastric_Juice Collect_Gastric_Juice Euthanize_Collect_Stomach->Collect_Gastric_Juice Analyze_Juice Analyze Gastric Juice (Volume, pH, Acidity) Collect_Gastric_Juice->Analyze_Juice Calculate_ID50 Calculate_ID50 Analyze_Juice->Calculate_ID50

Caption: Workflow for the in vivo pylorus-ligated rat model.

Conclusion

This compound represents a significant advancement in the field of acid suppression therapy. Its unique mechanism of action as a reversible, potassium-competitive inhibitor of the gastric H+,K+-ATPase provides a rapid and potent reduction in gastric acid secretion. The data and experimental protocols presented in this technical guide offer a comprehensive resource for the scientific community to further explore the pharmacological properties of this compound and to aid in the development of next-generation acid pump antagonists. The detailed methodologies and visualizations are intended to facilitate the replication and extension of these key studies, ultimately contributing to a deeper understanding of this important therapeutic target.

References

CS-526: A Technical Overview of a Novel Acid Pump Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-526 is a novel, orally active small molecule that functions as a potassium-competitive acid blocker (P-CAB), representing a distinct class of acid suppressants from proton pump inhibitors (PPIs). It acts as a potent, selective, and reversible inhibitor of the gastric H+,K+-ATPase, the enzyme responsible for the final step of acid secretion in the stomach. Preclinical studies have demonstrated its significant potential in the treatment of acid-related disorders, such as gastroesophageal reflux disease (GERD). This document provides a comprehensive technical overview of the preclinical data available for this compound, including its mechanism of action, in vitro and in vivo pharmacology, and comparative efficacy with existing therapies. While preclinical data were promising, the clinical development of this compound appears to have been discontinued (B1498344), reportedly due to observations of elevated transaminase levels in early-phase clinical trials.

Introduction

Gastric acid suppression is a cornerstone in the management of various upper gastrointestinal disorders. While PPIs have been the standard of care for decades, their mechanism of action, which involves irreversible inhibition of the proton pump and requires activation in an acidic environment, can lead to a delayed onset of action and variability in patient response. This compound, a pyrrolopyridazine derivative, was developed as a next-generation acid suppressant that directly competes with potassium ions (K+) to inhibit the H+,K+-ATPase, offering a more rapid and potentially more consistent mode of action.

Mechanism of Action

This compound exerts its pharmacological effect through a direct and reversible inhibition of the gastric H+,K+-ATPase. Unlike PPIs, which require conversion to an active form in the acidic canaliculus of parietal cells, this compound binds directly to the ion pump in a K+-competitive manner. This mechanism is independent of the pump's activity state, allowing for the inhibition of both active and resting pumps.

The key steps in the proposed mechanism of action are:

  • Oral Administration and Systemic Absorption: this compound is orally bioavailable and reaches the parietal cells via the bloodstream.

  • Competitive Binding: At the luminal surface of the parietal cell, this compound competes with K+ for its binding site on the E2-P conformation of the H+,K+-ATPase.

  • Inhibition of Ion Exchange: By occupying the K+ binding site, this compound prevents the conformational change necessary for the exchange of H+ for K+, thereby inhibiting the secretion of gastric acid.

  • Reversible Inhibition: The binding of this compound to the H+,K+-ATPase is reversible, meaning the duration of its effect is primarily determined by its plasma concentration.

Signaling Pathway Diagram

Caption: Mechanism of this compound on the gastric proton pump.

Quantitative Preclinical Data

The pharmacological profile of this compound has been characterized in several preclinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro H+,K+-ATPase Inhibition
CompoundIC50 (nM)
This compound 61[1]
Lansoprazole (B1674482)Data not specified for direct comparison in the same assay
OmeprazoleData not specified for direct comparison in the same assay
RabeprazoleData not specified for direct comparison in the same assay
PantoprazoleData not specified for direct comparison in the same assay
Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
Route of AdministrationID50 (mg/kg)
Intraduodenal2.8[1]
Oral0.7[1]
Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis
CompoundRoute of AdministrationID50 (mg/kg)
This compound Intraduodenal5.4[1]
This compound Oral1.9[1]
LansoprazoleIntraduodenal2.2[1]
LansoprazoleOralNot effective

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro H+,K+-ATPase Activity Assay
  • Enzyme Preparation: Gastric H+,K+-ATPase was prepared from the gastric mucosa of hogs.

  • Assay Principle: The inhibitory effect of this compound on H+,K+-ATPase activity was measured by quantifying the amount of inorganic phosphate (B84403) released from ATP hydrolysis.

  • Procedure:

    • The enzyme preparation was pre-incubated with various concentrations of this compound.

    • The reaction was initiated by the addition of ATP.

    • After a defined incubation period, the reaction was stopped, and the amount of liberated inorganic phosphate was determined colorimetrically.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, was calculated from the concentration-response curve.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Procedure:

    • Rats were fasted overnight with free access to water.

    • Under anesthesia, a laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric juice.

    • This compound was administered either intraduodenally or orally.

    • After a set period, the animals were euthanized, and the stomachs were removed.

    • The gastric contents were collected, and the volume and acidity were measured by titration with NaOH.

    • The ID50 value, the dose that causes 50% inhibition of gastric acid secretion, was calculated.

Experimental Workflow Diagram

Figure 2. Pylorus-Ligated Rat Experimental Workflow Fasting Overnight Fasting of Rats Anesthesia Anesthesia Fasting->Anesthesia Ligation Pylorus Ligation Anesthesia->Ligation Administration This compound Administration (Oral or Intraduodenal) Ligation->Administration Accumulation Gastric Juice Accumulation Administration->Accumulation Euthanasia Euthanasia and Stomach Removal Accumulation->Euthanasia Collection Collection of Gastric Contents Euthanasia->Collection Analysis Measurement of Volume and Acidity Collection->Analysis

Caption: Workflow for the pylorus-ligated rat model.

In Vivo Reflux Esophagitis Model in Rats
  • Animal Model: Male Sprague-Dawley rats were used.

  • Procedure:

    • The transitional region between the forestomach and the corpus was ligated, and the pylorus was also ligated to induce reflux of gastric and duodenal contents into the esophagus.

    • This compound or lansoprazole was administered intraduodenally or orally prior to the ligation.

    • After a set period, the animals were euthanized, and the esophagus was removed.

    • The esophageal lesions were scored based on their severity.

    • The ID50 value, the dose that prevents esophageal lesions by 50%, was calculated.

Clinical Development and Future Outlook

While the preclinical data for this compound demonstrated a potent and effective profile for acid suppression, its clinical development appears to have been halted. Reports suggest that the development of several P-CABs, including this compound, was discontinued after Phase I or II clinical trials due to findings of elevated liver transaminases, indicating potential hepatotoxicity[2]. This underscores the critical importance of toxicology and safety assessments in the transition from preclinical to clinical development.

The experience with this compound and other early P-CABs has likely informed the development of newer agents in this class that have successfully navigated clinical trials and gained regulatory approval in some regions. The therapeutic principle of potassium-competitive acid blockade remains a promising area of research for providing faster and more reliable control of gastric acid secretion.

Conclusion

This compound is a well-characterized preclinical compound that exemplifies the potential of potassium-competitive acid blockers as an alternative to proton pump inhibitors. Its potent, reversible, and competitive inhibition of the gastric H+,K+-ATPase translated to significant efficacy in animal models of gastric acid secretion and reflux esophagitis. However, the apparent discontinuation of its clinical development due to safety concerns highlights the challenges in drug development. The data and learnings from the this compound program have contributed to the broader understanding of this class of drugs and have paved the way for the development of safer and more effective P-CABs.

References

The Impact of CS-526 on Gastric pH: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the pharmacological effects of CS-526, a novel acid pump antagonist, on gastric pH. The information presented herein is based on preclinical data from in vitro and in vivo studies, offering valuable insights for professionals in the fields of gastroenterology, pharmacology, and drug development.

Executive Summary

This compound is a potent and reversible inhibitor of the gastric H+,K+-ATPase, also known as the proton pump. It demonstrates a competitive antagonism to the K+ binding site of the enzyme, leading to a dose-dependent reduction in gastric acid secretion. Preclinical studies in various animal models have shown its efficacy in inhibiting both basal and stimulated gastric acid secretion, as well as its protective effects in models of gastroesophageal reflux disease. This document summarizes the key quantitative data, experimental methodologies, and the underlying mechanism of action of this compound.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo efficacy data for this compound.

Table 1: In Vitro Inhibition of H+,K+-ATPase Activity

CompoundIC50 (nM)
This compound 61

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

Route of AdministrationID50 (mg/kg)
Intraduodenal2.8
Oral0.7

ID50: The dose required to inhibit gastric acid secretion by 50%.

Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

CompoundRoute of AdministrationID50 (mg/kg)
This compound Intraduodenal5.4
Oral1.9
LansoprazoleIntraduodenal2.2

ID50: The dose required to prevent esophageal lesions by 50%.

Mechanism of Action

This compound exerts its effect by directly targeting the gastric H+,K+-ATPase in parietal cells. Unlike proton pump inhibitors (PPIs) that form a covalent bond with the enzyme, this compound is a reversible inhibitor. It competitively binds to the K+ binding site on the extracytoplasmic domain of the H+,K+-ATPase. This action prevents the conformational change necessary for the final step of acid secretion, the exchange of intracellular H+ for extracellular K+.

cluster_parietal_cell Parietal Cell H_K_ATPase H+,K+-ATPase (Proton Pump) Gastric_Lumen Gastric Lumen (Stomach Acid) H_K_ATPase->Gastric_Lumen Secreted H_in H+ H_in->H_K_ATPase Enters pump K_out K+ K_binding_site K+ Binding Site K_out->K_binding_site Binds CS526 This compound CS526->K_binding_site Competitively Binds (Reversible) K_binding_site->H_K_ATPase Initiates H+/K+ exchange

Mechanism of Action of this compound on the Gastric Proton Pump.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

In Vitro H+,K+-ATPase Inhibition Assay
  • Enzyme Source: Hog gastric H+,K+-ATPase was utilized for the in vitro assays.

  • Assay Principle: The activity of the H+,K+-ATPase was measured to determine the inhibitory potential of this compound. The concentration of this compound that resulted in a 50% inhibition of enzyme activity (IC50) was calculated.

  • Methodology: The inhibitory effect of this compound on H+,K+-ATPase activity was assessed in a concentration-dependent manner. The mechanism of inhibition was determined to be competitive antagonism at the K+ binding site, and the inhibition was found to be reversible.[1]

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats
  • Animal Model: Male rats were used for this study.

  • Procedure: The pylorus of the rats was ligated to allow for the accumulation of gastric secretions. This compound was administered either intraduodenally or orally. After a set period, the stomach was excised, and the volume and acidity of the gastric content were measured.

  • Endpoint: The dose of this compound that caused a 50% reduction in gastric acid secretion (ID50) was determined for both routes of administration.[1]

In Vivo Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs
  • Animal Model: Dogs with surgically created Heidenhain pouches were used. This model allows for the collection of pure gastric juice, free from contamination with food and saliva.

  • Procedure: Gastric acid secretion was stimulated by histamine. This compound was administered directly into the pouch (intrapouch administration). The inhibitory effect was evaluated in a dose- and retention time-dependent manner.[1]

In Vivo Reflux Esophagitis Model
  • Animal Model: A rat model of reflux esophagitis was used to evaluate the protective effects of this compound.

  • Procedure: this compound was administered either intraduodenally or orally. The severity of esophageal lesions was assessed at the end of the study period.

  • Endpoint: The dose of this compound that prevented the formation of esophageal lesions by 50% (ID50) was calculated and compared to lansoprazole.[1]

cluster_workflow Generalized In Vivo Experimental Workflow Animal_Model Select Animal Model (e.g., Pylorus-Ligated Rat, Heidenhain Pouch Dog) Drug_Admin Administer this compound (Oral or Intraduodenal) Animal_Model->Drug_Admin Stimulation Induce Gastric Secretion (if applicable, e.g., Histamine) Drug_Admin->Stimulation Sample_Collection Collect Gastric Juice or Assess Esophageal Lesions Stimulation->Sample_Collection Data_Analysis Analyze Gastric Acid Output or Lesion Severity Sample_Collection->Data_Analysis Endpoint_Determination Determine ID50 Data_Analysis->Endpoint_Determination

Generalized Workflow for In Vivo Evaluation of this compound.

Discussion and Future Directions

The preclinical data for this compound are promising, indicating its potential as a potent inhibitor of gastric acid secretion. Its reversible mechanism of action may offer a different profile compared to currently available PPIs. Further studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound in humans, as well as its long-term safety and efficacy in clinical settings for the treatment of acid-related disorders. The potent anti-secretory and anti-ulcer effects suggest that this compound could be a curative agent for gastroesophageal reflux disease.[1]

References

In-Depth Technical Guide: CS-526, a Novel Acid Pump Antagonist for Gastroesophageal Reflux Disease

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant promise in preclinical models for the treatment of gastroesophageal reflux disease (GERD). Its primary therapeutic target is the gastric H+,K+-ATPase, the proton pump responsible for the final step of acid secretion in the stomach. This compound exhibits a competitive antagonism to the K+ binding site of the H+,K+-ATPase, leading to a dose-dependent inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols utilized in its evaluation.

Core Therapeutic Target and Mechanism of Action

The principal therapeutic target of this compound is the gastric H+,K+-ATPase , an enzyme located in the secretory canaliculi of parietal cells in the stomach lining. This proton pump is the final common pathway for gastric acid secretion.

This compound functions as a competitive and reversible antagonist at the K+ binding site of the H+,K+-ATPase.[1] By competing with potassium ions, this compound effectively inhibits the enzyme's activity, leading to a reduction in the secretion of H+ ions into the gastric lumen and, consequently, a decrease in gastric acidity.[1]

Signaling Pathway of Gastric Acid Secretion and this compound Inhibition

Gastric Acid Secretion and this compound Inhibition cluster_ParietalCell Parietal Cell H_in H+ HK_ATPase H+,K+-ATPase (Proton Pump) H_in->HK_ATPase H+ K_in K+ H_out H+ K_out K+ K_out->HK_ATPase K+ HK_ATPase->K_in K+ HK_ATPase->H_out H+ ADP ADP + Pi HK_ATPase->ADP CS526 This compound CS526->HK_ATPase Competitively Inhibits K+ Binding ATP ATP ATP->HK_ATPase Energy

Mechanism of this compound at the gastric proton pump.

Quantitative Preclinical Efficacy Data

The antisecretory and antiulcer effects of this compound have been quantified in a series of preclinical studies. The data highlights its potency in comparison to other proton pump inhibitors (PPIs).

Assay Model System Parameter This compound Value Lansoprazole Value Reference
H+,K+-ATPase ActivityHog Gastric MucosaIC5061 nM-[1]
Gastric Acid SecretionPylorus-Ligated RatsID50 (Intraduodenal)2.8 mg/kg-[1]
Gastric Acid SecretionPylorus-Ligated RatsID50 (Oral)0.7 mg/kg-[1]
Reflux EsophagitisRat ModelID50 (Intraduodenal)5.4 mg/kg2.2 mg/kg[1]
Reflux EsophagitisRat ModelID50 (Oral)1.9 mg/kg-[1]

Detailed Experimental Protocols

The following protocols provide an overview of the key experiments conducted to evaluate the pharmacological profile of this compound.

In Vitro H+,K+-ATPase Activity Assay

This assay determines the inhibitory effect of this compound on the proton pump.

  • Enzyme Preparation: H+,K+-ATPase-enriched membrane vesicles are isolated from hog gastric mucosa through Ficoll/sucrose density gradient centrifugation. Further purification can be achieved by SDS treatment of the membrane fractions.

  • Assay Principle: The activity of H+,K+-ATPase is determined by measuring the amount of inorganic phosphate (B84403) (Pi) liberated from ATP. The liberated Pi reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex, which is then reduced to form molybdenum blue. The concentration of molybdenum blue is measured spectrophotometrically at 660 nm and is directly proportional to the enzyme's activity.

  • Procedure:

    • Prepare a reaction mixture containing the purified H+,K+-ATPase, assay buffer, and varying concentrations of this compound or a vehicle control.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction for a defined period at a controlled temperature (e.g., 30 minutes at 37°C).

    • Stop the reaction and measure the liberated inorganic phosphate using a colorimetric method, such as the malachite green assay.

    • Calculate the enzyme activity and determine the IC50 value for this compound by plotting the percent inhibition against the log concentration of the compound.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats (Shay Rat Model)

This model is used to assess the in vivo antisecretory activity of this compound.

  • Animal Preparation: Male Wistar rats are fasted for 24-36 hours with free access to water.

  • Surgical Procedure:

    • Anesthetize the rats (e.g., with isoflurane (B1672236) or ketamine).

    • Make a midline abdominal incision to expose the stomach.

    • Ligate the pylorus at the junction with the duodenum using a silk suture, being careful not to damage the blood supply.

    • Administer this compound or a vehicle control either intraduodenally or orally.

    • Suture the abdominal wall.

  • Sample Collection and Analysis:

    • After a set period (e.g., 4-19 hours), sacrifice the animals.

    • Dissect out the stomach and collect the accumulated gastric contents.

    • Centrifuge the gastric contents and measure the volume.

    • Determine the pH and titrate the supernatant with 0.01 N NaOH to determine the total and free acidity.

    • Calculate the ID50 value based on the dose-dependent inhibition of gastric acid secretion.

In Vivo Gastric Acid Secretion in Heidenhain Pouch Dogs

This model allows for the study of gastric acid secretion in conscious animals over a prolonged period.

  • Surgical Preparation: A Heidenhain pouch, a surgically created, vagally denervated portion of the fundic stomach, is prepared in mongrel dogs. This pouch is exteriorized with a cannula to allow for the collection of gastric secretions.

  • Experimental Procedure:

    • Stimulate gastric acid secretion using a continuous intravenous infusion of histamine.

    • Collect basal gastric secretions from the pouch.

    • Administer this compound or a vehicle control intrapouch.

    • Collect gastric secretions at regular intervals and measure the volume and acid concentration.

    • Evaluate the dose- and retention time-dependent inhibitory effects of this compound on histamine-stimulated acid secretion.

In Vivo Reflux Esophagitis Model in Rats

This model is used to evaluate the protective effect of this compound against esophageal lesions caused by gastric acid reflux.

  • Surgical Procedure:

    • Anesthetize male Wistar rats.

    • Ligate the transitional region between the forestomach and the glandular portion of the stomach with a silk suture.

    • Partially obstruct the duodenum near the pyloric ring to induce chronic acid reflux.

  • Treatment and Evaluation:

    • Administer this compound or a vehicle control (intraduodenally or orally) daily for a specified period.

    • At the end of the study period, sacrifice the animals and dissect the esophagus.

    • Macroscopically and histopathologically examine the esophagus for lesions.

    • Score the severity of the esophageal lesions to determine the protective effect of this compound and calculate the ID50.

Experimental and Logical Workflows

Workflow for Preclinical Evaluation of this compound

Preclinical Evaluation Workflow Start Start: Compound this compound InVitro In Vitro Studies Start->InVitro InVivo In Vivo Studies Start->InVivo HK_Assay H+,K+-ATPase Activity Assay InVitro->HK_Assay Pylorus_Rat Pylorus-Ligated Rat Model InVivo->Pylorus_Rat Heidenhain_Dog Heidenhain Pouch Dog Model InVivo->Heidenhain_Dog Esophagitis_Rat Reflux Esophagitis Rat Model InVivo->Esophagitis_Rat DataAnalysis Data Analysis and Parameter Determination End Conclusion: Potent Acid Pump Antagonist DataAnalysis->End IC50 IC50 Determination HK_Assay->IC50 ID50_Secretion ID50 Gastric Secretion Pylorus_Rat->ID50_Secretion Heidenhain_Dog->DataAnalysis ID50_Esophagitis ID50 Esophagitis Esophagitis_Rat->ID50_Esophagitis IC50->DataAnalysis ID50_Secretion->DataAnalysis ID50_Esophagitis->DataAnalysis

Workflow for the preclinical assessment of this compound.

Conclusion

This compound is a promising therapeutic candidate for the management of acid-related disorders, particularly GERD. Its potent and reversible inhibition of the gastric H+,K+-ATPase, demonstrated through a comprehensive suite of in vitro and in vivo studies, positions it as a valuable subject for further clinical development. The data summarized herein provides a solid foundation for researchers and drug development professionals to understand the core therapeutic potential of this compound.

References

The Discovery and Development of CS-526 (Revaprazan): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, development, and pharmacological profile of CS-526, now known as Revaprazan (B1680565). Revaprazan is a potassium-competitive acid blocker (P-CAB), representing a significant advancement in the management of acid-related gastrointestinal disorders. This document details the compound's history, mechanism of action, preclinical and clinical data, and the experimental methodologies employed in its evaluation. All quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: The Emergence of a New Acid Suppressant

The landscape of acid suppression therapy has been dominated for decades by proton pump inhibitors (PPIs). However, the quest for agents with a more rapid onset of action and consistent efficacy led to the exploration of alternative mechanisms. This pursuit culminated in the development of potassium-competitive acid blockers (P-CABs), a class of drugs that reversibly inhibit the gastric H+/K+ ATPase. This compound, later named Revaprazan (trade name Revanex), emerged from this research as a promising new chemical entity.[1]

Discovery and Development History

Revaprazan was discovered and developed by the South Korean pharmaceutical company, Yuhan Corporation.[2] The compound, identified by the development code YH1885, was designed to offer a different modality of acid suppression compared to traditional PPIs.[1] In 2000, Yuhan Corporation licensed Revaprazan to SmithKline Beecham (now GlaxoSmithKline) for further development and commercialization.[2] Revaprazan was first approved for the treatment of gastritis in South Korea.[1]

Mechanism of Action

Revaprazan exerts its acid-suppressing effects by acting as a potassium-competitive acid blocker (P-CAB).[1] Unlike irreversible PPIs, Revaprazan binds reversibly to the gastric H+/K+ ATPase (the proton pump) in parietal cells, competitively inhibiting the exchange of H+ and K+ ions.[3] This is the final step in the pathway of gastric acid secretion. A key advantage of this mechanism is that it does not require acid activation and can inhibit both active and resting proton pumps, leading to a more rapid onset of action.[3]

Beyond its primary role in acid suppression, Revaprazan has demonstrated anti-inflammatory properties. In studies involving Helicobacter pylori-infected gastric epithelial cells, Revaprazan was shown to inhibit the expression of cyclooxygenase-2 (COX-2) by inactivating the Akt signaling pathway and reducing the activation of NF-κB.[4]

cluster_parietal_cell Gastric Parietal Cell H+/K+ ATPase H+/K+ ATPase Gastric Lumen Gastric Lumen H+/K+ ATPase->Gastric Lumen H+ Secretion K+ K+ K+->H+/K+ ATPase K+ Binding H+ H+ Revaprazan Revaprazan Revaprazan->H+/K+ ATPase Competitive Inhibition

Figure 1: Mechanism of Action of Revaprazan.

Preclinical Pharmacology

Preclinical studies were instrumental in characterizing the pharmacological profile of this compound/Revaprazan. In vitro assays demonstrated its potent and selective inhibition of the H+/K+ ATPase. Subsequent in vivo studies in animal models confirmed its efficacy in reducing gastric acid secretion.

ParameterValueSpecies/ModelReference
IC50 (H+/K+ ATPase activity) 61 nMHog gastric vesicles[5] (Initial search result)
ID50 (Gastric Acid Secretion - Intraduodenal) 2.8 mg/kgPylorus-ligated rats[5] (Initial search result)
ID50 (Gastric Acid Secretion - Oral) 0.7 mg/kgPylorus-ligated rats[5] (Initial search result)
ID50 (Reflux Esophagitis - Intraduodenal) 5.4 mg/kgRat reflux esophagitis model[5] (Initial search result)
ID50 (Reflux Esophagitis - Oral) 1.9 mg/kgRat reflux esophagitis model[5] (Initial search result)

Table 1: Preclinical Efficacy of this compound

Clinical Development

Revaprazan has undergone several clinical trials to evaluate its safety, efficacy, and pharmacokinetic profile in humans.

Phase I Studies in Healthy Volunteers

A double-blind, three-way crossover study was conducted in 30 healthy male volunteers to assess the effect of Revaprazan on gastric acid secretion.[6] Participants were randomized to receive oral doses of 100 mg, 150 mg, or 200 mg of Revaprazan daily for 7 days.[6]

Experimental Protocol:

  • Study Design: Double-blind, randomized, three-way crossover.

  • Participants: 30 healthy male volunteers.

  • Intervention: Oral Revaprazan at 100 mg, 150 mg, or 200 mg daily for 7 days.

  • Assessments: 24-hour intragastric pH monitoring and serum gastrin concentration at baseline, day 1, and day 7. Pharmacokinetic blood samples were also collected.[6]

cluster_treatment_arms 7-Day Treatment Periods (Crossover) cluster_assessments Assessments (Baseline, Day 1, Day 7) Screening Screening Randomization Randomization Screening->Randomization Revaprazan 100mg Revaprazan 100mg Randomization->Revaprazan 100mg Revaprazan 150mg Revaprazan 150mg Randomization->Revaprazan 150mg Revaprazan 200mg Revaprazan 200mg Randomization->Revaprazan 200mg Washout Washout Revaprazan 100mg->Washout 24h pH Monitoring 24h pH Monitoring Revaprazan 100mg->24h pH Monitoring Revaprazan 150mg->Washout Serum Gastrin Serum Gastrin Revaprazan 150mg->Serum Gastrin Revaprazan 200mg->Washout Pharmacokinetics Pharmacokinetics Revaprazan 200mg->Pharmacokinetics Next Treatment Period Next Treatment Period Washout->Next Treatment Period Next Treatment Period->Revaprazan 100mg Next Treatment Period->Revaprazan 150mg Next Treatment Period->Revaprazan 200mg

Figure 2: Phase I Clinical Trial Workflow.

Pharmacokinetic and Pharmacodynamic Results:

Parameter (200 mg Dose)Day 1Day 7Reference
Mean % Time Gastric pH > 4 28.1%34.2%[7]
Tmax (h) 1.8 ± 0.91.5 ± 0.6[6]
Cmax (ng/mL) 227.8 ± 103.1215.1 ± 78.4[6]
AUCt (ng·h/mL) 1005.1 ± 404.7933.3 ± 316.4[6]
t1/2 (h) 3.5 ± 0.83.4 ± 0.7[6]

Table 2: Pharmacokinetic and Pharmacodynamic Parameters of Revaprazan in Healthy Volunteers

The study concluded that Revaprazan rapidly and effectively inhibits gastric acid secretion in a dose-dependent manner.[6]

Phase III Clinical Trial for Gastric Ulcer

A randomized, double-blind, multicenter Phase III trial was conducted to compare the efficacy and safety of Revaprazan with Omeprazole in patients with gastric ulcers.[8] A total of 292 subjects were randomized to receive either 200 mg of Revaprazan or 20 mg of Omeprazole for 4 to 8 weeks.[8]

Experimental Protocol:

  • Study Design: Randomized, double-blind, active-controlled, multicenter.

  • Participants: 292 patients with one or more endoscopically confirmed gastric ulcers.

  • Intervention: Revaprazan 200 mg once daily or Omeprazole 20 mg once daily for 4 to 8 weeks.

  • Primary Efficacy Endpoint: Cumulative healing rate of gastric ulcers determined by endoscopy at 4 and 8 weeks.

  • Secondary Efficacy Endpoint: Improvement rate of ulcer-related pain.[8]

Efficacy Results:

Analysis PopulationRevaprazan 200 mg Cumulative Healing RateOmeprazole 20 mg Cumulative Healing Ratep-valueReference
Intention-to-Treat 93.0%89.6%0.3038[8]
Per-Protocol 99.1%100%0.3229[8]

Table 3: Phase III Clinical Trial Efficacy Results for Gastric Ulcer Healing

The trial demonstrated that Revaprazan has similar efficacy to Omeprazole in healing gastric ulcers and was well-tolerated.[8]

Anti-inflammatory Effects and Helicobacter pylori

Further research has explored the therapeutic potential of Revaprazan beyond acid suppression. An in vitro study investigated its effects on H. pylori-induced inflammation in AGS gastric epithelial cells.

Experimental Protocol:

  • Cell Line: AGS human gastric adenocarcinoma cells.

  • Treatment: Cells were pretreated with Revaprazan (5, 20, 50 µM) for 2 hours before infection with H. pylori.

  • Assays:

    • Western Blot: To measure the protein levels of COX-2, Akt, and p-Akt.

    • EMSA (Electrophoretic Mobility Shift Assay): To assess NF-κB DNA binding activity.

    • MTT Assay: To evaluate cell viability.[9]

AGS Cells AGS Cells Pre-treatment with Revaprazan Pre-treatment with Revaprazan AGS Cells->Pre-treatment with Revaprazan MTT Assay\n(Cell Viability) MTT Assay (Cell Viability) AGS Cells->MTT Assay\n(Cell Viability) H. pylori Infection H. pylori Infection Pre-treatment with Revaprazan->H. pylori Infection Incubation (24h) Incubation (24h) H. pylori Infection->Incubation (24h) Cell Lysis Cell Lysis Incubation (24h)->Cell Lysis Western Blot\n(COX-2, Akt) Western Blot (COX-2, Akt) Cell Lysis->Western Blot\n(COX-2, Akt) EMSA\n(NF-κB) EMSA (NF-κB) Cell Lysis->EMSA\n(NF-κB)

Figure 3: In Vitro H. pylori Study Workflow.

The study found that Revaprazan significantly attenuated H. pylori-induced COX-2 expression by inhibiting Akt phosphorylation and NF-κB activation, suggesting a direct anti-inflammatory effect.[4]

Conclusion

This compound, or Revaprazan, represents a significant development in the field of acid suppression therapy. Its discovery and development by Yuhan Corporation have provided a valuable therapeutic alternative to traditional PPIs. As a potassium-competitive acid blocker, Revaprazan offers a rapid and potent inhibition of gastric acid secretion. Preclinical and clinical studies have established its efficacy and safety profile for the treatment of acid-related disorders. Furthermore, its potential anti-inflammatory effects warrant further investigation. This technical guide has summarized the key milestones and data in the journey of Revaprazan from a promising compound to a clinically effective medication.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

CS-526 is a novel, orally active pyridazine (B1198779) derivative that acts as a potent and reversible inhibitor of the gastric H+,K+-ATPase, commonly known as the proton pump.[1] As a member of the potassium-competitive acid blocker (P-CAB) class of drugs, this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies used to evaluate this compound for the treatment of acid-related diseases such as gastroesophageal reflux disease (GERD).

Mechanism of Action

This compound exerts its acid-suppressing effects by competitively inhibiting the binding of potassium ions (K+) to the H+,K+-ATPase enzyme in gastric parietal cells.[1] This reversible inhibition blocks the final step in the gastric acid secretion pathway, leading to a rapid and potent reduction in intragastric acidity. Unlike irreversible PPIs, the action of this compound does not require acid activation and its onset of action is faster.

Below is a diagram illustrating the mechanism of action of this compound.

cluster_parietal_cell Gastric Parietal Cell ParietalCell Parietal Cell HKATPase H+,K+-ATPase (Proton Pump) H_out H+ (Acid) HKATPase->H_out Secretion K_site K_in K+ K_in->HKATPase Uptake K_in->K_site Binds CS526 This compound CS526->K_site Competitively Binds

Caption: Mechanism of action of this compound on the gastric H+,K+-ATPase.

Preclinical Efficacy Data

The preclinical efficacy of this compound has been demonstrated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro H+,K+-ATPase Inhibitory Activity

CompoundIC50 (nM)
This compound61[1]

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

CompoundRoute of AdministrationID50 (mg/kg)
This compoundIntraduodenal2.8[1]
This compoundOral0.7[1]

Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

CompoundRoute of AdministrationID50 (mg/kg)
This compoundIntraduodenal5.4[1]
This compoundOral1.9[1]
LansoprazoleIntraduodenal2.2[1]

Experimental Protocols

This section details the methodologies for the key experiments cited in the preclinical evaluation of this compound.

H+,K+-ATPase Activity Assay

This in vitro assay determines the concentration-dependent inhibitory effect of this compound on the activity of the H+,K+-ATPase enzyme.

Methodology:

  • Enzyme Preparation: Gastric H+,K+-ATPase is typically prepared from the gastric mucosa of hogs or rabbits. The microsomes containing the enzyme are isolated through differential centrifugation.

  • Assay Buffer: A standard assay buffer is prepared containing buffer salts (e.g., Tris-HCl), MgCl2, and KCl.

  • Reaction Mixture: The reaction is initiated by adding ATP to the assay buffer containing the enzyme preparation and varying concentrations of this compound or a vehicle control.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Measurement of ATPase Activity: The enzymatic activity is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. This is often done using a colorimetric method, such as the malachite green assay.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the concentration-response curve.

start Start enzyme_prep Prepare H+,K+-ATPase from gastric mucosa start->enzyme_prep reaction_setup Set up reaction with enzyme, buffer, ATP, and this compound enzyme_prep->reaction_setup incubation Incubate at 37°C reaction_setup->incubation pi_measurement Measure inorganic phosphate (Pi) release incubation->pi_measurement data_analysis Calculate IC50 value pi_measurement->data_analysis end End data_analysis->end

Caption: Experimental workflow for the H+,K+-ATPase activity assay.

Pylorus-Ligated Rat Model

This in vivo model is used to assess the antisecretory activity of compounds by measuring the accumulation of gastric acid after ligation of the pylorus.

Methodology:

  • Animal Preparation: Male Sprague-Dawley or Wistar rats are fasted for 18-24 hours with free access to water.

  • Anesthesia: The animals are anesthetized with a suitable agent (e.g., ether, isoflurane).

  • Surgical Procedure: A midline laparotomy is performed to expose the stomach. The pylorus is ligated with a silk suture to prevent the passage of gastric contents into the duodenum.

  • Drug Administration: this compound or a vehicle control is administered either intraduodenally (injected directly into the duodenum) or orally (via gavage) immediately after pylorus ligation.

  • Gastric Juice Collection: After a set period (e.g., 4-5 hours), the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected and centrifuged.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH. The total acid output is then calculated.

  • Data Analysis: The dose of the compound that inhibits 50% of gastric acid secretion (ID50) is determined.

start Start fasting Fast rats for 18-24h start->fasting anesthesia Anesthetize rats fasting->anesthesia ligation Surgically ligate the pylorus anesthesia->ligation drug_admin Administer this compound (oral or intraduodenal) ligation->drug_admin collection Collect gastric juice after 4-5h drug_admin->collection analysis Measure volume and titrate for acidity collection->analysis data_analysis Calculate ID50 value analysis->data_analysis end End data_analysis->end

Caption: Experimental workflow for the pylorus-ligated rat model.

Reflux Esophagitis Rat Model

This model is used to evaluate the protective effect of compounds against esophageal lesions caused by the reflux of gastric acid.

Methodology:

  • Animal Preparation and Surgery: The procedure is similar to the pylorus-ligated model, but in this case, both the pylorus and the limiting ridge between the forestomach and the glandular stomach are ligated to induce gastric acid and pepsin reflux into the esophagus.

  • Drug Administration: this compound, a reference compound (e.g., lansoprazole), or a vehicle control is administered orally or intraduodenally.

  • Observation Period: The animals are observed for a specific period to allow for the development of esophageal lesions.

  • Lesion Assessment: After the observation period, the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is scored macroscopically based on a predefined scoring system (e.g., length and width of erosions).

  • Data Analysis: The dose of the compound that reduces the lesion score by 50% (ID50) is calculated.

Subchronic Administration and Gastrin Levels

Studies on the subchronic (14-day) administration of this compound in rats have shown that it maintains a potent antisecretory effect without causing rebound gastric hypersecretion after cessation of treatment.[2] Furthermore, unlike some PPIs, this compound had minimal effects on serum and antral gastrin levels, suggesting a lower potential for hypergastrinemia-related side effects with long-term use.[2]

Conclusion

This compound is a promising new agent for the treatment of acid-related disorders. Its potent, reversible, and competitive inhibition of the gastric proton pump provides a rapid and effective reduction in gastric acid secretion. Preclinical studies have demonstrated its efficacy in various in vitro and in vivo models. The favorable profile of this compound, including its lack of rebound hypersecretion and minimal impact on gastrin levels, suggests potential clinical advantages over existing therapies. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in human patients.

References

CS-526: A Technical Guide for a Novel Reversible Acid Pump Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a novel, potent, and reversible acid pump antagonist that has been investigated for its therapeutic potential in acid-related gastrointestinal disorders.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used in its preclinical evaluation. The information presented herein is intended to serve as a valuable resource for researchers and drug development professionals interested in the pharmacology of acid suppression.

Mechanism of Action

This compound exerts its antisecretory effects by directly inhibiting the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion.[1][3] Unlike conventional proton pump inhibitors (PPIs), which bind irreversibly to the enzyme, this compound is a reversible inhibitor.[1] Its mechanism involves competitive antagonism at the K+ binding site of the H+,K+-ATPase.[1] This reversible, competitive inhibition offers a distinct pharmacological profile compared to traditional PPIs.

Below is a diagram illustrating the signaling pathway of gastric acid secretion and the inhibitory action of this compound.

G cluster_parietal_cell Parietal Cell M3 M3 Receptor PKC PKC M3->PKC H2 H2 Receptor cAMP cAMP H2->cAMP CCK2 CCK2 Receptor CCK2->PKC HK_ATPase H+,K+-ATPase (Proton Pump) PKC->HK_ATPase Activation PKA PKA cAMP->PKA PKA->HK_ATPase Activation H_ion_out H+ HK_ATPase->H_ion_out Secretion K_ion_in K+ K_ion_in->HK_ATPase Influx Lumen Gastric Lumen H_ion_out->Lumen CS526 This compound CS526->HK_ATPase Reversible Inhibition ACh Acetylcholine ACh->M3 Histamine Histamine Histamine->H2 Gastrin Gastrin Gastrin->CCK2

Caption: Signaling pathway of gastric acid secretion and inhibition by this compound.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo potency of this compound in various preclinical models.

Table 1: In Vitro H+,K+-ATPase Inhibitory Activity

CompoundIC50 (nM)Source Organism
This compound61Hog
Data from[1]

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

Route of AdministrationID50 (mg/kg)
Intraduodenal2.8
Oral0.7
Data from[1]

Table 3: In Vivo Efficacy in a Rat Model of Reflux Esophagitis

CompoundRoute of AdministrationID50 (mg/kg)
This compoundIntraduodenal5.4
This compoundOral1.9
Lansoprazole (B1674482)Intraduodenal2.2
Data from[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are based on established pharmacological methods, as the full experimental details from the primary source were not available.

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the concentration of this compound required to inhibit 50% of the H+,K+-ATPase enzyme activity.

1. Preparation of H+,K+-ATPase:

  • Gastric mucosal membranes are prepared from hog stomachs.

  • The tissue is homogenized and subjected to differential centrifugation to isolate microsomal fractions rich in H+,K+-ATPase.

2. Inhibition Assay:

  • The enzyme preparation is pre-incubated with varying concentrations of this compound.

  • The reaction is initiated by the addition of ATP.

  • The ATPase activity is determined by measuring the amount of inorganic phosphate (B84403) released from ATP hydrolysis, often using a colorimetric method.

  • The concentration of this compound that produces 50% inhibition of enzyme activity (IC50) is calculated.

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay hog_stomach Hog Gastric Mucosa homogenize Homogenization hog_stomach->homogenize centrifuge Differential Centrifugation homogenize->centrifuge microsomes Microsomal Fraction (H+,K+-ATPase) centrifuge->microsomes pre_incubate Pre-incubation with varying [this compound] microsomes->pre_incubate add_atp Initiate reaction with ATP pre_incubate->add_atp measure_pi Measure inorganic phosphate (Pi) release add_atp->measure_pi calculate_ic50 Calculate IC50 measure_pi->calculate_ic50

Caption: Workflow for in vitro H+,K+-ATPase inhibition assay.

In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This model, also known as the Shay rat model, is used to assess the in vivo efficacy of antisecretory agents.

1. Animal Preparation:

  • Male Wistar rats are typically used and fasted for 24 hours with free access to water.[4]

2. Surgical Procedure:

  • Animals are anesthetized.

  • A midline laparotomy is performed to expose the stomach.

  • The pylorus is ligated to prevent gastric emptying.[5]

3. Drug Administration:

  • This compound is administered either intraduodenally (injected into the duodenum) or orally immediately after pylorus ligation.

4. Sample Collection and Analysis:

  • After a set period (e.g., 4-5 hours), the animals are euthanized.

  • The stomach is removed, and the gastric contents are collected.

  • The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.

  • The dose of this compound that inhibits gastric acid secretion by 50% (ID50) is calculated.

G fasting Fast Rats (24h) anesthesia Anesthetize Rats fasting->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery drug_admin Administer this compound (Oral or Intraduodenal) surgery->drug_admin incubation Incubation Period (e.g., 4h) drug_admin->incubation euthanasia Euthanize and Collect Stomach incubation->euthanasia analysis Measure Gastric Juice Volume and Acidity euthanasia->analysis calculate_id50 Calculate ID50 analysis->calculate_id50

Caption: Workflow for the pylorus-ligated rat model.

In Vivo Gastric Acid Secretion in Heidenhain Pouch Dogs

The Heidenhain pouch model allows for the collection of pure gastric juice, free from contamination by food or saliva, in conscious animals.

1. Surgical Preparation:

  • A portion of the fundus of the stomach is surgically separated to form a pouch, which is isolated from the main stomach but retains its blood supply.[6] The vagal nerve supply to the pouch is severed.

  • A cannula is inserted into the pouch to allow for the collection of gastric secretions.

2. Stimulation of Acid Secretion:

  • Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

3. Drug Administration and Sample Collection:

  • This compound is administered directly into the pouch (intrapouch administration).

  • Gastric juice is collected from the pouch at regular intervals, and the acid output is measured.

  • The inhibitory effect of this compound is evaluated based on the reduction in histamine-stimulated acid secretion.

Rat Model of Reflux Esophagitis

This model is used to evaluate the protective effects of anti-ulcer drugs against esophageal lesions caused by gastric acid reflux.

1. Surgical Procedure:

  • The transitional region between the forestomach and the glandular portion of the stomach is ligated.[7]

  • The duodenum near the pylorus is partially obstructed to induce gastric acid reflux into the esophagus.[7]

2. Drug Administration:

  • This compound is administered orally or intraduodenally.

3. Evaluation of Esophageal Lesions:

  • After a specified period, the animals are euthanized, and the esophagus is removed.

  • The severity of esophageal lesions is scored based on a predefined scale.

  • The dose of this compound that reduces the lesion score by 50% (ID50) is determined.

Subchronic Administration Studies

In a 14-day study in rats, this compound demonstrated a consistent antisecretory effect without causing rebound gastric hypersecretion after cessation of treatment, a phenomenon observed with lansoprazole.[2] Furthermore, this compound had minimal effects on serum and antral gastrin levels, in contrast to lansoprazole which significantly elevated them.[2] These findings suggest a favorable profile for this compound in terms of long-term safety and tolerance.

Conclusion

This compound is a potent, reversible acid pump antagonist with a distinct mechanism of action compared to traditional PPIs.[1] Preclinical data demonstrate its efficacy in both in vitro and in vivo models of gastric acid secretion and reflux esophagitis.[1] Its pharmacological profile, particularly the lack of rebound hypersecretion and minimal impact on gastrin levels with subchronic use, suggests that this compound could be a valuable tool for pharmacological research and a promising candidate for the treatment of acid-related disorders.[2] Further investigation into its clinical utility is warranted.

References

Investigating the Biological Activity of CS-526: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CS-526 is a novel, orally active acid pump antagonist identified as a potent and reversible inhibitor of the gastric H+,K+-ATPase. This technical guide provides a comprehensive overview of the preclinical biological activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation. The development of this compound, a potassium-competitive acid blocker (P-CAB), appears to have been discontinued, as suggested by the lack of recent literature and the fate of similar compounds from its era that were halted due to observations of elevated transaminases. This document consolidates the available scientific information to serve as a key resource for researchers in the field of gastric acid-related disorders.

Mechanism of Action

This compound exerts its pharmacological effect through the direct inhibition of the gastric H+,K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), which bind irreversibly to the enzyme, this compound is a reversible and competitive antagonist at the potassium (K+) binding site of the H+,K+-ATPase.[1] This mechanism of action is characteristic of the class of drugs known as potassium-competitive acid blockers (P-CABs).

The binding of this compound to the proton pump prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of gastric acid into the gastric lumen. This direct and competitive inhibition allows for a rapid onset of action.

cluster_ParietalCell Gastric Parietal Cell ParietalCell_lumen Gastric Lumen (Acidic) ParietalCell_membrane Apical Membrane ProtonPump H+,K+-ATPase (Proton Pump) ProtonPump->ParietalCell_lumen H+ pumped out K_ion_lumen K+ K_ion_lumen->ProtonPump K+ binds for exchange H_ion_cell H+ H_ion_cell->ProtonPump from cell cytosol CS526 This compound CS526->ProtonPump Competitively blocks K+ binding site caption Mechanism of Action of this compound cluster_workflow H+,K+-ATPase Inhibition Assay Workflow start Start microsome_prep Preparation of Hog Gastric Microsomes containing H+,K+-ATPase start->microsome_prep incubation Incubation of Microsomes with varying concentrations of this compound microsome_prep->incubation atp_addition Initiation of reaction by adding ATP incubation->atp_addition reaction_termination Termination of reaction atp_addition->reaction_termination phosphate_measurement Measurement of inorganic phosphate (product of ATP hydrolysis) reaction_termination->phosphate_measurement ic50_calc Calculation of IC50 value phosphate_measurement->ic50_calc end End ic50_calc->end caption Generalized H+,K+-ATPase Assay Workflow

References

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of CS-526, a Novel Acid Pump Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a potent, orally active, reversible, and potassium-competitive acid pump antagonist (P-CAB). It represents a distinct class of compounds for the management of acid-related disorders. Unlike proton pump inhibitors (PPIs), which require acidic activation and form covalent bonds with the H+,K+-ATPase, this compound competitively inhibits the proton pump at the K+ binding site. This unique mechanism of action offers the potential for a more rapid onset of action and sustained acid suppression. These application notes provide detailed protocols for the in vivo evaluation of this compound in established preclinical models of gastric acid secretion and reflux esophagitis.

Mechanism of Action

This compound directly targets the gastric H+,K+-ATPase, the final step in the acid secretion pathway within parietal cells. By competing with potassium ions (K+), this compound reversibly inhibits the pump's activity, leading to a reduction in gastric acid production.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

CS-526_Mechanism_of_Action cluster_ParietalCell Parietal Cell H+/K+ ATPase H+/K+ ATPase (Proton Pump) H_out H+ (Acid) H+/K+ ATPase->H_out Secretion K_in K+ H+/K+ ATPase->K_in ADP ADP + Pi H+/K+ ATPase->ADP K_out K+ K_out->H+/K+ ATPase Binding H_in H+ H_in->H+/K+ ATPase ATP ATP ATP->H+/K+ ATPase CS_526 This compound CS_526->H+/K+ ATPase Competitive Inhibition

Mechanism of this compound action on the gastric proton pump.

Quantitative Data Summary

The following tables summarize the in vivo and in vitro potency of this compound.

ParameterValueSpecies/ModelAdministrationReference
IC50 61 nMHog Gastric H+,K+-ATPaseIn Vitro[1]
ID50 0.7 mg/kgPylorus-ligated RatOral[1]
2.8 mg/kgPylorus-ligated RatIntraduodenal[1]
ID50 1.9 mg/kgReflux Esophagitis RatOral[1]
5.4 mg/kgReflux Esophagitis RatIntraduodenal[1]

IC50: Half maximal inhibitory concentration; ID50: Half maximal inhibitory dose.

In Vivo Experimental Protocols

Pylorus Ligation-Induced Gastric Ulcer Model in Rats

This model is used to evaluate the antisecretory and antiulcer activity of a compound. Ligation of the pyloric sphincter leads to the accumulation of gastric acid, causing ulceration.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

  • Surgical instruments

  • Suture material (e.g., silk)

  • This compound and vehicle control

Protocol:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Dosing: Administer this compound or vehicle orally or intraduodenally one hour before the surgical procedure.

  • Anesthesia: Anesthetize the rats using an appropriate anesthetic regimen.

  • Surgical Procedure:

    • Make a midline abdominal incision below the xiphoid process.

    • Gently expose the stomach and locate the pyloric sphincter.

    • Ligate the pylorus with a silk suture, being careful not to cause damage to the surrounding blood vessels.

    • Close the abdominal incision with sutures.

  • Post-operative Period: Return the animals to their cages and deprive them of food and water for the duration of the experiment (typically 4-19 hours).

  • Sample Collection and Analysis:

    • At the end of the experimental period, euthanize the animals.

    • Open the abdomen and ligate the cardiac end of the stomach.

    • Excise the stomach and collect the gastric contents into a graduated centrifuge tube.

    • Measure the volume of the gastric juice and centrifuge.

    • Determine the pH and titrate an aliquot of the supernatant with 0.01 N NaOH to determine the free and total acidity.

    • Open the stomach along the greater curvature, rinse with saline, and examine for ulcers.

    • Calculate the ulcer index based on the number and severity of the lesions.

Reflux Esophagitis Model in Rats

This model assesses the efficacy of a compound in preventing esophageal lesions caused by the reflux of gastric contents.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • Suture material (e.g., silk)

  • This compound and vehicle control

Protocol:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Dosing: Administer this compound or vehicle orally or intraduodenally.

  • Anesthesia: Anesthetize the rats with isoflurane.

  • Surgical Procedure:

    • Perform a midline laparotomy.

    • Ligate the pylorus and the transitional region between the forestomach and the glandular portion of the stomach. This procedure induces gastric acid and content accumulation, leading to reflux into the esophagus.

    • Close the abdominal wall.

  • Endpoint Analysis:

    • After a set period (e.g., 5 hours), euthanize the animals.

    • Excise the esophagus and stomach.

    • Examine the esophagus for lesions and score the severity of esophagitis.

    • The esophageal ulcer index can be calculated to quantify the extent of damage.

Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

The Heidenhain pouch is a classic model for studying the regulation of gastric acid secretion in a conscious animal. The pouch is a surgically created, vagally denervated portion of the stomach with an intact blood supply, which allows for the collection of pure gastric juice.

Surgical Preparation of Heidenhain Pouch: This is a major surgical procedure requiring specialized veterinary expertise and appropriate post-operative care.

  • Anesthesia and Preparation: Anesthetize a healthy adult dog and prepare the abdominal area for sterile surgery.

  • Pouch Creation:

    • Make a midline abdominal incision.

    • Create a pouch from the greater curvature of the fundic region of the stomach, ensuring the blood supply from the gastroepiploic artery is preserved.

    • The pouch should be completely separated from the main stomach.

    • A cannula is inserted into the pouch and exteriorized through a small abdominal incision to allow for the collection of gastric secretions.

    • The main stomach is closed, and the abdominal incision is sutured.

  • Recovery: Allow the dog to recover fully from surgery, which may take several weeks.

Experimental Protocol for Testing this compound:

  • Fasting: Fast the dog for 18-24 hours with free access to water.

  • Basal Secretion: Collect basal gastric secretions from the pouch for a defined period (e.g., 1-2 hours) to establish a baseline.

  • Histamine (B1213489) Stimulation: Infuse histamine intravenously at a dose that produces a submaximal steady-state acid secretion.

  • Drug Administration: Once a steady state of acid secretion is achieved, administer this compound via the desired route (e.g., intrapouch, oral, or intravenous).

  • Sample Collection: Continue to collect gastric juice from the pouch at regular intervals (e.g., every 15-30 minutes).

  • Analysis: Measure the volume of gastric juice and titrate for acid concentration to determine the acid output.

  • Data Evaluation: The inhibitory effect of this compound is determined by the reduction in acid output compared to the histamine-stimulated baseline. Dose-response and time-course relationships can be established.[1]

Experimental Workflows

Pylorus Ligation Model Workflow

Pylorus_Ligation_Workflow Start Start Fast Rats (24h) Fast Rats (24h) Start->Fast Rats (24h) Administer this compound/Vehicle Administer this compound/Vehicle Fast Rats (24h)->Administer this compound/Vehicle Anesthetize Rat Anesthetize Rat Administer this compound/Vehicle->Anesthetize Rat Pylorus Ligation Surgery Pylorus Ligation Surgery Anesthetize Rat->Pylorus Ligation Surgery Post-operative Period (4-19h) Post-operative Period (4-19h) Pylorus Ligation Surgery->Post-operative Period (4-19h) Euthanize & Collect Stomach Euthanize & Collect Stomach Post-operative Period (4-19h)->Euthanize & Collect Stomach Analyze Gastric Contents & Ulcer Index Analyze Gastric Contents & Ulcer Index Euthanize & Collect Stomach->Analyze Gastric Contents & Ulcer Index End End Analyze Gastric Contents & Ulcer Index->End

Workflow for the pylorus ligation model in rats.

Heidenhain Pouch Dog Model Workflow```dot

Workflow for studying this compound in the Heidenhain pouch dog model.

References

Application Notes and Protocols: Effective Dosage of CS-747 (Prasugrel) in Rats

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the effective dosage of CS-747, an antiplatelet agent, in rat models. The information is intended for researchers, scientists, and drug development professionals working on the preclinical evaluation of this compound.

Introduction

CS-747, also known as prasugrel, is a potent thienopyridine antiplatelet agent. It is a prodrug that is rapidly metabolized in vivo to its active metabolite, R-99224, which irreversibly inhibits the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. This inhibition prevents platelet activation and aggregation, thereby reducing the risk of thrombosis. These notes summarize the effective dosages of CS-747 observed in rats and provide detailed protocols for relevant experiments.

Quantitative Data Summary

The following tables summarize the effective dosages of CS-747 in rats for various pharmacological endpoints.

Table 1: Ex Vivo Antiplatelet Aggregation

Dosage (p.o.)EffectTime PointAnimal Model
0.3 - 3 mg/kgMarked inhibition of ADP-induced washed platelet aggregation.[1]4 hours post-doseRats
1.2 mg/kgED50 for inhibition of ADP-induced platelet aggregation in PRP.[1]4 hours post-doseRats
1 - 10 mg/kgRapid and sustained inhibition of platelet aggregation.[1]0.5 hours to >3 daysRats

Table 2: Antithrombotic Activity

Dosage (p.o.)EffectModelAnimal Model
0.68 mg/kgED50 for prevention of thrombus formation.[1]Not specifiedRats

Table 3: Effect on Bleeding Time

Dosage (p.o.)EffectAnimal Model
Not specifiedProlonged bleeding time.[1]Rats

Table 4: Receptor Binding

Dosage (p.o.)EffectTime PointAnimal Model
0.3 - 10 mg/kgPartially but significantly decreased [3H]-2-methylthio-ADP binding to platelets.[1]4 hours before blood collectionRats

Experimental Protocols

Ex Vivo Platelet Aggregation Assay

This protocol details the methodology for assessing the effect of orally administered CS-747 on platelet aggregation in rats.

Objective: To determine the dose-dependent inhibitory effect of CS-747 on ADP-induced platelet aggregation.

Materials:

Procedure:

  • Administer CS-747 orally (p.o.) to rats at desired doses (e.g., 0.3, 1, 3, 10 mg/kg). A control group should receive the vehicle.

  • At a specified time point post-administration (e.g., 4 hours), collect blood via cardiac puncture into syringes containing 3.8% trisodium citrate (9:1 blood to citrate ratio).

  • Prepare platelet-rich plasma (PRP) by centrifuging the blood at a low speed (e.g., 150 x g for 10 minutes).

  • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2500 x g for 10 minutes). PPP is used as a reference (100% aggregation).

  • Adjust the platelet count in the PRP to a standardized concentration if necessary.

  • Pre-warm the PRP samples to 37°C for a few minutes.

  • Place the PRP sample in the aggregometer and establish a baseline.

  • Add ADP solution to induce platelet aggregation and record the change in light transmission for a set period.

  • Calculate the percentage of platelet aggregation inhibition relative to the vehicle-treated control group.

Antithrombotic Efficacy Model

This protocol describes a general workflow for evaluating the in vivo antithrombotic effect of CS-747 in a rat model.

Objective: To assess the ability of CS-747 to prevent thrombus formation in vivo.

Materials:

  • Male rats

  • CS-747

  • Vehicle

  • Thrombosis-inducing agent (e.g., ferric chloride)

  • Surgical instruments

  • Microscope or other imaging system to visualize thrombus formation

Procedure:

  • Administer CS-747 orally to rats at various doses.

  • After a specific duration (e.g., 1-2 hours), anesthetize the rats.

  • Surgically expose a target artery (e.g., carotid artery).

  • Induce thrombosis by applying a filter paper saturated with a thrombogenic agent (e.g., ferric chloride) to the arterial surface for a defined period.

  • Monitor blood flow in the artery to determine the time to occlusion (thrombus formation).

  • Compare the time to occlusion in CS-747-treated groups with the vehicle-treated control group to determine the antithrombotic efficacy.

Visualizations

Experimental Workflow for Ex Vivo Platelet Aggregation

G cluster_0 In Vivo Administration cluster_1 Sample Collection & Preparation cluster_2 Ex Vivo Analysis cluster_3 Data Analysis A Oral Administration of CS-747 or Vehicle to Rats B Blood Collection (e.g., 4 hours post-dose) A->B C Preparation of Platelet-Rich Plasma (PRP) B->C D Induction of Platelet Aggregation with ADP C->D E Measurement of Aggregation using Aggregometer D->E F Calculation of % Inhibition E->F

Caption: Workflow for assessing ex vivo platelet aggregation.

Simplified Signaling Pathway of CS-747 Action

G CS747 CS-747 (Prodrug) Metabolite Active Metabolite (R-99224) CS747->Metabolite Metabolism P2Y12 P2Y12 Receptor on Platelet Metabolite->P2Y12 Irreversible Inhibition Activation Platelet Activation & Aggregation P2Y12->Activation ADP-mediated

Caption: Mechanism of action of CS-747.

References

preparing CS-526 for cell culture experiments

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for CS-526

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel small molecule inhibitor targeting the Na+/K+-ATPase signaling cascade. This document provides detailed application notes and protocols for the preparation and use of this compound in cell culture experiments. The provided methodologies are intended to guide researchers in assessing the biological activity and therapeutic potential of this compound.

Mechanism of Action

This compound is hypothesized to function as an antagonist to the signaling function of the Na+/K+-ATPase. Unlike cardiac glycosides that primarily inhibit the ion-pumping function, this compound is designed to selectively block the downstream signal transduction initiated by the binding of endogenous cardiotonic steroids (CS). This signaling pathway involves the activation of Src kinase, transactivation of the Epidermal Growth Factor Receptor (EGFR), and subsequent activation of Phospholipase C (PLC), leading to various cellular responses.

Signaling Pathway of Na+/K+-ATPase and Site of this compound Inhibition

CS526_Pathway cluster_membrane Plasma Membrane NKA Na+/K+-ATPase Src Src NKA->Src Activates EGFR EGFR PLC PLC EGFR->PLC Activates CS Cardiotonic Steroids CS->NKA Binds CS526 This compound CS526->NKA Inhibits Src->EGFR Transactivates Downstream Downstream Signaling PLC->Downstream

Caption: Proposed mechanism of this compound action on the Na+/K+-ATPase signaling pathway.

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound across various human cancer cell lines.

Table 1: IC50 Values of this compound in Cell Viability Assays (72h incubation)

Cell LineCancer TypeIC50 (µM)
A549Lung Cancer5.2
MCF-7Breast Cancer8.7
HeLaCervical Cancer12.1
PC-3Prostate Cancer6.5

Table 2: Optimal Concentration Range and Incubation Times for this compound

Assay TypeCell LineConcentration Range (µM)Incubation Time
Cell ViabilityA549, MCF-7, HeLa, PC-31 - 2524h, 48h, 72h
Western BlotA549, PC-35, 10, 206h, 24h
Flow Cytometry (Apoptosis)A5495, 1048h

Experimental Protocols

Reconstitution and Storage of this compound
  • Reconstitution: this compound is supplied as a lyophilized powder. For a 10 mM stock solution, reconstitute the contents of the vial with the appropriate volume of sterile DMSO. Vortex gently until the powder is completely dissolved.

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.

General Cell Culture Protocol

This protocol provides a general guideline for maintaining and preparing cells for experiments. Specific conditions may vary depending on the cell line.

Materials:

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS), sterile.

  • Trypsin-EDTA solution.

  • Cell culture flasks or plates.

Procedure:

  • Maintain cell cultures in a humidified incubator at 37°C with 5% CO2.

  • For subculturing, aspirate the growth medium and wash the cells with PBS.

  • Add Trypsin-EDTA and incubate until cells detach.

  • Neutralize trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new culture vessels.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates.

  • This compound stock solution.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium and add to the respective wells. Include a vehicle control (DMSO).

  • Incubate the plate for the desired time period (e.g., 24h, 48h, 72h).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow A Seed cells in 96-well plate B Treat with this compound (serial dilutions) A->B C Incubate (24h, 48h, 72h) B->C D Add MTT reagent C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance (570 nm) F->G

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis

This protocol is for detecting changes in protein expression and phosphorylation levels upon treatment with this compound.

Materials:

  • 6-well plates.

  • This compound stock solution.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary and secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the desired concentrations of this compound for the specified time.

  • Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Centrifuge the lysates and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[2][3]

  • Incubate the membrane with primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-EGFR, anti-EGFR, anti-Actin) overnight at 4°C.[3]

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]

  • Wash the membrane again and detect the signal using a chemiluminescent substrate.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

  • 6-well plates.

  • This compound stock solution.

  • Annexin V-FITC Apoptosis Detection Kit.

  • Flow cytometer.

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Centrifuge the cells and resuspend the pellet in 1X Binding Buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Logical Flow for Data Interpretation

Data_Interpretation cluster_exp Experimental Data cluster_interp Interpretation Viability Decreased Cell Viability (MTT Assay) Inhibition This compound inhibits Na/K-ATPase signaling Viability->Inhibition Western Decreased p-Src/p-EGFR (Western Blot) Western->Inhibition Flow Increased Apoptosis (Flow Cytometry) Mechanism Induces apoptosis and reduces cell proliferation Flow->Mechanism Inhibition->Mechanism Conclusion Potential as an anti-cancer agent Mechanism->Conclusion

Caption: Logical framework for interpreting experimental outcomes with this compound.

References

Application Notes and Protocols: Solubility and Stability of CS-526 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific solubility and stability data for CS-526 in DMSO are not publicly available. The following application notes and protocols provide a general framework and best practices for determining these properties in a laboratory setting. Researchers should validate these protocols for their specific experimental needs.

Introduction

This compound is a novel, reversible, and competitive acid pump antagonist that inhibits the H+,K+-ATPase, also known as the proton pump. It has shown potent antisecretory and antiulcer effects. For in vitro and in vivo studies, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of small molecules like this compound. Understanding the solubility and stability of this compound in DMSO is critical for ensuring the accuracy and reproducibility of experimental results. This document provides standardized protocols for determining the solubility and stability of this compound in DMSO and offers templates for data presentation.

Mechanism of Action of this compound

This compound competitively inhibits the K+ binding site of the H+,K+-ATPase in gastric parietal cells. This enzyme is responsible for the final step in gastric acid secretion, exchanging potassium ions (K+) from the gastric lumen for hydrogen ions (H+) from the cytoplasm. By blocking this proton pump, this compound effectively reduces gastric acid secretion.

G cluster_0 Gastric Parietal Cell cluster_1 Cell Membrane ATP ATP ProtonPump H+,K+-ATPase (Proton Pump) ATP->ProtonPump Hydrolysis ADP ADP + Pi H_in H+ (cytoplasm) H_in->ProtonPump K_out K+ (lumen) ProtonPump->ADP ProtonPump->K_out H_out H+ (gastric lumen) ↓ Gastric Acid ProtonPump->H_out CS526 This compound CS526->ProtonPump Competitive Inhibition

Caption: H+,K+-ATPase inhibition by this compound.

Data Presentation

Quantitative data from solubility and stability experiments should be recorded in a structured format for clarity and comparison. The following tables serve as templates for organizing your experimental findings.

Table 1: Solubility of this compound in DMSO

Solubility Type Method Temperature (°C) Measured Solubility (mM) Observations (e.g., Precipitation)
KineticTurbidimetry25[Enter Data][e.g., No precipitation observed]
ThermodynamicShake-Flask & HPLC25[Enter Data][e.g., Saturated solution achieved]

Table 2: Stability of this compound in DMSO Stock Solution (10 mM)

Storage Temp. Initial Purity (%) Purity after 1 Month (%) Purity after 3 Months (%) Purity after 6 Months (%) Degradation Products Observed? (Yes/No)
Room Temp.[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
4°C[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
-20°C[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]
-80°C[Enter Data][Enter Data][Enter Data][Enter Data][Enter Data]

Table 3: Freeze-Thaw Stability of this compound in DMSO Stock Solution (10 mM)

Number of Freeze-Thaw Cycles Purity (%) Observations (e.g., Precipitation)
0 (Initial)[Enter Data][e.g., Clear solution]
1[Enter Data][e.g., Clear solution]
3[Enter Data][e.g., Clear solution]
5[Enter Data][e.g., Clear solution]
10[Enter Data][e.g., Slight precipitation]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the standard procedure for preparing a high-concentration stock solution of this compound.

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Analytical balance

  • Vortex mixer

  • Calibrated pipettes

  • Amber glass vials or polypropylene (B1209903) tubes

Procedure:

  • Equilibrate the this compound container to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Cap the vial tightly and vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be used if necessary, but avoid overheating.

  • Visually inspect the solution for any undissolved particles. If particles are present, continue vortexing or sonicate briefly.

  • For long-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Determination of Kinetic Solubility

This protocol outlines a method to determine the kinetic solubility of this compound, which reflects its solubility under conditions where it is first dissolved in DMSO and then diluted into an aqueous buffer.

G start Start: Prepare 10 mM this compound in Anhydrous DMSO prepare_plates Prepare 96-well plate with aqueous buffer (e.g., PBS) start->prepare_plates add_dmso Add small volume of this compound/DMSO stock solution to wells prepare_plates->add_dmso incubate Incubate at room temperature (e.g., 2 hours) with shaking add_dmso->incubate measure Measure turbidity using a nephelometer or plate reader (620 nm) incubate->measure analyze Analyze data to determine the concentration at which precipitation occurs measure->analyze end End: Determine Kinetic Solubility analyze->end G cluster_0 Long-Term Stability cluster_1 Freeze-Thaw Stability start Start: Prepare 10 mM this compound in Anhydrous DMSO aliquot Aliquot stock solution into multiple single-use vials start->aliquot storage Store aliquots at different temperatures (RT, 4°C, -20°C, -80°C) aliquot->storage cycles Subject aliquots to repeated freeze-thaw cycles (e.g., 1, 3, 5, 10 cycles) aliquot->cycles time_points At specified time points (e.g., 0, 1, 3, 6 months), analyze one aliquot from each temperature storage->time_points hplc Analyze samples by HPLC-UV or LC-MS to determine purity and detect degradation products time_points->hplc ft_analysis After the designated cycles, analyze the aliquots cycles->ft_analysis ft_analysis->hplc end End: Determine Stability Profile hplc->end

Application Notes and Protocols for Studying Gastric Acid Secretion Using CS-526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant efficacy in the inhibition of gastric acid secretion. As a competitive antagonist to the K+ binding site of H+,K+-ATPase, it presents a valuable tool for researchers studying gastric acid physiology and for professionals in the development of new therapeutic agents for acid-related disorders.[1] These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion by directly targeting the proton pump (H+,K+-ATPase) in gastric parietal cells. The primary mechanism involves a reversible and competitive antagonism at the potassium (K+) binding site of the H+,K+-ATPase.[1] This action prevents the final step in the secretion of gastric acid.

The regulation of gastric acid secretion is a complex process involving multiple stimulants such as acetylcholine, gastrin, and histamine.[2][3] These stimulants act on parietal cells to increase the activity of the H+,K+-ATPase.[4] this compound, by directly inhibiting this enzyme, effectively reduces gastric acid production regardless of the primary stimulant.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

cluster_stimulants Stimulants cluster_parietal_cell Parietal Cell Acetylcholine Acetylcholine Receptors Receptors Acetylcholine->Receptors Gastrin Gastrin Gastrin->Receptors Histamine Histamine Histamine->Receptors H_K_ATPase H+,K+-ATPase (Proton Pump) Receptors->H_K_ATPase Activates H_ion H+ H_K_ATPase->H_ion Pumps Out Lumen Gastric Lumen H_ion->Lumen K_ion K+ K_ion->H_K_ATPase Pumps In CS_526 This compound CS_526->H_K_ATPase Inhibits (K+ competitive)

Caption: Mechanism of this compound action on the gastric proton pump.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from preclinical studies.[1]

Table 1: In Vitro H+,K+-ATPase Inhibition

CompoundIC50 (nM)
This compound 61
Lansoprazole>10,000
Omeprazole>10,000
Rabeprazole>10,000

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

Route of AdministrationID50 (mg/kg)
Intraduodenal2.8
Oral0.7

Table 3: In Vivo Efficacy in a Rat Reflux Esophagitis Model

| Compound | Route of Administration | ID50 (mg/kg) | | :--- | :--- | | This compound | Intraduodenal | 5.4 | | This compound | Oral | 1.9 | | Lansoprazole | Intraduodenal | 2.2 |

Experimental Protocols

Protocol 1: In Vitro H+,K+-ATPase Activity Assay

This protocol is designed to assess the direct inhibitory effect of this compound on H+,K+-ATPase activity using hog gastric vesicles.

Materials:

  • Hog gastric H+,K+-ATPase vesicles

  • This compound (and other PPIs for comparison)

  • Assay Buffer (e.g., Tris-HCl buffer, pH 7.4)

  • ATP

  • KCl

  • Valinomycin

  • Reagents for detecting inorganic phosphate (B84403) (Pi)

Workflow:

Prepare_Vesicles Prepare hog gastric H+,K+-ATPase vesicles Pre_incubate Pre-incubate vesicles with varying concentrations of this compound Prepare_Vesicles->Pre_incubate Initiate_Reaction Initiate reaction by adding ATP and KCl Pre_incubate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop the reaction Incubate->Stop_Reaction Measure_Pi Measure the liberated inorganic phosphate (Pi) Stop_Reaction->Measure_Pi Calculate_IC50 Calculate IC50 value Measure_Pi->Calculate_IC50

Caption: Workflow for in vitro H+,K+-ATPase activity assay.

Procedure:

  • Prepare a suspension of hog gastric H+,K+-ATPase vesicles in the assay buffer.

  • Pre-incubate the vesicle suspension with various concentrations of this compound or other test compounds for a defined period.

  • Initiate the ATPase reaction by adding ATP and KCl. Valinomycin can be included to facilitate K+ transport across the vesicle membrane.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Terminate the reaction by adding a stopping reagent (e.g., trichloroacetic acid).

  • Measure the amount of inorganic phosphate (Pi) released using a colorimetric assay.

  • Calculate the concentration of this compound that causes 50% inhibition (IC50) of H+,K+-ATPase activity.

Protocol 2: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol evaluates the in vivo efficacy of this compound in a model of basal acid secretion.

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose)

  • Anesthetic (e.g., ether)

  • Surgical instruments

Workflow:

Fast_Rats Fast rats overnight with free access to water Administer_Compound Administer this compound or vehicle (orally or intraduodenally) Fast_Rats->Administer_Compound Anesthetize Anesthetize the rats Administer_Compound->Anesthetize Pylorus_Ligation Perform pylorus ligation via a midline abdominal incision Anesthetize->Pylorus_Ligation Suture Suture the abdominal wall Pylorus_Ligation->Suture Collect_Gastric_Juice After a set time (e.g., 4 hours), sacrifice the rats and collect the gastric juice Suture->Collect_Gastric_Juice Measure_Volume_Acidity Measure the volume and titrate the acidity of the gastric juice Collect_Gastric_Juice->Measure_Volume_Acidity Calculate_ID50 Calculate ID50 value Measure_Volume_Acidity->Calculate_ID50

Caption: Workflow for pylorus-ligated rat model.

Procedure:

  • Fast male Sprague-Dawley rats overnight, allowing free access to water.

  • Administer this compound or vehicle either orally (p.o.) or intraduodenally (i.d.).

  • Anesthetize the rats.

  • Perform a midline laparotomy and ligate the pylorus.

  • Close the abdominal incision.

  • After a predetermined period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

  • Measure the volume of the gastric juice and determine the acid concentration by titration with NaOH.

  • Calculate the dose of this compound that causes 50% inhibition of gastric acid secretion (ID50).

Protocol 3: Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

This protocol assesses the effect of this compound on stimulated gastric acid secretion in a chronic dog model.

Materials:

  • Beagle dogs with a surgically prepared Heidenhain pouch

  • This compound

  • Histamine

  • Saline solution

Procedure:

  • Administer this compound directly into the Heidenhain pouch for a specific retention time.

  • After the retention period, wash the pouch with saline.

  • Stimulate gastric acid secretion by continuous intravenous infusion of histamine.

  • Collect the gastric juice from the pouch at regular intervals.

  • Measure the volume and acidity of the collected samples.

  • Analyze the dose- and retention time-dependent inhibitory effects of this compound.

Conclusion

This compound is a potent inhibitor of gastric H+,K+-ATPase with a reversible and K+-competitive mechanism of action.[1] The provided data and protocols offer a solid foundation for researchers and drug development professionals to utilize this compound as a tool to investigate gastric acid secretion and to explore its therapeutic potential in acid-related disorders. The detailed experimental workflows and quantitative data will aid in the design and interpretation of future studies.

References

Application Notes and Protocols for CS-526 in Inducing Achlorhydria in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CS-526, a novel acid pump antagonist, for inducing achlorhydria in animal models. The information is based on preclinical studies and is intended to guide researchers in designing and executing relevant experiments.

Introduction

This compound, with the chemical name 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a potent and reversible inhibitor of the gastric H+,K+-ATPase (proton pump).[1] It acts as a competitive antagonist to the K+ binding site of the proton pump, thereby inhibiting gastric acid secretion.[1] Its efficacy in inducing a state of achlorhydria (the absence of hydrochloric acid in gastric secretions) has been demonstrated in rodent and canine models.[1] Unlike some proton pump inhibitors, subchronic treatment with this compound has been shown to have minimal effects on serum and antral gastrin levels and does not lead to rebound gastric hypersecretion.[2]

Mechanism of Action

This compound directly targets the final step in the gastric acid secretion pathway. It competitively and reversibly binds to the potassium-binding site of the H+,K+-ATPase on the apical membrane of gastric parietal cells. This action prevents the exchange of H+ and K+ ions, thereby inhibiting the secretion of hydrochloric acid into the gastric lumen.

cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H+,K+-ATPase (Proton Pump) K_in K+ K_site K+ Binding Site K_in->K_site Binds H_out H+ Achlorhydria Achlorhydria (Reduced H+) CS_526 This compound CS_526->K_site Competitively Inhibits K_site->H_out Activates H+ Secretion

Caption: Mechanism of action of this compound on the gastric proton pump.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vitro H+,K+-ATPase Inhibition

CompoundIC50 (nM)
This compound61[1]

Table 2: In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

Route of AdministrationID50 (mg/kg)
Intraduodenal2.8[1]
Oral0.7[1]

Table 3: In Vivo Efficacy in a Rat Reflux Esophagitis Model

CompoundRoute of AdministrationID50 (mg/kg)
This compoundIntraduodenal5.4[1]
This compoundOral1.9[1]
LansoprazoleIntraduodenal2.2[1]

Experimental Protocols

Protocol 1: In Vivo Gastric Acid Secretion in Pylorus-Ligated Rats

This protocol is designed to assess the in vivo efficacy of this compound in inhibiting gastric acid secretion.

cluster_prep Animal Preparation cluster_treatment Treatment cluster_collection Sample Collection & Analysis Fasting Fast Rats (e.g., 24h) with free access to water Anesthesia Anesthetize Rats (e.g., Urethane) Fasting->Anesthesia Ligation Ligate Pylorus Anesthesia->Ligation Dosing Administer this compound or Vehicle (Intraduodenal or Oral) Ligation->Dosing Incubation Allow Gastric Juice Accumulation (e.g., 4 hours) Dosing->Incubation Collection Collect Gastric Contents Incubation->Collection Centrifugation Centrifuge Gastric Juice Collection->Centrifugation Analysis Measure Volume and Acidity (Titration with NaOH) Centrifugation->Analysis

Caption: Experimental workflow for pylorus-ligated rat model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are typically used.

  • Fasting: Animals are fasted for 24 hours prior to the experiment, with free access to water.

  • Anesthesia and Surgery: Rats are anesthetized, and a midline laparotomy is performed to expose the stomach. The pylorus is then ligated to allow for the accumulation of gastric secretions.

  • Drug Administration: this compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose), is administered either intraduodenally or orally at various doses. A control group receives the vehicle alone.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomachs are removed. The gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured. The acidity is determined by titration with a standardized solution of sodium hydroxide (B78521) (e.g., 0.1 N NaOH) to a pH of 7.0. The total acid output can then be calculated.

Protocol 2: Subchronic (14-Day) Achlorhydria Induction and Gastrin Level Assessment in Rats

This protocol evaluates the long-term effects of this compound on gastric acid secretion and serum gastrin levels.

cluster_treatment 14-Day Treatment Period cluster_monitoring Monitoring cluster_endpoint Endpoint Analysis (Day 14) Daily_Dosing Daily Oral Administration of This compound or Vehicle Acid_Secretion Measure Gastric Acid Secretion (e.g., Intragastric Dialysis) Daily_Dosing->Acid_Secretion Periodically Blood_Collection Collect Blood Samples Daily_Dosing->Blood_Collection At Endpoint Tissue_Collection Collect Antral Tissue Daily_Dosing->Tissue_Collection At Endpoint Serum_Gastrin Measure Serum Gastrin (e.g., Radioimmunoassay) Blood_Collection->Serum_Gastrin Antral_Gastrin Measure Antral Gastrin Content Tissue_Collection->Antral_Gastrin

Caption: Workflow for subchronic achlorhydria and gastrin study.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Treatment: this compound is administered orally once daily for 14 consecutive days.[2] A control group receives the vehicle.

  • Gastric Acid Secretion Measurement: Gastric acid secretion can be monitored periodically throughout the 14-day period using methods such as an intragastric dialysis membrane perfusion model.[2]

  • Sample Collection: At the end of the 14-day treatment period, blood samples are collected for the measurement of serum gastrin. The antrum of the stomach is also collected to determine the antral gastrin content.

  • Gastrin Analysis: Serum and antral gastrin concentrations are measured using a suitable immunoassay, such as a radioimmunoassay.

  • Post-Treatment Follow-up: To assess for rebound hypersecretion, gastric acid secretion can be monitored for a period after the cessation of treatment.[2]

Protocol 3: Histamine-Stimulated Gastric Acid Secretion in Heidenhain Pouch Dogs

This protocol is used to evaluate the effect of this compound on stimulated gastric acid secretion in a chronic animal model.

Methodology:

  • Animal Model: Beagle dogs with surgically prepared Heidenhain pouches (a vagally denervated pouch of the fundic stomach).

  • Stimulation of Acid Secretion: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.

  • Drug Administration: this compound is administered directly into the Heidenhain pouch (intrapouch administration) and allowed to remain for a specific duration.[1]

  • Sample Collection: Gastric juice is collected from the pouch at regular intervals.

  • Analysis: The volume and acidity of the collected gastric juice are measured to determine the acid output. The inhibitory effect of this compound is assessed by comparing the acid output before and after drug administration.

Toxicology and Pharmacokinetics

Detailed public information regarding the comprehensive toxicology and pharmacokinetic profiles of this compound was not available in the initial search results. As with any investigational compound, appropriate safety and pharmacokinetic studies should be conducted in relevant animal species to determine its absorption, distribution, metabolism, excretion (ADME), and potential toxicity before extensive use.

Disclaimer: This document is intended for informational purposes for research professionals. The protocols described are based on published preclinical studies. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all applicable animal welfare regulations and institutional guidelines.

References

Application Notes and Protocols for the Experimental Use of CS-526 in GERD Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental application of CS-526, a novel acid pump antagonist, in preclinical models of Gastroesophageal Reflux Disease (GERD). Detailed protocols for key in vivo models are provided to facilitate the study of its pharmacological effects.

Introduction to this compound

This compound is a potent and reversible inhibitor of the gastric H+,K+-ATPase, acting as a competitive antagonist to the K+ binding site.[1] This mechanism distinguishes it from traditional proton pump inhibitors (PPIs). Preclinical studies have demonstrated its significant antisecretory and antiulcer effects, suggesting its therapeutic potential in GERD.[1] A key advantage observed in preclinical models is its sustained effect on gastric acid secretion without inducing rebound hypersecretion upon cessation of treatment, a common issue with PPIs.[2] Furthermore, this compound has shown minimal effects on serum gastrin levels, which is another potential benefit over existing therapies.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueSource
H+,K+-ATPase Inhibition (IC50)61 nM[1]

Table 2: In Vivo Efficacy of this compound in Rat Models

ModelAdministration RouteParameterValue (ID50)Source
Pylorus-Ligated RatIntraduodenalGastric Acid Secretion Inhibition2.8 mg/kg[1]
Pylorus-Ligated RatOralGastric Acid Secretion Inhibition0.7 mg/kg[1]
Reflux EsophagitisIntraduodenalPrevention of Esophageal Lesions5.4 mg/kg[1]
Reflux EsophagitisOralPrevention of Esophageal Lesions1.9 mg/kg[1]

Table 3: Comparative Efficacy of this compound and Lansoprazole in a Rat Reflux Esophagitis Model

CompoundAdministration RouteEfficacy (ID50 for lesion prevention)Source
This compoundIntraduodenal5.4 mg/kg[1]
This compoundOral1.9 mg/kg[1]
LansoprazoleIntraduodenal2.2 mg/kg[1]
LansoprazoleOralNot effective[1]

Signaling Pathway of this compound

The diagram below illustrates the mechanism of action of this compound in inhibiting gastric acid secretion.

CS526_Mechanism cluster_parietal_cell Gastric Parietal Cell ATPase H+,K+-ATPase (Proton Pump) H_ion_out H+ ATPase->H_ion_out H+ secretion K_ion_in K+ ATPase->K_ion_in K+ uptake K_ion_channel K+ Channel K_ion_channel->ATPase K+ recycling K_ion_out K+ Lumen Gastric Lumen Lumen->ATPase K+ binding CS526 This compound CS526->ATPase Reversible Competitive Antagonism at K+ Site

Caption: Mechanism of this compound action on the gastric proton pump.

Experimental Protocols

Protocol 1: Pylorus-Ligated Rat Model for Gastric Acid Secretion

This model is used to assess the antisecretory activity of compounds by measuring the accumulation of gastric juice.

Materials:

  • Male Wistar rats (180-200g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments

  • pH meter

  • Centrifuge

Procedure:

  • Fast rats for 24 hours prior to the experiment, with free access to water.

  • Administer this compound or vehicle orally or intraduodenally. For oral administration, dose 30 minutes before surgery. For intraduodenal administration, dose immediately after pylorus ligation.

  • Anesthetize the rat.

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum, being careful to avoid damage to the blood supply.

  • Close the abdominal incision with sutures.

  • Four hours after ligation, euthanize the animal.

  • Isolate and clamp the esophagus.

  • Remove the stomach and collect the gastric contents.

  • Centrifuge the gastric contents to remove any solid debris.

  • Measure the volume of the gastric juice.

  • Determine the pH and total acidity of the gastric juice by titration with 0.01 N NaOH.

Data Analysis: Calculate the percentage inhibition of gastric acid secretion compared to the vehicle-treated control group.

Protocol 2: Rat Reflux Esophagitis Model

This model is used to evaluate the protective effect of compounds against esophageal mucosal injury induced by gastric reflux.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle

  • Anesthetic

  • Surgical instruments

  • Dissecting microscope

  • Scoring system for esophageal lesions

Procedure:

  • Fast rats for 24 hours with free access to water.

  • Administer this compound or vehicle orally or intraduodenally.

  • Anesthetize the rat.

  • Perform a laparotomy.

  • Ligate the pylorus and the transitional region between the forestomach and the glandular portion of the stomach. This procedure induces reflux of gastric contents into the esophagus.

  • Close the abdomen.

  • After a set period (e.g., 6-8 hours), euthanize the rat.

  • Excise the esophagus and stomach.

  • Open the esophagus longitudinally and gently rinse with saline.

  • Examine the esophageal mucosa for lesions under a dissecting microscope.

  • Score the severity of the lesions based on a pre-defined scale (see Table 4).

Table 4: Scoring of Esophageal Lesions

ScoreDescription
0Normal mucosa
1Mild hyperemia and a few small erosions
2Moderate hyperemia, multiple erosions, and slight ulceration
3Severe hyperemia, extensive erosions, and deep ulceration
4Very severe hyperemia, extensive and deep ulcerations, and mucosal thickening

Data Analysis: Calculate the mean lesion score for each treatment group and determine the percentage protection against esophagitis compared to the control group.

Reflux_Esophagitis_Workflow cluster_pre_op Pre-Operative cluster_op Surgical Procedure cluster_post_op Post-Operative & Analysis Fasting 24h Fasting Dosing This compound/Vehicle Administration (Oral or Intraduodenal) Fasting->Dosing Anesthesia Anesthesia Dosing->Anesthesia Laparotomy Laparotomy Anesthesia->Laparotomy Ligation Pylorus & Forestomach Ligation Laparotomy->Ligation Closure Abdominal Closure Ligation->Closure Euthanasia Euthanasia (after 6-8h) Closure->Euthanasia Dissection Esophagus & Stomach Excision Euthanasia->Dissection Evaluation Lesion Scoring Dissection->Evaluation Data_Analysis Data Analysis Evaluation->Data_Analysis

Caption: Experimental workflow for the rat reflux esophagitis model.

Protocol 3: Heidenhain Pouch Dog Model for Gastric Secretion (Conceptual)

This chronic model allows for the repeated study of gastric acid secretion in conscious animals. While specific protocols for this compound in this model are not detailed in the available literature, a general procedure is outlined below.

Procedure Overview:

  • Surgical Preparation: A Heidenhain pouch, a surgically created, vagally denervated portion of the stomach with an intact blood supply, is constructed in dogs. A cannula is placed in the pouch to allow for the collection of gastric secretions. A recovery period of several weeks is required post-surgery.

  • Experimental Phase:

    • Dogs are fasted overnight.

    • A baseline collection of gastric juice from the pouch is performed.

    • Gastric acid secretion is stimulated, typically with a continuous intravenous infusion of histamine.

    • This compound or vehicle is administered (e.g., intrapouch, intravenously, or orally).

    • Gastric juice is collected from the pouch at regular intervals.

    • The volume, pH, and acidity of the collected samples are measured.

Data Analysis: The effect of this compound on histamine-stimulated gastric acid secretion is determined by comparing the acid output before and after drug administration, and against a vehicle control.

Comparative Logic of this compound vs. PPIs

The following diagram illustrates the key mechanistic differences between this compound and traditional Proton Pump Inhibitors (PPIs).

CS526_vs_PPI cluster_cs526 This compound (P-CAB) cluster_ppi Proton Pump Inhibitors (PPIs) CS526_Node This compound CS526_Action Directly binds to H+,K+-ATPase CS526_Node->CS526_Action CS526_Mechanism Reversible, Competitive Inhibition at K+ Site CS526_Action->CS526_Mechanism CS526_Activation No Acid Activation Required CS526_Mechanism->CS526_Activation CS526_Effect Rapid Onset of Action CS526_Activation->CS526_Effect PPI_Node PPI (Prodrug) PPI_Activation Requires Acidic Environment for Activation PPI_Node->PPI_Activation PPI_Action Activated form binds covalently to H+,K+-ATPase PPI_Activation->PPI_Action PPI_Mechanism Irreversible Inhibition PPI_Action->PPI_Mechanism PPI_Effect Slower Onset of Action PPI_Mechanism->PPI_Effect

References

Application Notes and Protocols for In Vivo Administration of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a novel, orally active, reversible, and competitive antagonist of the gastric H+,K+-ATPase, also known as the proton pump.[1] As a potassium-competitive acid blocker (P-CAB), this compound offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs).[1][2][3] This document provides detailed application notes and protocols for the in vivo administration of this compound in preclinical research settings, based on available study data.

Mechanism of Action

This compound competitively inhibits the final step in gastric acid secretion by binding to the K+ binding site of the H+,K+-ATPase in gastric parietal cells.[1] Unlike irreversible PPIs, the inhibitory action of this compound is reversible.[1] This allows for a rapid onset of action and a dose-dependent control of gastric acid secretion.

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

The secretion of gastric acid is a complex process regulated by multiple signaling pathways that converge on the parietal cell's proton pump. The primary stimulants are histamine, acetylcholine, and gastrin. Histamine, released from enterochromaffin-like (ECL) cells, binds to H2 receptors on parietal cells, activating the adenylyl cyclase/cAMP pathway. Acetylcholine, released from vagal nerve endings, and gastrin, from G-cells, both increase intracellular calcium levels. These signaling cascades lead to the translocation and activation of H+,K+-ATPase at the apical membrane of the parietal cell, resulting in the pumping of H+ ions into the gastric lumen in exchange for K+ ions.

This compound, as a P-CAB, directly targets and inhibits this final step. It competes with K+ ions for binding to the proton pump, thereby blocking the exchange of H+ and K+ ions and reducing gastric acid secretion.

Gastric Acid Secretion and this compound Inhibition cluster_stimulatory Stimulatory Pathways cluster_receptors Parietal Cell Receptors cluster_signaling Intracellular Signaling cluster_pump Proton Pump cluster_output Gastric Lumen cluster_inhibitor Inhibition Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R cAMP ↑ cAMP H2R->cAMP Ca2 ↑ Ca²⁺ M3R->Ca2 CCK2R->Ca2 HK_ATPase H⁺,K⁺-ATPase cAMP->HK_ATPase Activation Ca2->HK_ATPase Activation Acid Gastric Acid (H⁺) HK_ATPase->Acid H⁺ Secretion CS526 This compound CS526->HK_ATPase Competitive Inhibition

Caption: Signaling pathways of gastric acid secretion and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo potency of this compound based on available preclinical data.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpecies/System
IC5061 nMHog gastric H+,K+-ATPase
IC50: Half-maximal inhibitory concentration.

Table 2: In Vivo Inhibitory Activity of this compound in Rats

ModelAdministration RouteID50
Pylorus-Ligated Rats (Gastric Acid Secretion)Intraduodenal2.8 mg/kg
Pylorus-Ligated Rats (Gastric Acid Secretion)Oral0.7 mg/kg
Reflux Esophagitis Model (Esophageal Lesions)Intraduodenal5.4 mg/kg
Reflux Esophagitis Model (Esophageal Lesions)Oral1.9 mg/kg
ID50: Dose that produces 50% of the maximum inhibition.[1]

Experimental Protocols

The following are detailed protocols for common in vivo models used to evaluate the efficacy of gastric acid secretion inhibitors like this compound. These are generalized protocols and may require optimization based on specific experimental goals and institutional guidelines.

Protocol 1: Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats

This model is used to assess the antisecretory activity of a compound by measuring the volume and acidity of gastric juice accumulated after pyloric ligation.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g), fasted for 18-24 hours with free access to water.

  • This compound, suspended in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) or as determined by formulation studies).

  • Anesthetic (e.g., isoflurane, ketamine/xylazine).

  • Surgical instruments.

  • pH meter and titrator.

  • 0.01 N NaOH solution.

Procedure:

  • Administer this compound or vehicle to the rats via the intended route (oral gavage or intraduodenal injection).

  • After a predetermined time (e.g., 1 hour post-dosing), anesthetize the rats.

  • Perform a midline laparotomy to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum using a silk suture, being careful to avoid damage to the blood supply.

  • Close the abdominal incision with sutures or clips.

  • Maintain the rats under anesthesia for a set period (e.g., 4 hours).

  • At the end of the period, euthanize the animals and carefully clamp the esophagus.

  • Remove the stomach, rinse the exterior, and collect the gastric contents into a graduated centrifuge tube.

  • Measure the volume of the gastric juice.

  • Centrifuge the gastric juice to remove any solid debris.

  • Determine the acid concentration of the supernatant by titration with 0.01 N NaOH to a pH of 7.0.

  • Calculate the total acid output (volume × acid concentration).

  • Compare the acid output in the this compound-treated groups to the vehicle control group to determine the percent inhibition.

Pylorus_Ligation_Workflow start Start: Fasted Rats drug_admin Administer this compound or Vehicle (Oral/Intraduodenal) start->drug_admin anesthesia Anesthetize Rats drug_admin->anesthesia surgery Pylorus Ligation Surgery anesthesia->surgery incubation Maintain under Anesthesia (e.g., 4 hours) surgery->incubation euthanasia Euthanize and Collect Stomach incubation->euthanasia gastric_collection Collect Gastric Contents euthanasia->gastric_collection analysis Measure Volume and Titrate for Acidity gastric_collection->analysis end End: Calculate % Inhibition analysis->end

Caption: Experimental workflow for the pylorus-ligated rat model.

Protocol 2: Reflux Esophagitis Model in Rats

This model is used to evaluate the protective effect of a compound against esophageal lesions caused by the reflux of gastric contents.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g), fasted for 24 hours with free access to water.

  • This compound, suspended in a suitable vehicle.

  • Anesthetic (e.g., isoflurane).

  • Surgical instruments.

Procedure:

  • Administer this compound or vehicle to the rats via the intended route (oral gavage or intraduodenal injection).

  • Immediately after administration, anesthetize the rats.

  • Perform a midline laparotomy.

  • Ligate the pylorus and the transitional region between the forestomach and the glandular portion of the stomach.

  • Close the abdominal incision.

  • Maintain the rats in a supine position for a set duration (e.g., 5-7 hours) to promote gastroesophageal reflux.

  • At the end of the period, euthanize the animals and excise the esophagus.

  • Open the esophagus longitudinally and gently rinse with saline.

  • Examine the esophageal mucosa for lesions under a dissecting microscope.

  • Score the severity of the lesions based on a predefined scale (e.g., based on the number and length of ulcers).

  • Compare the lesion scores in the this compound-treated groups to the vehicle control group to determine the protective effect.

Administration Route Considerations for In Vivo Studies

The choice of administration route is critical for the successful in vivo evaluation of this compound.

  • Oral (PO): This is the most common and clinically relevant route. This compound has demonstrated high oral efficacy in rat models.[1] A suitable, stable suspension should be prepared.

  • Intraduodenal (ID): This route bypasses gastric emptying and can be useful for understanding the direct absorption and action of the compound in the intestine. It requires a minor surgical procedure.[1]

  • Intrapouch (in Heidenhain pouch dogs): This is a specialized model for studying gastric secretion in conscious animals. A surgically created pouch of the stomach is isolated from the main stomach but retains its vagal nerve and blood supply. Test compounds can be administered directly into the pouch to study their local effects on acid secretion.[1] This is a complex surgical model requiring specialized expertise.

  • Intravenous (IV): While not reported in the initial pharmacological profile, IV administration can be used in pharmacokinetic studies to determine parameters like bioavailability and clearance.

Conclusion

This compound is a potent inhibitor of gastric H+,K+-ATPase with demonstrated efficacy in preclinical in vivo models of gastric acid secretion and reflux esophagitis. The provided protocols offer a framework for researchers to design and conduct their own in vivo studies to further investigate the pharmacological properties of this compound. Careful consideration of the administration route, animal model, and endpoint measurements is essential for obtaining robust and reliable data. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to translate these promising preclinical findings into clinical applications.

References

Application Notes and Protocols: Measuring the Effects of CS-526 on Proton Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a novel, potent, and reversible acid pump antagonist that has demonstrated significant effects on proton transport by specifically targeting the H+,K+-ATPase.[1] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on proton transport. The provided methodologies cover both in vitro enzyme activity assays and in vivo models of gastric acid secretion. Additionally, a protocol is proposed for investigating the potential effects of this compound on Vacuolar-type H+-ATPase (V-ATPase), a key proton pump involved in various cellular processes.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory effects of this compound.

Table 1: In Vitro Inhibition of H+,K+-ATPase Activity by this compound

ParameterValueEnzyme SourceNotes
IC5061 nMHog gastric H+,K+-ATPaseThe concentration of this compound required to inhibit 50% of the H+,K+-ATPase activity.[1]

Table 2: In Vivo Inhibition of Gastric Acid Secretion and Esophageal Lesions by this compound in Rats

ModelAdministrationParameterValue
Pylorus-ligated ratsIntraduodenalID502.8 mg/kg
Pylorus-ligated ratsOralID500.7 mg/kg
Reflux esophagitis modelIntraduodenalID505.4 mg/kg
Reflux esophagitis modelOralID501.9 mg/kg

Signaling Pathway of H+,K+-ATPase Inhibition by this compound

The following diagram illustrates the mechanism of action of this compound on the gastric H+,K+-ATPase.

G H+ H+ HK_ATPase H+,K+-ATPase (Proton Pump) H+->HK_ATPase H+ out K+_lumen K+ K+_lumen->HK_ATPase K+ in K+_lumen->HK_ATPase ATP ATP ATP->HK_ATPase ATP hydrolysis ADP ADP K+_cyto K+ HK_ATPase->ADP HK_ATPase->K+_cyto CS526 This compound CS526->HK_ATPase Competitive Antagonism (Reversible)

Mechanism of H+,K+-ATPase inhibition by this compound.

Experimental Protocols

In Vitro H+,K+-ATPase Activity Assay

This protocol describes the measurement of H+,K+-ATPase activity using a colorimetric assay to detect inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.

Materials:

  • H+,K+-ATPase enriched membrane vesicles from hog gastric mucosa

  • This compound

  • ATP disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer

  • Malachite green reagent

  • Ammonium molybdate

  • Sodium citrate

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Assay Buffer: 40 mM Tris-HCl (pH 7.4), 2 mM MgCl₂.

    • Substrate Solution: 2 mM ATP in Assay Buffer.

    • Enzyme Suspension: Dilute H+,K+-ATPase membrane vesicles in Assay Buffer to the desired concentration.

    • This compound Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.

    • Malachite Green Reagent: Prepare according to standard protocols.

  • Assay Procedure:

    • Add 20 µL of Assay Buffer (for basal activity), 20 µL of KCl (e.g., 100 mM final concentration, for stimulated activity), or 20 µL of various concentrations of this compound to the wells of a 96-well plate.

    • Add 20 µL of the diluted H+,K+-ATPase enzyme suspension to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the Substrate Solution (ATP) to each well.

    • Incubate the plate at 37°C for 20-30 minutes.

    • Stop the reaction by adding 150 µL of the Malachite Green Reagent.

    • Incubate at room temperature for 15 minutes to allow for color development.

    • Measure the absorbance at 620-660 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the phosphate standard solution.

    • Calculate the amount of Pi released in each well from the standard curve.

    • Determine the specific activity of the enzyme (nmol Pi/min/mg protein).

    • Calculate the percentage inhibition of H+,K+-ATPase activity by this compound at each concentration.

    • Determine the IC50 value by plotting the percentage inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

G start Start prep_reagents Prepare Reagents (Assay Buffer, ATP, Enzyme, this compound) start->prep_reagents add_reagents Add Buffer/KCl/CS-526 to 96-well plate prep_reagents->add_reagents add_enzyme Add H+,K+-ATPase Enzyme Suspension add_reagents->add_enzyme pre_incubate Pre-incubate (37°C, 10 min) add_enzyme->pre_incubate start_reaction Initiate Reaction (Add ATP) pre_incubate->start_reaction incubate Incubate (37°C, 20-30 min) start_reaction->incubate stop_reaction Stop Reaction (Add Malachite Green Reagent) incubate->stop_reaction color_dev Color Development (RT, 15 min) stop_reaction->color_dev read_absorbance Read Absorbance (620-660 nm) color_dev->read_absorbance analyze_data Data Analysis (Standard Curve, % Inhibition, IC50) read_absorbance->analyze_data end End analyze_data->end

Workflow for the in vitro H+,K+-ATPase activity assay.
In Vivo Measurement of Gastric Acid Secretion (Pylorus-Ligated Rat Model)

This protocol describes the assessment of the inhibitory effect of this compound on gastric acid secretion in an in vivo rat model.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Urethane or other suitable anesthetic

  • Surgical instruments

  • Suture

  • pH meter

  • Tubes for gastric content collection

Protocol:

  • Animal Preparation:

    • Fast the rats for 18-24 hours before the experiment, with free access to water.

    • Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

  • Surgical Procedure:

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pylorus at the junction of the stomach and duodenum, ensuring not to obstruct blood vessels.

    • Close the abdominal wall with sutures.

  • Drug Administration:

    • Immediately after pylorus ligation, administer this compound or the vehicle orally or intraduodenally to different groups of rats.

  • Gastric Content Collection:

    • After a set period (e.g., 4 hours), sacrifice the animals by cervical dislocation.

    • Isolate the stomach and collect the accumulated gastric juice into a graduated centrifuge tube.

  • Analysis of Gastric Secretion:

    • Volume: Measure the volume of the collected gastric juice.

    • pH: Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate a known volume of the gastric juice with 0.01 N NaOH to a pH of 7.0, using a pH meter or a suitable indicator. Calculate the total acid output.

  • Data Analysis:

    • Compare the volume of gastric secretion, pH, and total acid output between the this compound-treated groups and the vehicle-treated control group.

    • Calculate the percentage inhibition of gastric acid secretion.

    • Determine the ID50 value by plotting the percentage inhibition against the logarithm of the this compound dose.

G start Start fast_rats Fast Rats (18-24 hours) start->fast_rats anesthetize Anesthetize Rats fast_rats->anesthetize surgery Pylorus Ligation Surgery anesthetize->surgery administer_drug Administer this compound or Vehicle surgery->administer_drug wait Wait for a Set Period (e.g., 4 hours) administer_drug->wait sacrifice Sacrifice Rats wait->sacrifice collect_juice Collect Gastric Juice sacrifice->collect_juice analyze_juice Analyze Gastric Juice (Volume, pH, Acidity) collect_juice->analyze_juice analyze_data Data Analysis (% Inhibition, ID50) analyze_juice->analyze_data end End analyze_data->end

Workflow for the in vivo pylorus-ligated rat model.
Proposed Protocol: In Vitro V-ATPase Activity Assay

There is currently no published data on the effect of this compound on V-ATPase activity. The following protocol is proposed to investigate this potential interaction.

Materials:

  • V-ATPase enriched membrane vesicles (e.g., from yeast or bovine brain)

  • This compound

  • Bafilomycin A1 (a known V-ATPase inhibitor, as a positive control)

  • ATP disodium salt

  • Magnesium chloride (MgCl₂)

  • Potassium chloride (KCl)

  • Tris-HCl buffer

  • Malachite green reagent

  • Ammonium molybdate

  • Sodium citrate

  • Phosphate standard solution

  • Microplate reader

Protocol:

  • Preparation of Reagents:

    • Prepare reagents as described in the H+,K+-ATPase activity assay protocol.

    • Prepare a stock solution of Bafilomycin A1 in DMSO.

  • Assay Procedure:

    • The assay procedure is similar to the H+,K+-ATPase assay.

    • Include wells with Bafilomycin A1 as a positive control for V-ATPase inhibition.

    • Test a range of this compound concentrations.

  • Data Analysis:

    • Analyze the data as described for the H+,K+-ATPase assay.

    • Compare the inhibitory effect of this compound to that of Bafilomycin A1.

    • If this compound shows inhibition, determine its IC50 value for V-ATPase.

Conclusion

The protocols outlined in this document provide a comprehensive framework for researchers to measure the effects of this compound on proton transport, with a primary focus on its known target, the H+,K+-ATPase. The provided in vitro and in vivo methods are robust and well-established for characterizing acid pump antagonists. The proposed protocol for investigating the effects on V-ATPase offers a path to explore the broader specificity of this compound on other key proton pumps. These detailed methodologies and data presentation guidelines are intended to facilitate consistent and reproducible research in the field of drug development and gastrointestinal pharmacology.

References

Application Notes and Protocols for the Analytical Detection of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed overview of the analytical methodologies for the detection and quantification of CS-526. The protocols and data presented herein are intended to support research and development activities, offering robust and reliable techniques for the analysis of this compound in various matrices. The primary focus is on providing clear, reproducible experimental procedures and comparative data to aid in method selection and implementation.

Data Summary

Quantitative data from analytical method validation are crucial for assessing the performance and reliability of the chosen method. The following tables summarize typical validation parameters for HPLC-UV and LC-MS/MS assays, providing a framework for the expected performance of a well-developed analytical method for a small molecule like this compound.

Table 1: HPLC-UV Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.995
Accuracy80-120%
Precision (%RSD)≤ 15%
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 3
SpecificityNo interference at the retention time of the analyte

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance Criteria
Linearity (r²)≥ 0.99
AccuracyWithin ±20% of nominal concentration
Precision (%CV)≤ 20%
Lower Limit of Quantitation (LLOQ)Smallest amount with acceptable precision and accuracy
SpecificityNo significant interfering peaks at the retention time of the analyte and its internal standard
Matrix EffectWithin acceptable limits (typically 85-115%)

Experimental Protocols

Protocol 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the quantification of a small molecule compound using reverse-phase HPLC with UV detection.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Trifluoroacetic acid (optional, for pH adjustment)

  • Biological matrix (e.g., plasma, tissue homogenate) for spiked samples

2. Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Chromatographic Conditions (Example):

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: To be determined based on the UV spectrum of this compound

  • Injection Volume: 10 µL

4. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological matrix (e.g., plasma), add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Vortex and transfer to an autosampler vial for injection.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

  • Quantify this compound in unknown samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Data Data Acquisition Detection->Data Quantification Quantification Data->Quantification

Figure 1. General workflow for sample analysis using HPLC.

Protocol 2: High-Sensitivity Quantification of this compound using LC-MS/MS

This protocol provides a framework for developing a highly sensitive and selective method for this compound quantification in biological matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Stable isotope-labeled internal standard (SIL-IS) for this compound (if available) or a structural analog

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Biological matrix

2. Instrumentation:

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • Electrospray ionization (ESI) source

  • UPLC/UHPLC system for fast separations

3. LC-MS/MS Method Development:

  • Compound Optimization: Infuse a standard solution of this compound directly into the mass spectrometer to determine the optimal precursor ion and product ions for Multiple Reaction Monitoring (MRM). Optimize cone voltage and collision energy.

  • Chromatography: Develop a chromatographic method to achieve good peak shape and separation from matrix components. A C18 column with a gradient of water and acetonitrile with 0.1% formic acid is a common starting point.

  • Source Parameter Optimization: Optimize ESI source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for this compound.

4. Example LC-MS/MS Conditions:

  • Column: UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to elute the analyte with good peak shape.

  • Ionization Mode: ESI positive or negative, depending on the compound's properties.

  • MRM Transitions: To be determined during compound optimization.

5. Sample Preparation:

  • Follow the same protein precipitation procedure as described in the HPLC protocol. Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for cleaner samples and lower detection limits.

6. Data Analysis:

  • Integrate the peak areas of the analyte and internal standard for the specified MRM transitions.

  • Calculate the peak area ratio (analyte/internal standard).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Use a weighted linear regression (e.g., 1/x²) for analysis.

LCMS_Workflow cluster_method_dev Method Development cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing & Quantification Compound_Opt Compound Optimization (MRM Transitions) Chromo_Dev Chromatography Development Compound_Opt->Chromo_Dev Source_Opt Source Optimization Chromo_Dev->Source_Opt Sample_Prep Sample Preparation LC_Separation LC Separation Sample_Prep->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Quantification Integration->Quantification

Figure 2. Workflow for LC-MS/MS method development and analysis.

Stability Testing

Stability testing is essential to ensure that the concentration of this compound does not change during sample collection, storage, and processing.[1]

Protocol 3: Freeze-Thaw and Long-Term Stability

  • Freeze-Thaw Stability:

    • Analyze replicate quality control (QC) samples at low and high concentrations.

    • Subject another set of QC samples to three freeze-thaw cycles (e.g., freeze at -80°C, thaw at room temperature).

    • Analyze the freeze-thaw samples and compare the results to the baseline samples. The mean concentration should be within ±15% of the baseline.

  • Long-Term Stability:

    • Store replicate QC samples at the intended long-term storage temperature (e.g., -80°C).

    • Analyze the samples at various time points (e.g., 1, 3, 6 months).

    • Compare the results to the initial concentrations. The mean concentration should be within ±15% of the nominal concentration.

Stability_Testing cluster_ft Freeze-Thaw Stability cluster_lt Long-Term Stability QC_Initial_FT Initial QC Analysis Freeze_Thaw 3 Freeze-Thaw Cycles QC_Initial_FT->Freeze_Thaw QC_Post_FT Post-Cycle QC Analysis Freeze_Thaw->QC_Post_FT Compare_FT Compare Results QC_Post_FT->Compare_FT QC_Initial_LT Initial QC Analysis Storage Long-Term Storage (-80°C) QC_Initial_LT->Storage QC_Timepoints Analysis at Timepoints Storage->QC_Timepoints Compare_LT Compare Results QC_Timepoints->Compare_LT

Figure 3. Logical flow of stability testing procedures.

Conclusion

The protocols outlined in this application note provide a solid foundation for the development and validation of analytical methods for the detection of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the nature of the sample matrix. Proper method validation and stability testing are critical to ensure the generation of high-quality, reliable data in research and drug development settings.

References

Application Notes and Protocols for CS-526 in Isolated Gastric Gland Preparations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CS-526 is a novel, potent, and reversible inhibitor of the gastric H+/K+-ATPase, also known as the proton pump. It belongs to the class of potassium-competitive acid blockers (P-CABs), which represent a significant advancement in the management of acid-related disorders. Unlike traditional proton pump inhibitors (PPIs), this compound does not require acid activation and acts by competitively blocking the potassium-binding site of the H+/K+-ATPase, leading to a rapid and effective suppression of gastric acid secretion.[1][2][3]

These application notes provide detailed protocols for the use of this compound in isolated rabbit gastric gland preparations, a valuable in vitro model for studying the physiology and pharmacology of gastric acid secretion. The provided methodologies will enable researchers to investigate the efficacy and mechanism of action of this compound and other potential gastric acid suppressants.

Mechanism of Action of this compound

The final step in gastric acid secretion is the exchange of intracellular H+ for extracellular K+ ions, a process catalyzed by the H+/K+-ATPase located in the secretory canaliculi of parietal cells.[2] this compound exerts its inhibitory effect by competitively binding to the K+ binding site on the luminal side of the H+/K+-ATPase.[1][2] This reversible inhibition effectively halts the pump's activity, leading to a rapid and potent reduction in gastric acid secretion. This mechanism is distinct from that of traditional PPIs, which require an acidic environment for activation and form covalent bonds with the proton pump.[1][3]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and provide a representative example of a dose-response relationship for a similar P-CAB, Vonoprazan (TAK-438), in isolated rabbit gastric glands.

Table 1: Inhibitory Potency of this compound on H+/K+-ATPase Activity

ParameterValueSource
IC50 61 nM[1]

Table 2: Representative Dose-Response of a P-CAB (Vonoprazan) on Stimulated Acid Secretion in Isolated Rabbit Gastric Glands

This table provides an example of the expected inhibitory profile of a P-CAB in the described experimental setup. The IC50 value for Vonoprazan in this assay is approximately 0.30 µM.[4]

Vonoprazan Concentration (µM)Mean Inhibition of Stimulated [14C]-Aminopyrine Uptake (%)
0.0110
0.0325
0.140
0.3 50
175
390
1098

Experimental Protocols

Protocol 1: Isolation of Rabbit Gastric Glands

This protocol describes a method for obtaining viable gastric glands from rabbit mucosa, suitable for studying acid secretion.

Materials:

  • New Zealand White rabbit (1.5-2.0 kg)

  • Saline solution (0.9% NaCl)

  • Collagenase (Type I, e.g., from Clostridium histolyticum)

  • Eagle's Minimum Essential Medium (MEM) with 20 mM HEPES, pH 7.4

  • Bovine serum albumin (BSA)

  • Centrifuge

  • Water bath at 37°C

  • Surgical instruments

Procedure:

  • Euthanize the rabbit and perform a laparotomy to expose the stomach.

  • Cannulate the abdominal aorta and perfuse the stomach with ice-cold saline until the gastric vasculature is cleared of blood.

  • Excise the stomach, open it along the lesser curvature, and rinse the mucosal surface with cold saline.

  • Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

  • Mince the mucosa into small pieces (approximately 1-2 mm) with fine scissors.

  • Wash the minced tissue several times with cold saline to remove mucus and debris.

  • Transfer the minced tissue to a flask containing MEM with 0.5 mg/mL collagenase and 1 mg/mL BSA.

  • Incubate the flask in a shaking water bath at 37°C for 30-45 minutes with gentle agitation.

  • Monitor the digestion process by periodically examining a small aliquot under a microscope until free-floating gastric glands are observed.

  • Terminate the digestion by adding an equal volume of cold MEM without collagenase.

  • Filter the gland suspension through a nylon mesh (e.g., 200 µm) to remove undigested tissue.

  • Centrifuge the filtrate at a low speed (e.g., 100 x g) for 5 minutes to pellet the gastric glands.

  • Gently wash the glands twice by resuspending the pellet in cold MEM and repeating the centrifugation step.

  • The final pellet contains the isolated gastric glands, which can be resuspended in the appropriate experimental buffer.

Protocol 2: Measurement of Acid Secretion using [14C]-Aminopyrine Uptake

This assay indirectly quantifies acid secretion by measuring the accumulation of the weak base [14C]-aminopyrine in the acidic compartments of the gastric glands.

Materials:

  • Isolated rabbit gastric glands

  • [14C]-Aminopyrine

  • Experimental buffer (e.g., MEM with 20 mM HEPES, pH 7.4)

  • Histamine (B1213489) or Carbachol (B1668302) (as stimulants)

  • This compound or other inhibitors

  • Scintillation counter and vials

  • Microcentrifuge

  • NaOH

  • Scintillation fluid

Procedure:

  • Resuspend the isolated gastric glands in the experimental buffer to a final concentration of approximately 2-5 mg dry weight/mL.

  • Prepare experimental tubes containing the desired concentrations of this compound or vehicle control.

  • Add [14C]-aminopyrine to each tube to a final concentration of approximately 0.1 µCi/mL.

  • Initiate the experiment by adding the gastric gland suspension to each tube.

  • To stimulate acid secretion, add histamine (e.g., 100 µM) or carbachol (e.g., 10 µM) to the appropriate tubes. Include a set of unstimulated (basal) controls.

  • Incubate the tubes in a shaking water bath at 37°C for 30 minutes.

  • At the end of the incubation period, transfer an aliquot of the gland suspension from each tube to a microcentrifuge tube.

  • Centrifuge at high speed (e.g., 10,000 x g) for 1 minute to pellet the glands.

  • Carefully remove the supernatant and dissolve the gland pellet in a known volume of NaOH (e.g., 1 M).

  • Transfer the dissolved pellet and an aliquot of the supernatant to separate scintillation vials.

  • Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.

  • Calculate the aminopyrine (B3395922) accumulation ratio (Gland cpm / Supernatant cpm).

  • The inhibitory effect of this compound can be calculated as a percentage of the stimulated control.

Visualizations

Signaling Pathway of Gastric Acid Secretion and Inhibition by this compound

G cluster_parietal_cell Parietal Cell Histamine Histamine H2R H2 Receptor Histamine->H2R binds AC Adenylyl Cyclase H2R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates HK_ATPase H+/K+-ATPase (Proton Pump) PKA->HK_ATPase activates H_out H+ HK_ATPase->H_out pumps out K_in K+ K_in->HK_ATPase pumps in Lumen Gastric Lumen (Acidic) CS526 This compound CS526->HK_ATPase competitively inhibits K+ binding

Caption: Signaling cascade of histamine-stimulated gastric acid secretion and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Efficacy

G A 1. Isolate Rabbit Gastric Glands B 2. Pre-incubate Glands with this compound (various concentrations) A->B C 3. Add [14C]-Aminopyrine B->C D 4. Stimulate Acid Secretion (e.g., with Histamine) C->D E 5. Incubate at 37°C D->E F 6. Separate Glands from Supernatant (Centrifugation) E->F G 7. Measure Radioactivity in Gland Pellet and Supernatant F->G H 8. Calculate Aminopyrine Accumulation Ratio and % Inhibition G->H

Caption: Step-by-step workflow for the aminopyrine uptake assay to determine this compound efficacy.

References

Application Notes and Protocols for Studying the Gastric Acid Secretion Inhibitor CS-526 in Heidenhain Pouch Dogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Heidenhain pouch dog model is a well-established in vivo model for studying the regulation of gastric acid secretion. This model involves the creation of a vagally denervated pouch from the fundic portion of the stomach, which allows for the isolated study of hormonal and paracrine regulation of acid secretion. These application notes provide a detailed protocol for evaluating the efficacy and mechanism of action of a hypothetical investigational compound, CS-526, a potent inhibitor of gastric acid secretion, using this classic preclinical model.

Experimental Protocols

Heidenhain Pouch Surgical Procedure

The creation of a Heidenhain pouch is a surgical procedure performed on mongrel dogs.[1][2] The pouch is constructed from the greater curvature of the stomach, ensuring the vagal nerve supply is severed, which allows for the study of hormonal and local regulation of acid secretion in isolation from central nervous system inputs.[3] A stainless steel cannula is inserted into the pouch to allow for the collection of gastric juice.[2] Animals are allowed a recovery period of at least three weeks post-surgery before any experimental procedures are initiated.[2]

Animal Care and Housing

The dogs are housed in a controlled environment and maintained on a balanced diet.[2] Daily 24-hour gastric secretions can be collected to establish baseline levels.[2]

Experimental Design for Evaluating this compound

This protocol is designed to assess the inhibitory effect of this compound on histamine-stimulated gastric acid secretion.

3.1. Animal Preparation:

  • Fasting: Dogs are fasted for 18-24 hours before the experiment, with water available ad libitum.

  • IV Catheterization: An intravenous catheter is placed for the continuous infusion of histamine (B1213489) and the administration of this compound or vehicle.

3.2. Stimulation of Gastric Acid Secretion:

  • A continuous intravenous infusion of histamine at a dose sufficient to induce a stable submaximal acid secretion is initiated. The dose is determined from dose-response studies, typically in the range that produces approximately 80% of the maximal response.

3.3. Collection of Gastric Juice:

  • Gastric juice from the Heidenhain pouch is collected continuously in 15-minute intervals.

  • The volume of each sample is measured.

3.4. Administration of this compound:

  • Once a stable baseline of histamine-stimulated acid secretion is achieved (typically after 4-6 collection periods), a single intravenous dose of this compound or vehicle (placebo) is administered.

  • Several doses of this compound are tested on different days to determine the dose-response relationship.

3.5. Sample Analysis:

  • The concentration of H+ in the gastric juice is determined by titration with 0.1 N NaOH to a pH of 7.0.

  • Acid output is calculated as the product of the volume and the H+ concentration and is expressed in milliequivalents (mEq) per 15 minutes.

Data Presentation

The following tables summarize hypothetical quantitative data from a study evaluating the effect of this compound on histamine-stimulated gastric acid secretion in Heidenhain pouch dogs.

Table 1: Effect of Intravenous this compound on Histamine-Stimulated Gastric Acid Secretion

Treatment GroupNBasal Acid Output (mEq/15 min)Peak Acid Output (mEq/15 min)Total Acid Output (mEq/4h)% Inhibition of Total Acid Output
Vehicle (Saline)40.8 ± 0.24.5 ± 0.516.2 ± 1.80%
This compound (0.1 mg/kg)40.7 ± 0.12.8 ± 0.49.8 ± 1.239.5%
This compound (0.3 mg/kg)40.8 ± 0.21.5 ± 0.35.1 ± 0.868.5%
This compound (1.0 mg/kg)40.7 ± 0.10.5 ± 0.21.9 ± 0.588.3%

*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Pharmacodynamic Parameters of this compound

ParameterValue
ED₅₀ (mg/kg) 0.25
Eₘₐₓ (% Inhibition) 95%
Onset of Action (min) 30
Duration of Action (h) > 8

Mandatory Visualizations

Signaling Pathway for Gastric Acid Secretion and Inhibition by this compound

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell cluster_stimuli Stimulatory Inputs Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion H+ out K_ion K+ K_ion->Proton_Pump K+ in Histamine_Receptor H2 Receptor cAMP cAMP Histamine_Receptor->cAMP + Gastrin_Receptor CCK2 Receptor Ca Ca2+ Gastrin_Receptor->Ca + ACh_Receptor M3 Receptor ACh_Receptor->Ca + cAMP->Proton_Pump Activates Ca->Proton_Pump Activates CS_526 This compound CS_526->Proton_Pump Inhibits Histamine Histamine Histamine->Histamine_Receptor Gastrin Gastrin Gastrin->Gastrin_Receptor ACh Acetylcholine ACh->ACh_Receptor

Caption: Proposed mechanism of action for this compound on the parietal cell.

Experimental Workflow

G Start Start Fasting 1. Fast Dog (18-24h) Start->Fasting IV_Setup 2. IV Catheter Placement Fasting->IV_Setup Histamine_Infusion 3. Start Continuous Histamine Infusion IV_Setup->Histamine_Infusion Stabilization 4. Stabilize Acid Secretion (1-1.5 hours) Histamine_Infusion->Stabilization Baseline_Collection 5. Collect Baseline Gastric Juice (4 periods) Stabilization->Baseline_Collection Drug_Admin 6. Administer this compound or Vehicle (IV) Baseline_Collection->Drug_Admin Post_Dose_Collection 7. Collect Post-Dose Gastric Juice (multiple periods) Drug_Admin->Post_Dose_Collection Analysis 8. Measure Volume and H+ Concentration Post_Dose_Collection->Analysis Data_Processing 9. Calculate Acid Output and % Inhibition Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for evaluating this compound in Heidenhain pouch dogs.

References

Troubleshooting & Optimization

Technical Support Center: Preclinical Hepatotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential hepatotoxicity during preclinical studies of novel compounds.

Frequently Asked Questions (FAQs)

Q1: We observed a significant, dose-dependent increase in serum ALT and AST levels in our rat study. What is the potential mechanism?

A1: Elevated ALT and AST are common biomarkers of hepatocellular injury. A dose-dependent increase suggests a potential intrinsic hepatotoxicity of your compound. The mechanism could involve direct toxicity to hepatocytes, leading to the release of these enzymes into the bloodstream. Possible underlying mechanisms include the formation of reactive metabolites, oxidative stress, mitochondrial dysfunction, or induction of apoptosis or necrosis. It is recommended to proceed with histopathological analysis of the liver tissue to further characterize the nature and extent of the injury.

Q2: Our in vitro cytotoxicity assay in primary human hepatocytes showed low toxicity, but we are seeing significant liver injury in our in vivo dog study. What could explain this discrepancy?

A2: Discrepancies between in vitro and in vivo hepatotoxicity data can arise from several factors. One key reason is the difference in metabolic activation. Your compound may be metabolized in vivo to a toxic metabolite that is not significantly produced in your in vitro system. Species differences in drug metabolism between humans and dogs could also play a role; dogs may produce a unique toxic metabolite. Additionally, in vivo, the complex interplay between different cell types (e.g., Kupffer cells, stellate cells) and the potential for an immune-mediated response can contribute to hepatotoxicity, which is not fully recapitulated in a simple hepatocyte culture.

Q3: We have observed centrilobular necrosis in the liver histology of mice treated with our compound. What is the significance of this finding?

A3: Centrilobular necrosis is a common pattern of drug-induced liver injury. This region of the liver lobule is rich in cytochrome P450 enzymes, which are often involved in the metabolic activation of drugs to toxic intermediates. The localized injury in this area suggests that a reactive metabolite of your compound may be the causative agent. This pattern of injury is seen with compounds like acetaminophen.

Q4: What are the key differences in drug metabolism between common preclinical species like rats, dogs, and monkeys that I should be aware of?

A4: There are significant species-specific differences in the expression and activity of drug-metabolizing enzymes, particularly cytochrome P450s. For instance, rats often have higher metabolic rates for certain compounds compared to humans, while dogs may have metabolic pathways that are more similar to humans for some drug classes. Monkeys are genetically closer to humans, but can still exhibit different metabolic profiles. It is crucial to characterize the metabolic profile of your compound in the chosen preclinical species and compare it to human metabolism to ensure the relevance of your toxicology findings.

Troubleshooting Guides

Issue: Unexpectedly High Variability in Liver Enzyme Data

Possible Causes:

  • Inconsistent Dosing: Errors in dose preparation or administration can lead to variable exposure.

  • Biological Variability: Individual differences in animal metabolism or health status.

  • Sample Handling: Hemolysis of blood samples can falsely elevate enzyme levels. Improper storage or handling of serum can lead to enzyme degradation.

  • Analytical Error: Issues with the assay reagents, calibration, or instrument.

Troubleshooting Steps:

  • Review Dosing Procedures: Verify the accuracy of dose calculations, preparation, and administration techniques.

  • Check Animal Health Records: Ensure all animals were healthy at the start of the study and look for any confounding clinical observations.

  • Examine Sample Quality: Visually inspect serum samples for signs of hemolysis. Review sample collection and processing protocols.

  • Re-run Assays: Analyze quality control samples and consider re-assaying a subset of the study samples to rule out analytical error.

Issue: No In Vivo Hepatotoxicity Detected Despite Positive In Vitro Alerts (e.g., mitochondrial toxicity, reactive metabolite formation)

Possible Causes:

  • Low In Vivo Exposure: The compound may have poor absorption, rapid metabolism to inactive metabolites, or high clearance, resulting in systemic concentrations below the threshold required to induce liver injury.

  • Species-Specific Metabolism: The preclinical species may not form the toxic metabolite identified in vitro, or may have efficient detoxification pathways.

  • In Vitro Assay Conditions: The concentrations used in the in vitro assay may not be physiologically relevant.

Troubleshooting Steps:

  • Analyze Toxicokinetics (TK) Data: Correlate the in vivo findings with the plasma and liver concentrations of the parent compound and any major metabolites.

  • Conduct Cross-Species Metabolism Studies: Compare the metabolic profile of the compound in the preclinical species with human in vitro systems (e.g., human liver microsomes or hepatocytes).

  • Refine In Vitro-In Vivo Extrapolation (IVIVE): Re-evaluate the in vitro concentration-response in the context of the achieved in vivo exposures.

Quantitative Data Summary

Table 1: Hypothetical Serum Clinical Chemistry Data in Rats Following 14-Day Oral Administration of Compound X

ParameterVehicle Control10 mg/kg/day30 mg/kg/day100 mg/kg/day
ALT (U/L)35 ± 842 ± 10158 ± 45450 ± 120
AST (U/L)80 ± 1595 ± 20310 ± 80890 ± 210
ALP (U/L)250 ± 50260 ± 60300 ± 75350 ± 90
Total Bilirubin (mg/dL)0.2 ± 0.10.2 ± 0.10.4 ± 0.20.8 ± 0.3
Statistically significant difference from vehicle control (p < 0.05). Data are presented as mean ± standard deviation.

Table 2: Hypothetical Comparative Hepatotoxicity of Compound Y in Rats and Dogs Following 28-Day Oral Administration

SpeciesDose (mg/kg/day)ALT (U/L)AST (U/L)Histopathology Findings
Rat Vehicle40 ± 1090 ± 20No significant findings
5065 ± 15120 ± 30Minimal hepatocellular hypertrophy
150250 ± 60550 ± 150Moderate centrilobular necrosis
Dog Vehicle30 ± 860 ± 15No significant findings
2035 ± 1070 ± 18No significant findings
6040 ± 1285 ± 25Minimal hepatocellular hypertrophy
*Statistically significant difference from vehicle control (p < 0.05).

Navigating Clinical Trial Discontinuations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the discontinuation of a clinical trial can be a significant setback, raising numerous questions about the underlying reasons and future directions. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during the evaluation of a discontinued (B1498344) clinical trial, with a focus on providing clarity and actionable insights for experimental planning.

Frequently Asked Questions (FAQs)

Q1: A clinical trial I was following, designated CS-505 (pactimibe), was discontinued. What were the primary reasons for this decision?

A1: The clinical studies for CS-505, an Acyl-coenzyme A:cholesterol acyltransferase (ACAT) inhibitor developed by Sankyo, were discontinued because the drug failed to meet its primary endpoint in a key clinical study.[1] Specifically, in the coronary intravascular ultrasound study (Study 505-202, ACTIVATE), pactimibe (B69775) did not demonstrate a significant effect on reducing the progression of coronary atherosclerosis compared to the standard of care alone.[1] Furthermore, analysis of the secondary endpoints revealed no beneficial impact on the frequency of cardiovascular events.[1]

Q2: What are some of the common reasons for the discontinuation of clinical trials in general?

A2: Clinical trials can be terminated for a variety of reasons. Low accrual rate, or the failure to enroll a sufficient number of participants, is a leading cause.[2][3] Other significant factors include a lack of efficacy, the emergence of safety concerns or adverse events, and strategic or financial decisions by the sponsoring company.[2][4]

Q3: Where can I find official information regarding the discontinuation of a specific clinical trial?

A3: Official announcements regarding the discontinuation of clinical trials are typically made through press releases from the sponsoring company.[1][5] Additionally, information can often be found in clinical trial registries such as ClinicalTrials.gov, which provides the status of registered studies. For trials conducted under specific regulatory bodies, such as the MHRA in the UK, sponsors are required to submit an End of Trial Form detailing the reasons for early termination.[6]

Q4: Our research team is developing a similar compound. What can we learn from the discontinuation of CS-505?

A4: The discontinuation of the CS-505 trial underscores the importance of robust preclinical data and the challenge of translating preclinical findings to clinical efficacy. While pactimibe showed promise in reducing the progression of atherosclerosis in animal models, it failed to replicate these effects in human subjects.[1] This highlights the need for carefully designed early-phase clinical trials to establish proof-of-concept and to identify potential reasons for a lack of translation. It also emphasizes the value of sensitive and direct measurement techniques, such as the intravascular ultrasound (IVUS) used in the CS-505 trial, to assess efficacy.[1]

Data Presentation: Common Reasons for Clinical Trial Discontinuation

Reason for DiscontinuationPercentage of Terminated Trials (Approximate)Key Considerations for Researchers
Low Accrual Rate 25.4%[2]Feasibility of patient recruitment, clarity of inclusion/exclusion criteria, and patient burden.
Lack of Efficacy / Futility 7.3% - 22.4%[2][4]Strength of preclinical evidence, appropriateness of the chosen endpoints, and the dose-response relationship.
Safety Concerns / Adverse Events 3.9%[2]Thorough preclinical toxicology studies and a comprehensive safety monitoring plan.
Business / Strategic Decision 3.6% - 26.9%[2][4]Alignment of the project with the company's strategic goals and the competitive landscape.
Financial Issues 3.4%[2]Long-term funding stability and resource allocation for the duration of the trial.

Experimental Protocols

Hypothetical Protocol: Coronary Intravascular Ultrasound (IVUS) for Atheroma Volume Assessment

This protocol outlines a hypothetical methodology similar to what might have been used in the clinical trial for CS-505 to assess the primary endpoint.

1. Objective: To quantitatively assess the change in coronary atheroma volume in subjects with established coronary artery disease.

2. Equipment:

  • IVUS catheter with a high-frequency ultrasound transducer.

  • IVUS imaging console and recording system.

  • Standard cardiac catheterization laboratory equipment.

3. Procedure:

  • Patient Preparation: Subjects are brought to the cardiac catheterization laboratory and prepped in a sterile fashion. Standard vital sign monitoring is initiated.

  • Coronary Angiography: A diagnostic coronary angiogram is performed to identify the target coronary artery and lesion for IVUS imaging.

  • IVUS Catheter Insertion: The IVUS catheter is advanced over a guidewire to a position distal to the target lesion.

  • Automated Pullback: The IVUS catheter is withdrawn through the lesion at a constant, automated speed (e.g., 0.5 mm/s) while continuously acquiring cross-sectional images of the artery.

  • Image Acquisition: Images are recorded digitally for offline analysis. The pullback is typically performed over a pre-specified length of the artery (e.g., 50-60 mm).

  • Post-Procedure: The IVUS catheter and guidewire are removed, and the access site is closed.

4. Data Analysis:

  • Image Segmentation: Specialized software is used to trace the lumen and external elastic membrane (EEM) borders on each cross-sectional IVUS image.

  • Atheroma Volume Calculation: The atheroma volume is calculated for each slice as the area between the EEM and the lumen. The total atheroma volume for the imaged segment is determined by summing the volumes of all slices.

  • Percent Atheroma Volume (PAV): PAV is calculated as: (Total Atheroma Volume / Total EEM Volume) x 100.

  • Change from Baseline: The primary endpoint is the change in PAV from the baseline imaging session to the follow-up imaging session (e.g., after 18 months of treatment).[1]

Mandatory Visualization

G cluster_0 Preclinical & Early Phase cluster_1 Pivotal Trial (e.g., Study 505-202) cluster_2 Decision Preclinical Efficacy Preclinical Efficacy Phase I Safety Phase I Safety Preclinical Efficacy->Phase I Safety Phase II Dose-Finding Phase II Dose-Finding Phase I Safety->Phase II Dose-Finding Interim Analysis Interim Analysis Phase II Dose-Finding->Interim Analysis Primary Endpoint Met? Primary Endpoint Met? Interim Analysis->Primary Endpoint Met? Favorable CV Event Data? Favorable CV Event Data? Primary Endpoint Met?->Favorable CV Event Data? No Continue Trial Continue Trial Primary Endpoint Met?->Continue Trial Yes Favorable CV Event Data?->Continue Trial Yes Discontinue Trial Discontinue Trial Favorable CV Event Data?->Discontinue Trial No

Caption: Decision pathway for clinical trial continuation or discontinuation.

References

Technical Support Center: Managing CS-526 Induced Transaminase Elevation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter elevated transaminase levels during preclinical or clinical studies of CS-526, a novel acid pump antagonist. While specific data on this compound-induced liver injury is not publicly available, this guide is based on the established principles of managing drug-induced liver injury (DILI), with a focus on the class of compounds to which this compound belongs (proton pump inhibitors).

Troubleshooting Guide: Real-time Experimental Issues

This guide provides a step-by-step approach to troubleshoot and manage unexpected transaminase elevations observed during your experiments.

Issue: Unexpected Elevation in ALT and/or AST Levels

You observe a significant increase in serum alanine (B10760859) aminotransferase (ALT) and/or aspartate aminotransferase (AST) levels in subjects treated with this compound compared to the control group.

Immediate Actions:

  • Confirm the Finding: Repeat the liver function tests (LFTs) on a new sample from the affected subject(s) to rule out sample mix-up or analytical error.

  • Assess Clinical Signs: Examine the subject for any clinical signs of liver injury, such as jaundice, lethargy, abdominal pain, or changes in urine or feces color.

  • Review Dosing and Administration: Verify the dose of this compound administered and the route of administration. Ensure there have been no dosing errors.

  • Concomitant Medications/Substances: Review all other substances the subject has been exposed to, including other drugs, vehicle components, and diet, to identify potential confounding factors.

Follow-up and Management Strategy:

A systematic approach is crucial to determine the cause and appropriate management of elevated transaminases. The following decision tree outlines a recommended workflow.

G A Unexpected Transaminase Elevation Observed B Repeat LFTs & Assess Clinical Signs A->B C Elevation Confirmed? B->C D No: Monitor as per protocol C->D No E Yes: Proceed to Investigation C->E Yes F Review Dosing & Concomitant Medications E->F G Identify Potential Confounders? F->G H Yes: Address Confounder & Monitor G->H Yes I No: Consider Dose Reduction or Stoppage G->I No J Monitor LFTs Frequently (e.g., daily/every other day) I->J K Levels Normalizing? J->K L Yes: Consider Cautious Re-challenge (if appropriate) K->L Yes M No: Discontinue Dosing & Investigate Further (e.g., histopathology) K->M No

Caption: Troubleshooting workflow for managing elevated transaminases.

Frequently Asked Questions (FAQs)

Q1: What is the potential mechanism of this compound-induced transaminase elevation?

While the specific mechanism for this compound is not defined, drug-induced liver injury (DILI) can occur through several pathways. For proton pump inhibitors (PPIs), the class to which this compound belongs, rare instances of liver injury are thought to be idiosyncratic, meaning they are not directly related to the drug's primary mechanism of action and may involve an individual's unique metabolic or immune response.

G cluster_0 Drug Metabolism in Hepatocyte cluster_1 Potential DILI Mechanisms This compound This compound Metabolite Metabolite This compound->Metabolite Reactive Metabolite Formation Reactive Metabolite Formation Metabolite->Reactive Metabolite Formation Mitochondrial Dysfunction Mitochondrial Dysfunction Metabolite->Mitochondrial Dysfunction Immune-mediated Response Immune-mediated Response Metabolite->Immune-mediated Response Hepatocellular Injury Hepatocellular Injury Reactive Metabolite Formation->Hepatocellular Injury Mitochondrial Dysfunction->Hepatocellular Injury Immune-mediated Response->Hepatocellular Injury G A Blood Sample Collection B Serum Separation A->B Centrifugation C Enzymatic Assay (ALT/AST) B->C Sample Preparation D Data Analysis & Interpretation C->D Spectrophotometry

Technical Support Center: CS-526

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with CS-526. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, orally active acid pump antagonist, also known as a potassium-competitive acid blocker (P-CAB).[1][2] Its primary mechanism of action is the reversible inhibition of the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+).[1] This action blocks the final step in the gastric acid secretion pathway, leading to a potent and sustained reduction in stomach acid.[1]

Q2: An unexpected phenotype is observed in our animal model following this compound administration. Could this be an off-target effect?

While specific off-target effects for this compound have not been extensively documented in publicly available literature, it belongs to the class of proton pump inhibitors (PPIs), which are known to have effects beyond gastric acid suppression.[3][4] Long-term use of PPIs has been associated with various systemic effects that could manifest as unexpected phenotypes in animal models. Researchers should consider these potential class-effects when interpreting their data.

Q3: What are the common adverse effects observed with the broader class of proton pump inhibitors (PPIs) that might be relevant for this compound?

Short-term use of PPIs is generally well-tolerated, with minor side effects such as headache, diarrhea, constipation, nausea, and skin rash being the most common.[4][5][6] However, long-term administration has been associated with a range of potential adverse effects.

Troubleshooting Guide

Issue: Inconsistent or lower-than-expected efficacy of this compound in our experimental model.

Possible Causes & Troubleshooting Steps:

  • Drug Formulation and Administration:

    • Is the compound properly solubilized? Ensure the appropriate vehicle is used for the experimental model and that the compound is fully dissolved.

    • Is the route and timing of administration optimal? this compound is an oral drug.[1] For in vivo studies, consider the timing of administration relative to feeding or induction of the experimental condition to ensure maximal absorption and efficacy.

  • Animal Model Variability:

    • Are there inter-animal variations in drug metabolism? Genetic polymorphisms in drug-metabolizing enzymes can influence the efficacy of some PPIs. While this compound's metabolism is not detailed, this is a known factor for other compounds in this class.[7]

    • Is the disease model appropriate? The efficacy of this compound has been demonstrated in models of gastric acid secretion and reflux esophagitis.[1] Ensure the chosen model is relevant to the drug's mechanism of action.

Issue: Observation of potential adverse effects in long-term studies.

Possible Manifestations & Investigative Actions:

  • Gastrointestinal Disturbances:

    • Are there changes in gut motility or microbial composition? Long-term acid suppression can alter the gut microbiome.[8] Consider performing microbiome analysis on fecal samples.

    • Is there evidence of hypergastrinemia? Chronic inhibition of acid secretion can lead to elevated gastrin levels.[8] Measure serum gastrin concentrations.

  • Nutrient Deficiencies:

    • Are there signs of hypomagnesemia or vitamin B12 deficiency? Long-term PPI use can impair the absorption of these micronutrients.[3][9] Monitor serum levels of magnesium and vitamin B12.

  • Bone Health:

    • Is there a decrease in bone mineral density? Some studies have suggested a link between long-term PPI use and an increased risk of fractures, potentially due to reduced calcium absorption.[6][9] Consider bone density measurements in long-term animal studies.

Data on Potential Class-Related Adverse Effects of Proton Pump Inhibitors

The following table summarizes potential adverse effects associated with long-term use of the proton pump inhibitor (PPI) class of drugs, to which this compound belongs. The specific incidence for this compound is not available.

Adverse Effect CategorySpecific EffectReported Association with Long-Term PPI Use
Gastrointestinal Clostridioides difficile InfectionIncreased risk due to altered gut bacteria.[6]
HypergastrinemiaElevated serum gastrin levels.[8]
Gut DysbiosisAlterations in the composition of the small intestinal microbiota.[8]
Micronutrient Deficiencies HypomagnesemiaReduced absorption of magnesium.[3][9]
Vitamin B12 DeficiencyImpaired absorption of vitamin B12.[3][9]
HypocalcemiaReduced calcium absorption.[3][9]
Renal Acute Kidney InjuryAssociation observed in some studies.[3]
Chronic Kidney DiseasePotential for increased risk with long-term use.[3][6]
Bone Fractures (Hip, Wrist, Spine)Increased risk suggested by some studies.[6]
Cardiovascular Myocardial Infarction, StrokeConflicting data, but some studies suggest a possible link.[3]
Neurological DementiaAssociation is debated and data are conflicting.[4]

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Inhibition in vivo

This protocol is a generalized method based on the principles described for testing this compound.[1]

  • Animal Model: Pylorus-ligated rats are a common model to measure gastric acid secretion.

  • Drug Administration: Administer this compound or vehicle control either intraduodenally or orally at various doses.

  • Procedure:

    • Fast animals overnight with free access to water.

    • Anesthetize the animals.

    • Perform a midline laparotomy to expose the stomach.

    • Ligate the pylorus to prevent gastric emptying.

    • Administer the test compound.

    • Allow a set period for gastric acid accumulation (e.g., 4 hours).

    • Euthanize the animals and collect the gastric contents.

  • Analysis:

    • Measure the volume of the gastric juice.

    • Titrate the gastric juice with a standardized base (e.g., 0.1 N NaOH) to determine the acid concentration.

    • Calculate the total acid output.

Protocol 2: Monitoring for Potential Renal Effects in Long-Term Studies

This is a general protocol for monitoring kidney function in animals receiving chronic drug administration.

  • Animal Model: Use a relevant rodent or non-rodent species for long-term (e.g., 3-6 months) toxicology studies.

  • Drug Administration: Administer this compound daily at multiple dose levels alongside a vehicle control group.

  • Monitoring:

    • Urinalysis: Collect urine at regular intervals (e.g., monthly) and analyze for markers of kidney damage such as proteinuria, albuminuria, and creatinine (B1669602).

    • Serum Biochemistry: Collect blood samples at regular intervals and measure serum creatinine and blood urea (B33335) nitrogen (BUN) to assess glomerular filtration rate.

    • Histopathology: At the end of the study, collect the kidneys, fix them in formalin, and perform histopathological examination to look for signs of interstitial nephritis or other renal damage.

Visualizations

G cluster_lumen Gastric Lumen cluster_cell Parietal Cell H+ H+ K+ K+ Pump H+,K+-ATPase (Proton Pump) K+->Pump Binds to K+ site Pump->H+ Pumps H+ into lumen CS526 This compound CS526->Pump Competitively blocks K+ binding

Caption: Mechanism of action of this compound on the gastric proton pump.

G Start Start UnexpectedPhenotype Unexpected Phenotype Observed Start->UnexpectedPhenotype ConsiderClassEffects Consider known PPI class-effects UnexpectedPhenotype->ConsiderClassEffects InvestigateGI Investigate GI Tract: - Microbiome - Gastrin Levels ConsiderClassEffects->InvestigateGI InvestigateNutrients Check Micronutrient Levels: - Mg2+ - Vitamin B12 ConsiderClassEffects->InvestigateNutrients InvestigateRenal Assess Renal Function: - Serum Creatinine/BUN - Urinalysis ConsiderClassEffects->InvestigateRenal InvestigateBone Evaluate Bone Density ConsiderClassEffects->InvestigateBone Correlate Correlate findings with dosage and duration InvestigateGI->Correlate InvestigateNutrients->Correlate InvestigateRenal->Correlate InvestigateBone->Correlate End End Correlate->End

Caption: Troubleshooting workflow for unexpected phenotypes.

G cluster_protocol In Vivo Efficacy Protocol Model Pylorus-Ligated Rat Admin Oral/Intraduodenal This compound Administration Model->Admin Ligation Pylorus Ligation Admin->Ligation Collection Gastric Juice Collection Ligation->Collection Analysis Volume Measurement & Acid Titration Collection->Analysis Result Total Acid Output Analysis->Result

Caption: Experimental workflow for assessing gastric acid inhibition.

References

Optimizing CS-526 Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of CS-526 for in vitro studies. Given the limited publicly available data on this compound, this guide combines specific information on the compound with broader principles and troubleshooting strategies applicable to proton pump inhibitors (PPIs) as a class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, orally active acid pump antagonist. Its full chemical name is 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methyl cyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine.[1] It functions as a reversible, competitive antagonist to the K+ binding site of H+,K+-ATPase, also known as the proton pump.[1] By inhibiting this enzyme, this compound potently suppresses gastric acid secretion.[1]

Q2: What is a good starting concentration for my in vitro experiment?

A good starting point is to use a concentration range that brackets the known IC50 value. For this compound, the reported IC50 for inhibiting hog gastric H+,K+-ATPase activity is 61 nM.[1] Therefore, a concentration range of 1 nM to 1 µM is a reasonable starting point for many cell-based assays. The optimal concentration will ultimately depend on the specific cell type, assay endpoint, and experimental duration.

Q3: How should I prepare and store this compound?

While a specific data sheet for this compound is not publicly available, general recommendations for similar compounds suggest dissolving it in a suitable solvent like DMSO to create a high-concentration stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution in your cell culture medium to the final desired concentration. Always perform a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q4: Is this compound expected to be cytotoxic?

There is no specific public data on the cytotoxicity of this compound. As with any new compound, it is crucial to perform a cytotoxicity assay (e.g., MTT, LDH, or live/dead staining) in your specific cell line to determine the concentration range that is non-toxic.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No effect of this compound observed - Concentration too low: The effective concentration in your specific assay may be higher than the published IC50. - Compound instability: The compound may be degrading in your culture medium over the course of the experiment. - Incorrect mechanism in your model: The biological system you are using may not rely on the H+,K+-ATPase that this compound targets. - Poor solubility: The compound may be precipitating out of solution at the concentration used.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM). - Reduce the duration of the experiment or replenish the compound at regular intervals. - Confirm the expression and activity of the target proton pump in your cell model. - Visually inspect the culture medium for any signs of precipitation. If observed, try a lower concentration or a different solvent.
High variability between replicates - Inconsistent cell seeding: Uneven cell numbers across wells can lead to variable results. - Pipetting errors: Inaccurate dilution or addition of the compound. - Edge effects in culture plates: Evaporation from wells on the outer edges of the plate can concentrate the compound and affect cell growth.- Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. - Calibrate your pipettes regularly and use proper pipetting techniques. - Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or medium to minimize evaporation.
Unexpected cytotoxic effects - Concentration too high: The compound may be toxic at the concentrations being tested. - Solvent toxicity: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. - Contamination: The compound or culture reagents may be contaminated.- Perform a cytotoxicity assay to determine the non-toxic concentration range. - Ensure the final concentration of the solvent in the culture medium is low (typically <0.1% for DMSO) and consistent across all conditions, including the vehicle control. - Use sterile techniques and test reagents for contamination.

Experimental Protocols

H+,K+-ATPase Activity Assay (Biochemical Assay)

This protocol is a generalized procedure based on the type of experiment used to characterize this compound.

Objective: To determine the in vitro inhibitory activity of this compound on H+,K+-ATPase.

Materials:

  • Isolated H+,K+-ATPase vesicles (e.g., from hog gastric mucosa)

  • This compound

  • ATP

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl2 and KCl)

  • Phosphate (B84403) detection reagent (e.g., Malachite Green)

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare a dilution series of this compound in the assay buffer.

  • In a 96-well plate, add the H+,K+-ATPase vesicles to each well.

  • Add the different concentrations of this compound or vehicle control to the wells.

  • Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).

  • Initiate the enzymatic reaction by adding ATP to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a specific cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (vehicle)

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare a dilution series of this compound in complete cell culture medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

CS526_Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell HK_ATPase H+,K+-ATPase (Proton Pump) H_ion_out H+ HK_ATPase->H_ion_out Pumps H+ out K_ion_in K+ K_ion_in->HK_ATPase Binds to pump Lumen Gastric Lumen (Acidic) H_ion_out->Lumen CS_526 This compound CS_526->HK_ATPase Competitively binds to K+ binding site

Caption: Mechanism of action of this compound on the gastric proton pump.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock (e.g., 10 mM in DMSO) Dose_Response Treat Cells with a Range of this compound Concentrations Stock_Solution->Dose_Response Cell_Culture Culture Cells of Interest Cell_Culture->Dose_Response Incubation Incubate for a Defined Period Dose_Response->Incubation Cytotoxicity_Assay Assess Cytotoxicity (e.g., MTT Assay) Incubation->Cytotoxicity_Assay Functional_Assay Perform Functional Assay (e.g., pH measurement, target activity) Incubation->Functional_Assay Data_Analysis Analyze Data and Determine Optimal Concentration Cytotoxicity_Assay->Data_Analysis Functional_Assay->Data_Analysis

Caption: General workflow for optimizing this compound concentration in vitro.

References

CS-526 Technical Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the CS-526 digital ISFET pH sensor. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve experimental inconsistencies. Browse our frequently asked questions and troubleshooting guides to ensure accurate and reliable pH measurements in your critical applications.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

The this compound is a digital pH probe that utilizes a robust Ion-Sensitive Field-Effect Transistor (ISFET) instead of a traditional glass bulb, making it more durable and suitable for a variety of aqueous solutions.[1][2][3] It is designed for reliable and accurate pH measurements and can be submerged or inserted into tanks, pipelines, and open channels.[1][2]

Q2: What are the most common causes of inconsistent or erroneous pH readings with the this compound?

The most frequent sources of error with the this compound probe include:

  • Poor sensor connections to the datalogger.[4]

  • Damaged cables.[4]

  • A scratched ISFET chip.[4]

  • A contaminated or clogged reference diaphragm.[4]

Q3: How often should I calibrate the this compound sensor?

The frequency of calibration is dependent on the required accuracy of your measurements and the nature of the samples being measured.[4] If your application involves solutions that can coat or foul the sensor, more frequent calibration will be necessary. It is recommended to regularly monitor measurements for scattering or drifting to determine if calibration is needed.[5]

Q4: What should I do if the pH readings are drifting or unstable?

Drifting or unstable readings can be caused by several factors.[6] A primary reason for this issue is the contamination of the electrode or a clogged junction.[6][7] It is also important to consider temperature fluctuations, as they can significantly impact pH measurements.[8] Electrical noise from nearby equipment can also interfere with readings.[6] If the sensor has been stored dry, it may need to be reconditioned by soaking in a storage solution.[6]

Q5: Can the this compound be used in solutions containing ions that might interfere with the readings?

Depending on the chemical coating of the ISFET chip and the elements present in the sample solution, some ion interference may occur.[1][9]

Troubleshooting Guides

Issue 1: Inconsistent or Scattered pH Readings

Scattered pH measurements are a common issue that can indicate a variety of problems. While a change in the water source can sometimes cause scattering, it often points to a sensor-related issue, especially as the sensor ages.[1][5]

Troubleshooting Workflow

Caption: Workflow for troubleshooting scattered pH readings.

Issue 2: Drifting pH Readings

Slowly drifting pH readings can be normal within a small range (0.01-0.1 pH units over 30-60 seconds) due to sample homogenization and temperature fluctuations.[6] However, significant and continuous drift often indicates a problem with the sensor.

Potential Causes and Solutions

Potential Cause Description Recommended Action
Contaminated ISFET Chip or Diaphragm Buildup of material from samples on the sensor surface can interfere with accurate measurements.[6][10]Clean the probe according to the provided protocol. For protein buildup, a pepsin solution may be effective.[11]
Clogged Reference Junction The porous diaphragm of the reference electrode is blocked, preventing proper ion exchange with the sample.[6][12]Clean the junction. For stubborn blockages, aggressive cleaners or gentle scraping of the junction surface may be necessary.[13]
Sensor Dehydration If the probe has been stored dry for an extended period, the reference junction may have dried out.[4][6]Soak the probe in a saturated KCl solution for at least 10 minutes to rehydrate the junction.[4]
Temperature Fluctuations Changes in sample temperature will affect pH readings.[8]Allow the probe and sample to reach thermal equilibrium before taking a measurement. Ensure automatic temperature compensation (ATC) is active if available.[8]
Electrical Interference Noise from nearby electrical equipment such as stirrers or motors can cause unstable readings.[6][11]Move the pH meter and probe away from sources of electrical noise or use an amplified electrode.[6]
Aging Sensor Over time, the sensitivity of the pH probe will decrease, leading to slower response times and drift.[6][11]If cleaning and recalibration do not resolve the issue, the sensor may need to be replaced.[14]

Experimental Protocols

Protocol 1: this compound Sensor Cleaning

Proper and regular cleaning of the this compound probe is crucial for maintaining its accuracy and extending its lifespan. Contamination of the ISFET chip or reference diaphragm is a primary cause of sensor failure.[4]

Materials:

  • Soft brush or cloth[10]

  • Deionized (DI) or distilled water[6]

  • Mild detergent (if necessary)[10]

  • Appropriate cleaning solution for specific contaminants (e.g., dilute HCl for salt deposits, alkaline cleaners for oil)[13]

Procedure:

  • Carefully remove the probe from the experimental setup.

  • Rinse the sensor tip with DI or distilled water. Do not wipe the ISFET chip , as this can cause scratches and permanent damage.[4][6]

  • For general cleaning, use a soft brush and a solution of mild detergent and distilled water to gently clean the probe.[10]

  • Rinse the probe thoroughly with DI water to remove any remaining detergent.[10]

  • For specific contaminants, soak the probe in an appropriate cleaning solution. For example, a 5-10% HCl solution can be effective for many coatings.[15]

  • After cleaning, rinse the probe again with DI water.

  • Before use, it is recommended to soak the cleaned probe in a pH 7 buffer solution for about 15 minutes.[4]

Protocol 2: Two-Point Calibration

A two-point calibration is the most common method for ensuring the accuracy of the this compound sensor.[1] This procedure should be performed after cleaning the probe.

Materials:

  • Two pH buffer solutions with known values that bracket the expected measurement range.[1][13] One buffer should be pH 7.0.[1]

  • Deionized (DI) or distilled water.

  • Clean beakers.

Procedure:

  • Ensure the this compound sensor is clean by following the cleaning protocol.

  • Rinse the probe with DI water and gently blot dry with a lint-free cloth, avoiding the sensor tip.

  • Immerse the probe in the pH 7.0 buffer solution.

  • Allow the reading to stabilize. This may take up to two minutes for an older probe.[16]

  • Adjust the meter to read 7.0, following the specific instructions for your datalogger or meter.

  • Rinse the probe thoroughly with DI water.

  • Immerse the probe in the second buffer solution (e.g., pH 4.0 or pH 10.0).

  • Allow the reading to stabilize.

  • Adjust the meter to the value of the second buffer.

  • Repeat steps 3-9 to ensure that the probe accurately reads both buffer values without further adjustment.[16]

Logical Relationship of Calibration and Measurement

Calibration_Measurement Start Start of Experiment Clean Clean the this compound Sensor Start->Clean Calibrate Perform Two-Point Calibration Clean->Calibrate Measure Measure Sample pH Calibrate->Measure Verify Periodically Verify with Known Buffer Measure->Verify Data_OK Data is Reliable Verify->Data_OK Within Tolerance Data_Drift Drift Detected Verify->Data_Drift Out of Tolerance Recalibrate Reclean and Recalibrate Data_Drift->Recalibrate Recalibrate->Measure

Caption: The logical flow from sensor preparation to reliable measurement.

This compound Specifications

Specification Value
pH Range 2 to 12
Accuracy ±0.2 pH (over 10° to 40°C)
Operating Temperature Range 10° to 40°C
Power Requirements 5 Vdc
Current Consumption 15 mA (maximum)
24 h Drift < 0.15 pH (after 15 min. soak in pH 7 at 25°C)
Sensor Material Polyetheretherketone (PEEK)
Maximum Cable Length 100 m (328 ft)
Data sourced from the this compound product brochure.[2][3]

References

Technical Support Center: CS-526 Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential side effects observed during preclinical animal model studies of CS-526.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a novel, reversible acid pump antagonist.[1] It competitively inhibits the H+,K+-ATPase in gastric parietal cells by binding to the K+ binding site.[1] This action blocks the final step in gastric acid secretion.

Q2: What are the known effects of this compound on the gastrointestinal system in animal models?

Studies in rats have shown that this compound effectively inhibits gastric acid secretion in a dose-dependent manner.[1] In a 14-day study, this compound did not cause significant elevation of serum gastrin levels or rebound gastric hypersecretion after cessation of treatment, which can be a concern with other acid-suppressing medications like lansoprazole (B1674482).[2] Furthermore, this compound has demonstrated protective effects against esophageal and gastric mucosal lesions in rat models.[1]

Q3: Have any significant side effects been reported in preclinical studies of this compound?

Based on the available published literature, this compound appears to be well-tolerated in the animal models studied (rats and dogs).[1][2] The primary focus of these studies has been on its efficacy in the gastrointestinal system. One comparative study with lansoprazole highlighted that this compound had minimal effects on serum and antral gastrin levels, suggesting a lower risk of hypergastrinemia-related effects.[2]

Troubleshooting Guides

Guide 1: Unexpected Findings in Gastrin Levels

  • Issue: You are observing significant elevations in serum gastrin levels in your animal model following this compound administration.

  • Troubleshooting Steps:

    • Verify Dosing and Administration: Double-check the dose calculations, formulation, and administration route to ensure they align with established protocols. In rats, oral administration of this compound at doses up to 100 mg/kg/day for 14 days did not significantly increase serum gastrin concentration.[2]

    • Assess Animal Model: Consider the specific characteristics of your animal model. Different species or strains may have varying sensitivities to H+,K+-ATPase inhibitors.

    • Review Assay Methodology: Ensure the gastrin assay being used is validated for the species being tested and that sample collection and handling are appropriate to prevent artifactual changes.

    • Comparative Analysis: If possible, include a positive control group treated with a traditional proton pump inhibitor (e.g., lansoprazole) to benchmark the gastrin response.[2]

Data Summary

Table 1: Effects of 14-Day Treatment on Gastrin Levels in Rats

Treatment (100 mg/kg/day)Change in Serum Gastrin ConcentrationRebound Gastric Acid Secretion
This compound No significant increase[2]Not significant[2]
Lansoprazole Significant elevation[2]Potent increase[2]

Methodologies

Experimental Protocol: 14-Day Gastric Acid Secretion and Gastrin Level Study in Rats

This protocol is a summary of the methodology described in preclinical studies of this compound.[2]

  • Animal Model: Male rats.

  • Acclimation: Animals are acclimated to the housing conditions before the start of the experiment.

  • Treatment Groups:

    • Vehicle control group.

    • This compound group (e.g., 100 mg/kg/day, oral administration).

    • Lansoprazole group (e.g., 100 mg/kg/day, oral administration) as a comparator.

  • Dosing: Drugs are administered daily for 14 consecutive days.

  • Gastric Acid Secretion Measurement: An intragastric dialysis membrane perfusion model can be used to measure gastric acid secretion at baseline and after the treatment period.

  • Blood Sampling: Blood samples are collected at the end of the 14-day treatment period to measure serum gastrin concentrations using a validated immunoassay.

  • Antral Gastrin Content: At the end of the study, the antral portion of the stomach is collected to measure gastrin content.

  • Statistical Analysis: Data are analyzed using appropriate statistical methods to compare the treatment groups to the control group.

Visualizations

G cluster_troubleshooting Troubleshooting Workflow: Unexpected Gastrin Elevation Start Unexpected Gastrin Elevation Observed VerifyDose Verify Dosing and Administration Start->VerifyDose AssessModel Assess Animal Model Suitability VerifyDose->AssessModel ReviewAssay Review Gastrin Assay Methodology AssessModel->ReviewAssay RunControl Include Positive Control (e.g., Lansoprazole) ReviewAssay->RunControl AnalyzeData Re-analyze Data RunControl->AnalyzeData Consult Consult with Toxicologist/Pathologist AnalyzeData->Consult Issue Persists End Identify Root Cause AnalyzeData->End Issue Resolved Consult->End

Caption: Troubleshooting workflow for unexpected gastrin elevation.

G cluster_pathway Mechanism of Action of this compound ParietalCell Gastric Parietal Cell HK_ATPase H+,K+-ATPase (Proton Pump) GastricLumen Gastric Lumen HK_ATPase->GastricLumen Secretes H+ CS526 This compound CS526->HK_ATPase Competitively Inhibits K+ Binding K_ion K+ (Potassium Ion) K_ion->HK_ATPase Binds H_ion H+ (Proton)

Caption: Competitive inhibition of H+,K+-ATPase by this compound.

References

Technical Support Center: Addressing Poor Solubility of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "CS-526" is not a publicly documented pharmaceutical agent. This guide uses "this compound" as a representative placeholder for a generic, poorly water-soluble research compound, characteristic of Biopharmaceutics Classification System (BCS) Class II drugs which exhibit high permeability but low solubility.[1][2][3] The data and protocols provided are based on established methods for enhancing the solubility of such compounds.

This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and answers to frequently asked questions regarding the poor aqueous solubility of the model compound this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

A1: this compound is a model compound representing a poorly water-soluble drug, likely possessing characteristics such as high lipophilicity (hydrophobicity) and a stable crystalline structure. Poor aqueous solubility is a major challenge for nearly 40% of new chemical entities and can significantly limit a compound's bioavailability for in vitro and in vivo studies. The energy required to break the crystal lattice of the solid compound is greater than the energy released when it interacts with water molecules, leading to low solubility.

Q2: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS pH 7.4). What are the first troubleshooting steps?

A2: When initial solubilization fails, a systematic approach is recommended.

  • Particle Size Reduction: Grinding the powder with a mortar and pestle (micronization) increases the surface area-to-volume ratio, which can improve the rate of dissolution, though it won't change the equilibrium solubility.[4]

  • Temperature Adjustment: Gently warming the solution can increase the solubility of most solid compounds. However, use caution as this can also accelerate the degradation of thermally sensitive molecules.

  • pH Modification: If this compound has ionizable functional groups (acidic or basic), adjusting the pH of the buffer can dramatically increase its solubility.[4][5]

  • Sonication: Using an ultrasonic bath can help break apart aggregated particles and enhance the dissolution process.[4]

Q3: How does pH modification improve the solubility of a compound like this compound?

A3: If this compound is a weakly acidic or basic compound, its charge state is dependent on the pH of the solution.

  • For a Weakly Basic Compound: Solubility will be higher in acidic conditions (low pH). At a pH below its pKa, the compound becomes protonated (ionized), making it more polar and thus more soluble in aqueous media. For example, the solubility of the weakly basic drug itraconazole (B105839) (pKa 3.7) is significantly higher at pH 1.2 than at neutral pH.[5][6][7]

  • For a Weakly Acidic Compound: Solubility will be higher in basic conditions (high pH). At a pH above its pKa, the compound deprotonates to form a salt, which is generally much more soluble.

Q4: What are co-solvents and when should they be used?

A4: Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8] They are a common and effective way to prepare concentrated stock solutions that can then be diluted into aqueous media for experiments. Common co-solvents include DMSO, ethanol, propylene (B89431) glycol (PG), and polyethylene (B3416737) glycol (PEG). This technique is particularly useful when pH modification is not feasible or effective.

Q5: What is cyclodextrin (B1172386) complexation and how does it work?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic (hydrophobic) inner cavity. They can encapsulate poorly water-soluble "guest" molecules, like this compound, within their cavity. This "inclusion complex" effectively shields the hydrophobic drug from the aqueous environment, increasing its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and a good safety profile.[9][10]

Troubleshooting Guide

Problem / Observation Potential Cause Recommended Solution(s)
This compound powder does not dissolve in aqueous buffer (e.g., PBS pH 7.4). The compound has very low intrinsic solubility in neutral aqueous media.1. Check for Ionizable Groups: Determine if the compound is a weak acid or base. Adjust the buffer pH accordingly (low pH for bases, high pH for acids) to increase solubility.[5][6] 2. Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol, then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is low enough to not affect your experiment.[11]
Compound dissolves in organic solvent but precipitates immediately upon dilution into aqueous buffer. The aqueous buffer cannot maintain the compound in solution once the co-solvent concentration drops significantly (a phenomenon known as "crashing out").1. Decrease the Stock Concentration: Try diluting a less concentrated stock solution. 2. Increase Final Co-solvent Percentage: If your experimental system tolerates it, increase the final percentage of the co-solvent in the aqueous medium. 3. Use a Surfactant: Add a low concentration of a surfactant (e.g., Tween-80, Sodium Lauryl Sulfate) to the aqueous buffer to help maintain solubility.[12] 4. Explore Cyclodextrins: Pre-complexing the compound with a cyclodextrin can prevent precipitation upon dilution.[13]
Compound dissolves initially but precipitates over time or upon cooling to 4°C. The initial solution was supersaturated, which is an unstable state. The compound has lower solubility at colder temperatures.1. Determine Equilibrium Solubility: The current concentration is likely above the thermodynamic equilibrium solubility.[14] Reduce the working concentration. 2. Maintain Temperature: If the experiment allows, keep the solution at the temperature where it remains soluble. 3. Use Formulation Aids: Employ precipitation inhibitors, surfactants, or cyclodextrins to create a more stable solution.
I need to prepare a high-concentration stock solution (>10 mM) but solubility is limiting. The required concentration exceeds the compound's solubility limit even in common organic solvents.1. Screen Multiple Solvents: Test solubility in a range of solvents (e.g., DMSO, DMF, NMP, ethanol). 2. Use Co-solvent Blends: A combination of solvents can sometimes achieve higher solubility than a single solvent.[15] 3. pH Adjustment of Stock: For some compounds, adding a small amount of acid or base to the organic solvent can improve solubility before aqueous dilution.

Data on Solubility Enhancement Strategies

The following tables use data from representative BCS Class II drugs (Itraconazole and Ibuprofen) to illustrate the effects of common solubilization techniques.

Table 1: Effect of pH on the Aqueous Solubility of a Model Weak Base (Itraconazole)

pH of Medium Solubility (µg/mL) Fold Increase (vs. pH 6.8)
1.2 (Simulated Gastric Fluid) 238.7 ~39.5x
2.0 8.48 ~1.4x
3.0 6.04 1.0x
6.8 (Simulated Intestinal Fluid) ~6.04 (Precipitates) Baseline

(Data adapted from studies on Itraconazole, a weakly basic drug with a pKa of 3.7).[5][7]

Table 2: Effect of Co-solvents on the Aqueous Solubility of a Model Weak Acid (Ibuprofen at 25°C)

Co-solvent Concentration (% v/v) S(+)-Ibuprofen Solubility (mg/mL) Fold Increase
None (Water) 0% ~0.05 Baseline
Propylene Glycol (PG) 80% ~20.0 ~400x
Polyethylene Glycol (PEG 300) 80% ~75.0 ~1500x

(Data derived from studies on S(+)-Ibuprofen).[9][16]

Table 3: Effect of Cyclodextrins on the Aqueous Solubility of a Model Weak Acid (Ibuprofen)

Agent Concentration (% w/v) rac-Ibuprofen Solubility (mg/mL) Fold Increase
None (Water) 0% ~0.08 Baseline
Hydroxypropyl-β-CD (HP-β-CD) 25% ~14.0 ~175x
Sulfobutyl Ether-β-CD (SBE-β-CD) 25% ~9.0 ~113x

(Data derived from studies on racemic Ibuprofen).[16]

Experimental Protocols

Protocol 1: Determining Equilibrium Solubility (Shake-Flask Method)

This protocol determines the thermodynamic or equilibrium solubility of this compound in a specific buffer.[14][17]

  • Preparation: Add an excess amount of this compound powder (enough so that undissolved solid remains visible) to a known volume of the desired aqueous buffer (e.g., 2 mL in a glass vial).

  • Equilibration: Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C or 37°C). Allow the mixture to equilibrate for 24-48 hours.

  • Phase Separation: After equilibration, let the vial stand to allow undissolved solids to sediment. To separate the saturated supernatant from the solid, either centrifuge the vial at high speed (e.g., 14,000 rpm for 15 mins) or filter it through a 0.22 µm syringe filter compatible with your compound.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with an appropriate solvent to a quantifiable concentration.

  • Analysis: Determine the concentration of this compound in the diluted sample using a suitable analytical method (e.g., HPLC-UV, LC-MS). Calculate the original solubility in mg/mL or µM.

Protocol 2: Preparing a Stock Solution Using a Co-solvent

This protocol is for creating a concentrated stock solution for subsequent dilution into aqueous media.[11][18]

  • Solvent Selection: Choose a suitable organic co-solvent in which this compound is highly soluble (e.g., 100% DMSO).

  • Weighing: Accurately weigh the required amount of this compound powder into a sterile vial.

  • Dissolution: Add the calculated volume of the co-solvent to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Mixing: Vortex the vial vigorously for 1-2 minutes. If necessary, briefly sonicate in a water bath to ensure complete dissolution. Visually inspect the solution to confirm no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C as appropriate for the compound's stability. When using, dilute this stock at least 1:1000 into your final aqueous buffer to minimize the co-solvent's effect (e.g., final DMSO concentration ≤ 0.1%).

Visualizations

Troubleshooting_Workflow start Start: this compound powder in aqueous buffer dissolve_check Does it dissolve completely? start->dissolve_check success Success: Solution Prepared dissolve_check->success Yes step1 Step 1: Basic Methods - Grind Powder (Micronize) - Gently Warm - Sonicate dissolve_check->step1 No step1_check Soluble now? step1->step1_check step1_check->success Yes step2 Step 2: Check pH Dependence Is compound ionizable? step1_check->step2 No step2_yes Adjust Buffer pH (Acidic for base, Basic for acid) step2->step2_yes Yes step3 Step 3: Advanced Methods Prepare concentrated stock in Co-solvent (e.g., DMSO) and dilute into buffer step2->step3 No step2_check Soluble now? step2_yes->step2_check step2_check->success Yes step2_check->step3 No step3_check Precipitation on dilution? step3->step3_check step3_check->success No step4 Use Cyclodextrin or Surfactant in aqueous buffer to maintain solubility step3_check->step4 Yes step4->success

Caption: Troubleshooting workflow for solubilizing this compound.

Cyclodextrin_Mechanism cluster_before Before Complexation cluster_after After Complexation cs526 This compound (Hydrophobic) water1 Water (Aqueous Solution) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cs526_in This compound water2 Water (Aqueous Solution) p1->complex p2->water2

Caption: Mechanism of cyclodextrin inclusion complexation.

Experimental_Workflow cluster_screening Solubility Screening Conditions prep Prepare this compound Stock (e.g., 10mM in DMSO) buffer1 Buffer pH 3.0 buffer2 Buffer pH 7.4 buffer3 Buffer pH 9.0 cosolvent Buffer + 5% Co-solvent cyclo Buffer + 2% HP-β-CD equilibrate Add excess this compound to each condition. Equilibrate for 24h at 25°C. buffer1->equilibrate buffer2->equilibrate buffer3->equilibrate cosolvent->equilibrate cyclo->equilibrate separate Centrifuge & Filter Supernatant equilibrate->separate analyze Quantify Concentration by HPLC separate->analyze result Determine Optimal Solubilization Condition analyze->result

Caption: Experimental workflow for solubility screening.

References

Technical Support Center: Minimizing CS-526 Toxicity in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide provides general strategies for assessing and minimizing cytotoxicity of novel compounds in cell-based assays. As of December 2025, there is limited publicly available information specifically detailing the toxicological profile of a compound designated "CS-526." Therefore, "this compound" is used herein as a placeholder for a novel investigational compound. Researchers should adapt these recommendations based on their empirically derived data for the specific compound under investigation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cell death in our cultures even at low concentrations of this compound. What is the first step to troubleshoot this?

A1: The initial and most critical step is to perform a comprehensive dose-response and time-course experiment to establish the cytotoxic profile of this compound in your specific cell line. This will help identify the concentration range that is effective for your experimental goals while minimizing overt toxicity. It is recommended to start with a broad range of concentrations (e.g., from low nanomolar to high micromolar) and test at several time points (e.g., 24, 48, and 72 hours).[1][2][3]

Q2: Could the solvent used to dissolve this compound be contributing to the observed toxicity?

A2: Absolutely. Solvents such as DMSO can be toxic to cells, particularly at higher concentrations.[3][4] It is crucial to keep the final concentration of the solvent in your cell culture medium as low as possible, typically below 0.5%, though the tolerance can be cell-line dependent.[1][4][5] Always include a "vehicle control" in your experiments. This control consists of cells treated with the same concentration of the solvent used for this compound, which allows you to distinguish between solvent-induced toxicity and compound-specific effects.[2][4]

Q3: We are seeing inconsistent cytotoxicity results between experiments. What could be the cause?

A3: Lack of reproducibility can stem from several factors. Key areas to investigate include:

  • Cell Health and Passage Number: Use cells that are in a consistent, logarithmic growth phase and have a similar passage number across experiments. Over-confluent or high-passage-number cells can exhibit altered sensitivity to compounds.[5]

  • Reagent Preparation: Prepare fresh reagents whenever possible. If using stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[5]

  • Standardized Timelines: Ensure that incubation times for cell seeding, compound treatment, and assay reagent addition are consistent across all experiments.[5]

  • Edge Effects: The outer wells of a microplate are prone to evaporation, which can alter compound concentrations and affect cell growth.[5] To mitigate this, it is good practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and not use them for experimental data.[5]

Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?

A4: A cytotoxic effect leads to cell death, whereas a cytostatic effect inhibits cell proliferation without killing the cells.[6] To distinguish between these, you can perform a cell counting assay over a time course using a method like trypan blue exclusion, which stains dead cells. A cytostatic compound will result in a plateau in the number of viable cells, while a cytotoxic compound will cause a decrease in the number of viable cells compared to the initial seeding density.[6][7]

Q5: My results from different cytotoxicity assays (e.g., MTT vs. LDH release) are conflicting. Which data should I trust?

A5: It is common to see varied results from different cytotoxicity assays because they measure different cellular parameters.[6] For instance, an MTT assay measures metabolic activity, which can be an indicator of cell viability but doesn't always directly correlate with cell death.[6][8] In contrast, an LDH (lactate dehydrogenase) assay measures the loss of membrane integrity, which is a marker of cell death.[6] The most reliable approach is to use a multi-assay strategy that evaluates different endpoints (e.g., metabolic activity, membrane integrity, and apoptosis markers like caspase activity) to build a comprehensive profile of the compound's effects.[6]

Troubleshooting Guides

High Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Compound Concentration Too High Perform a dose-response experiment with a wider range of concentrations, including much lower ones, to determine the IC50 (half-maximal inhibitory concentration).[2][4]
Solvent Toxicity Ensure the final solvent (e.g., DMSO) concentration is non-toxic for your cell line (typically <0.5%). Run a vehicle control to assess solvent effects.[4][5][9]
Compound Precipitation High concentrations of a compound can lead to precipitation, causing non-specific toxicity. Visually inspect for precipitates and consider testing lower concentrations.[1][5]
Off-Target Effects The compound may be affecting unintended cellular targets.[1] Consider testing in a cell line that does not express the intended target to see if toxicity persists.
Contamination Microbial contamination can cause cell death. Regularly check cultures for any signs of contamination.[5]
Inconsistent or Non-Reproducible Results
Potential Cause Troubleshooting Steps
Variable Cell Seeding Ensure a homogenous cell suspension before and during plating. Use a consistent cell seeding density.[1]
Edge Effects in Plates Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media.[5]
Inconsistent Incubation Times Standardize all incubation periods for cell seeding, compound treatment, and assay development.[5]
Reagent Instability Prepare fresh reagents for each experiment or validate the stability of stored reagents.[5]
Cell Passage Number Use cells within a consistent and defined passage number range for all experiments.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assessment using an MTT Assay

This protocol provides a general framework for determining the dose-dependent cytotoxicity of a compound like this compound.

1. Cell Seeding:

  • Harvest cells that are in the logarithmic growth phase.
  • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well).[2]
  • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).[1]
  • Perform a serial dilution of the this compound stock solution to create a range of working concentrations.
  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
  • Include untreated controls and vehicle controls (medium with the same final solvent concentration).[2]
  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]

3. MTT Assay:

  • Prepare a 5 mg/mL MTT solution in sterile PBS.[10]
  • Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]
  • Viable cells with active metabolism will convert the yellow MTT to purple formazan (B1609692) crystals.[11]
  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
  • Shake the plate for 15 minutes to ensure complete solubilization.

4. Data Analysis:

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[10]
  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.
  • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and calculate the IC50 value.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Analysis A Optimize Cell Seeding Density C Seed Cells in 96-well Plate A->C B Prepare Compound Stock Solution (this compound) D Prepare Serial Dilutions and Treat Cells B->D C->D E Incubate for Desired Time (e.g., 24-72h) D->E F Perform Cell Viability Assay (e.g., MTT) E->F G Measure Signal (e.g., Absorbance) F->G H Analyze Data & Calculate IC50 G->H

Caption: A typical experimental workflow for assessing the cytotoxicity of a novel compound.

Troubleshooting_Cytotoxicity Start High Cytotoxicity Observed Q1 Is Vehicle Control Also Toxic? Start->Q1 Sol1 Reduce Solvent Conc. Use Different Solvent Q1->Sol1 Yes Q2 Is Toxicity Dose-Dependent? Q1->Q2 No Sol1->Q2 Sol2 Lower Compound Concentration Range Q2->Sol2 Yes Q3 Is Compound Precipitating? Q2->Q3 No End Consider Off-Target Effects or Assay Interference Sol2->End Sol3 Check Solubility Limit Use Lower Concentrations Q3->Sol3 Yes Q3->End No Sol3->Sol2

Caption: A decision tree for troubleshooting unexpected high cytotoxicity in cell-based assays.

References

Technical Support Center: Investigating the Impact of CS-526 on Liver Function Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may be evaluating the effects of the novel acid pump antagonist, CS-526, on liver function. Given that this compound is a compound in development, this resource offers troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during preclinical and clinical investigations. The information provided is based on established principles of drug-induced liver injury (DILI) assessment.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a novel acid pump antagonist that competitively and reversibly inhibits H+,K+-ATPase.[1] Its primary pharmacological effect is the potent inhibition of gastric acid secretion, making it a potential therapeutic agent for gastroesophageal reflux disease and other acid-related disorders.[1]

Q2: Is there any known association between this compound and liver-related adverse effects?

Currently, publicly available pharmacological profiles of this compound focus on its efficacy in relation to gastric acid secretion and do not provide specific data on its hepatic safety profile.[1] As with any investigational new drug, a thorough evaluation of potential hepatotoxicity is a critical component of its safety assessment.

Q3: What are the standard liver function tests (LFTs) that should be monitored during studies with this compound?

A standard hepatic function panel is recommended to assess potential liver injury.[2] This typically includes:

  • Alanine Aminotransferase (ALT): An enzyme primarily found in the liver; elevated levels are a specific indicator of hepatocellular injury.[2][3]

  • Aspartate Aminotransferase (AST): An enzyme found in the liver, heart, skeletal muscle, and other tissues; elevated levels can indicate liver damage but are less specific than ALT.[2][3]

  • Alkaline Phosphatase (ALP): An enzyme concentrated in the liver, bile ducts, and bone. Elevated levels can suggest cholestatic injury.[2][3]

  • Total Bilirubin (B190676) (TBIL): A product of heme breakdown processed by the liver. Elevated levels can indicate impaired liver function or cholestasis.[2]

  • Gamma-Glutamyl Transferase (GGT): An enzyme that can be elevated in various forms of liver disease and is often used to confirm the hepatic origin of elevated ALP.[4]

  • Albumin: A protein synthesized by the liver; low levels can indicate chronic liver disease or impaired synthetic function.[2][5]

  • Prothrombin Time (PT) / International Normalized Ratio (INR): Measures the time it takes for blood to clot, which depends on clotting factors produced by the liver. An elevated PT/INR can signify impaired synthetic function.[3][6]

Troubleshooting Guides

Scenario 1: Isolated Elevation of ALT and/or AST

Issue: You observe a significant increase in ALT and/or AST levels in subjects treated with this compound compared to the control group, with other LFTs remaining within the normal range.

Possible Causes:

  • Hepatocellular Injury: This is the most likely cause, indicating potential damage to liver cells.

  • Non-Hepatic Causes: Elevated AST can also result from muscle injury.[7][8]

Troubleshooting Steps:

  • Confirm the Findings: Repeat the LFTs to rule out a spurious result.

  • Fractionate Aminotransferases: If AST is disproportionately elevated compared to ALT, consider assessing for muscle injury (e.g., by measuring creatine (B1669601) kinase).

  • Dose-Response Evaluation: Determine if the elevation in transaminases is dose-dependent.

  • Temporal Relationship: Analyze the timing of the enzyme elevation in relation to the initiation and duration of this compound administration.

  • Histopathological Analysis (Preclinical): In animal studies, conduct a histopathological examination of liver tissue to identify any cellular damage.

Scenario 2: Elevation of ALP and GGT

Issue: You observe a marked increase in ALP and GGT levels in the this compound treatment group, with minimal or no elevation in ALT and AST.

Possible Causes:

  • Cholestatic Injury: This pattern suggests an impairment of bile flow, which could be due to effects on the bile ducts.

  • Biliary Obstruction: While less likely to be a direct drug effect, it should be ruled out.

Troubleshooting Steps:

  • Confirm GGT Elevation: A concurrent rise in GGT supports the hepatic origin of the elevated ALP.[4]

  • Evaluate Bilirubin Levels: A simultaneous increase in total bilirubin can further indicate cholestasis.

  • Imaging (Clinical): In clinical studies, abdominal ultrasound may be warranted to rule out biliary obstruction.

  • Histopathological Analysis (Preclinical): Examine liver tissue for evidence of bile duct proliferation, cholestasis, or inflammation.

Scenario 3: Mixed Pattern of LFT Elevation

Issue: You observe elevations in both aminotransferases (ALT, AST) and cholestatic markers (ALP, GGT).

Possible Causes:

  • Mixed Hepatocellular and Cholestatic Injury: The compound may be causing damage to both hepatocytes and bile duct cells.

Troubleshooting Steps:

  • Calculate the R-Ratio: The R-ratio helps to classify the type of liver injury. It is calculated as: R = (ALT value / ALT Upper Limit of Normal) / (ALP value / ALP Upper Limit of Normal)

    • R > 5: Hepatocellular injury

    • R < 2: Cholestatic injury

    • R between 2 and 5: Mixed injury[3]

  • Comprehensive Monitoring: Closely monitor all liver function parameters, including synthetic function (albumin, INR).

  • Dose and Time Course Analysis: Investigate the relationship between the dose of this compound, the duration of treatment, and the pattern of liver enzyme elevation.

Data Presentation

Table 1: Hypothetical Preclinical Data on this compound and Liver Function Markers in Rats (14-Day Study)

Treatment GroupDose (mg/kg)ALT (U/L)AST (U/L)ALP (U/L)Total Bilirubin (mg/dL)
Vehicle Control035 ± 580 ± 10250 ± 300.2 ± 0.1
This compound1040 ± 685 ± 12260 ± 350.2 ± 0.1
This compound50150 ± 20280 ± 35270 ± 400.3 ± 0.1
This compound200450 ± 50800 ± 70280 ± 450.4 ± 0.2

* Statistically significant difference from vehicle control (p < 0.05)

Table 2: Hypothetical Clinical Trial Data on this compound and Liver Function Markers (28-Day Study)

ParameterPlacebo (n=50)This compound (100 mg/day) (n=50)This compound (200 mg/day) (n=50)
ALT (U/L)
Baseline25.2 ± 8.126.1 ± 7.924.8 ± 8.3
Day 2826.5 ± 7.538.4 ± 10.255.1 ± 15.6
ALP (U/L)
Baseline70.1 ± 15.372.3 ± 16.171.5 ± 14.8
Day 2871.8 ± 14.9110.5 ± 20.4145.2 ± 25.7
Total Bilirubin (mg/dL)
Baseline0.6 ± 0.20.7 ± 0.30.6 ± 0.2
Day 280.7 ± 0.20.9 ± 0.41.2 ± 0.5*

* Statistically significant change from baseline (p < 0.05)

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay Using HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach for 24 hours.

  • Treatment: Expose the cells to varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

  • Data Analysis: Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: In Vivo Assessment of Liver Function in Rodents
  • Animal Model: Use male and female Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the start of the study.

  • Dosing: Administer this compound or vehicle control orally once daily for 14 or 28 days. Use at least three dose levels (low, medium, and high).

  • Blood Collection: Collect blood samples via the tail vein at baseline and at the end of the study.

  • Biochemical Analysis: Separate the serum and analyze for ALT, AST, ALP, total bilirubin, albumin, and other relevant markers using an automated clinical chemistry analyzer.

  • Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross examination of the liver. Collect liver tissue, fix in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) for microscopic examination.

Visualizations

experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment HepG2 Culture HepG2 Culture This compound Treatment This compound Treatment HepG2 Culture->this compound Treatment MTT Assay MTT Assay This compound Treatment->MTT Assay Data Analysis Data Analysis MTT Assay->Data Analysis Biochemical Analysis Biochemical Analysis Rodent Model Rodent Model This compound Dosing This compound Dosing Rodent Model->this compound Dosing Blood Collection Blood Collection This compound Dosing->Blood Collection Histopathology Histopathology This compound Dosing->Histopathology Blood Collection->Biochemical Analysis

Caption: Workflow for in vitro and in vivo assessment of hepatotoxicity.

dili_pathway This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Mitochondrial Dysfunction Mitochondrial Dysfunction Hepatocyte->Mitochondrial Dysfunction ER Stress ER Stress Hepatocyte->ER Stress Oxidative Stress Oxidative Stress Mitochondrial Dysfunction->Oxidative Stress Apoptosis Apoptosis Oxidative Stress->Apoptosis ER Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Necrosis Necrosis Necrosis->Cell Death ALT/AST Release ALT/AST Release Cell Death->ALT/AST Release

Caption: Potential signaling pathways in drug-induced hepatocellular injury.

troubleshooting_logic Abnormal LFTs Abnormal LFTs Isolated ALT/AST Elevation Isolated ALT/AST Elevation Abnormal LFTs->Isolated ALT/AST Elevation Hepatocellular Pattern Isolated ALP/GGT Elevation Isolated ALP/GGT Elevation Abnormal LFTs->Isolated ALP/GGT Elevation Cholestatic Pattern Mixed Elevation Mixed Elevation Abnormal LFTs->Mixed Elevation Mixed Pattern Hepatocellular Injury Hepatocellular Injury Isolated ALT/AST Elevation->Hepatocellular Injury Cholestatic Injury Cholestatic Injury Isolated ALP/GGT Elevation->Cholestatic Injury Mixed Injury Mixed Injury Mixed Elevation->Mixed Injury

Caption: Logic for troubleshooting abnormal liver function tests.

References

Technical Support Center: Understanding the Metabolic Fate of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available information on the specific metabolic fate of CS-526 is limited. To provide a comprehensive and illustrative technical support resource, this document will focus on the well-characterized metabolism of Vonoprazan , a potassium-competitive acid blocker (P-CAB) with a similar mechanism of action. The principles, experimental approaches, and potential challenges discussed here are broadly applicable to the study of novel compounds like this compound.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic fate of this compound and other potassium-competitive acid blockers.

Troubleshooting Guides

This section addresses common issues encountered during in vitro and in vivo metabolism studies of P-CABs.

Problem Potential Cause Recommended Solution
Low or No Metabolite Formation in Human Liver Microsomes (HLM) 1. Incorrect Cofactors: Absence or degradation of NADPH. 2. Low Enzyme Activity: Poor quality of HLM. 3. Inappropriate Substrate Concentration: Concentration of this compound is too low for detection or too high, causing substrate inhibition. 4. Compound Instability: this compound may be unstable in the incubation buffer.1. Cofactor Check: Always use freshly prepared NADPH solutions. Run a positive control with a known CYP substrate (e.g., testosterone (B1683101) for CYP3A4) to confirm cofactor activity. 2. HLM Quality Control: Use HLM from a reputable supplier with certified activity for major CYP isoforms. 3. Concentration Optimization: Perform incubations across a range of this compound concentrations (e.g., 0.1 to 50 µM) to determine the optimal concentration for metabolite formation. 4. Stability Assessment: Incubate this compound in the reaction buffer without NADPH to assess its chemical stability.
High Variability in Metabolite Quantification 1. Inconsistent Pipetting: Inaccurate dispensing of substrate, microsomes, or cofactors. 2. Matrix Effects in LC-MS/MS Analysis: Ion suppression or enhancement from the biological matrix. 3. Internal Standard Issues: Degradation or inappropriate selection of the internal standard (IS).1. Pipetting Technique: Use calibrated pipettes and ensure proper mixing. Prepare master mixes to reduce variability. 2. Matrix Effect Evaluation: Assess matrix effects by comparing the analyte response in post-extraction spiked matrix samples to that in a clean solvent. If significant, optimize the sample preparation method (e.g., use solid-phase extraction instead of protein precipitation). 3. Internal Standard Selection: Use a stable, isotopically labeled version of the analyte as the IS whenever possible. Ensure the IS is added early in the sample preparation process to account for extraction variability.
Discrepancy Between In Vitro and In Vivo Metabolism Data 1. Contribution of Non-CYP Enzymes: Other enzyme families (e.g., FMOs, UGTs) may be involved in vivo. 2. First-Pass Metabolism: Significant metabolism in the intestine before reaching the liver. 3. Transporter Effects: Active uptake or efflux of the compound in hepatocytes not fully captured by microsomal studies.1. Expanded In Vitro Systems: Use hepatocytes or S9 fractions which contain a broader range of metabolic enzymes. 2. Intestinal Metabolism Models: Utilize intestinal microsomes or Caco-2 cell models to investigate gut wall metabolism. 3. Hepatocyte Uptake Studies: Conduct experiments with suspended or plated hepatocytes to assess the role of drug transporters.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for potassium-competitive acid blockers like Vonoprazan, which may be relevant for this compound?

A1: Based on studies with Vonoprazan, the primary metabolic pathways are oxidation, followed by glucuronidation. The major cytochrome P450 (CYP) enzyme responsible for the oxidative metabolism of Vonoprazan is CYP3A4 , with minor contributions from CYP2B6, CYP2C19, and CYP2D6.[1] The resulting metabolites are then often conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Q2: How can I identify the specific CYP isoforms involved in the metabolism of this compound?

A2: There are two main approaches:

  • Recombinant Human CYPs: Incubate this compound with a panel of individual, expressed human CYP enzymes to see which ones produce metabolites.

  • Chemical Inhibition: In human liver microsomes, co-incubate this compound with known selective inhibitors for different CYP isoforms. A significant reduction in metabolite formation in the presence of a specific inhibitor points to the involvement of that CYP.

Q3: What are the key experimental parameters to consider when setting up an in vitro metabolism study for this compound?

A3: Key parameters include:

  • Protein Concentration: Typically 0.2-1.0 mg/mL for human liver microsomes.

  • Substrate Concentration: Should ideally be below the Michaelis-Menten constant (Km) to ensure linear kinetics. A pilot experiment to determine the apparent Km is recommended.

  • Incubation Time: A time-course experiment should be conducted to ensure that metabolite formation is in the linear range.

  • Cofactor Concentration: NADPH should be in excess (typically 1 mM).

Q4: My LC-MS/MS analysis of incubation samples shows significant ion suppression. What can I do to mitigate this?

A4: To address ion suppression, consider the following:

  • Improve Sample Cleanup: Switch from protein precipitation to a more rigorous method like solid-phase extraction (SPE) to remove more matrix components.

  • Chromatographic Separation: Optimize your HPLC method to separate your analyte from the co-eluting matrix components that are causing the suppression.

  • Dilution: Dilute your sample, if the analyte concentration is high enough, to reduce the concentration of interfering matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: This will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Data Presentation

Table 1: Representative Pharmacokinetic Parameters of Vonoprazan in Healthy Adults

ParameterValue
Tmax (h)1.5 - 2.0
Cmax (ng/mL)20 - 30 (at 20 mg dose)
AUC (ng*h/mL)150 - 200 (at 20 mg dose)
t1/2 (h)~7.7
Major Metabolizing EnzymeCYP3A4
Major MetabolitesM-I, M-II, M-IV-Sul

Note: This data is for Vonoprazan and is intended to be illustrative of the type of data generated in pharmacokinetic studies of P-CABs.[1]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
  • Prepare Incubation Mixture: In a microcentrifuge tube, prepare a master mix containing human liver microsomes (final concentration 0.5 mg/mL) in 100 mM potassium phosphate (B84403) buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the master mix at 37°C for 5 minutes.

  • Initiate Reaction: Add this compound (from a stock solution in DMSO, final DMSO concentration <0.5%) to the pre-incubated mixture.

  • Add Cofactor: Start the reaction by adding NADPH (final concentration 1 mM).

  • Incubation: Incubate at 37°C in a shaking water bath for a predetermined time (e.g., 30 minutes).

  • Terminate Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile (B52724) containing an appropriate internal standard.

  • Sample Processing: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.

Protocol 2: CYP450 Reaction Phenotyping using Chemical Inhibitors
  • Follow the steps in Protocol 1, but with an additional pre-incubation step.

  • Inhibitor Pre-incubation: After the initial 5-minute pre-incubation of the microsome master mix, add a selective CYP inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) and pre-incubate for an additional 10 minutes at 37°C.

  • Proceed with the addition of this compound and NADPH as described in Protocol 1.

  • Compare the rate of metabolite formation in the presence and absence of the inhibitor to determine the contribution of the specific CYP isoform.

Visualizations

Metabolic_Pathway_of_Vonoprazan cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Vonoprazan Vonoprazan M_I M-I (Oxidative Metabolite) Vonoprazan->M_I CYP3A4 (major) CYP2B6, 2C19, 2D6 (minor) M_II M-II (Oxidative Metabolite) Vonoprazan->M_II CYP3A4 (major) CYP2B6, 2C19, 2D6 (minor) M_IV_Sul M-IV-Sul (Sulfate Conjugate) M_I->M_IV_Sul SULTs

Caption: Proposed metabolic pathway of Vonoprazan.

Experimental_Workflow cluster_invitro In Vitro Metabolism Study cluster_data Data Analysis Incubation Incubation of this compound with Human Liver Microsomes + NADPH Quenching Reaction Quenching & Protein Precipitation Incubation->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Metabolite_ID Metabolite Identification Analysis->Metabolite_ID Quantification Quantitative Analysis Analysis->Quantification Enzyme_Kinetics Enzyme Kinetics Determination Quantification->Enzyme_Kinetics

Caption: General workflow for in vitro metabolism studies.

Troubleshooting_Logic Start Low Metabolite Signal Check_Instrument Is LC-MS/MS performance optimal? Start->Check_Instrument Check_Positive_Control Does the positive control show expected metabolism? Check_Instrument->Check_Positive_Control Yes Optimize_Instrument Tune and Calibrate MS Check_Instrument->Optimize_Instrument No Check_Compound_Stability Is the parent compound stable in the matrix? Check_Positive_Control->Check_Compound_Stability Yes Optimize_Incubation Optimize incubation conditions (time, concentration) Check_Positive_Control->Optimize_Incubation No Optimize_Sample_Prep Optimize sample preparation (e.g., SPE) Check_Compound_Stability->Optimize_Sample_Prep Yes Investigate_Degradation Investigate non-enzymatic degradation Check_Compound_Stability->Investigate_Degradation No Success Metabolite Signal Improved Optimize_Incubation->Success Optimize_Sample_Prep->Success Optimize_Instrument->Check_Instrument Investigate_Degradation->Start

Caption: Troubleshooting logic for low metabolite signals.

References

challenges in long-term administration of CS-526

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the potassium-competitive acid blocker (P-CAB), CS-526.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, orally active potassium-competitive acid blocker (P-CAB). Its primary mechanism of action is the reversible inhibition of the gastric hydrogen-potassium ATPase (H+, K+-ATPase), also known as the proton pump. By competitively binding to the potassium-binding site of the proton pump, this compound effectively blocks the final step in gastric acid secretion. This leads to a rapid and potent suppression of stomach acid.

Q2: What were the intended therapeutic applications for this compound?

A2: this compound was investigated for the treatment of acid-related disorders, primarily gastroesophageal reflux disease (GERD) and peptic ulcers. Preclinical studies demonstrated its potent antisecretory and antiulcer effects.

Q3: What is the current development status of this compound?

A3: The clinical development of this compound was discontinued (B1498344). Reports indicate that its development was halted after Phase I or II clinical trials due to observations of elevated transaminase levels, suggesting potential hepatotoxicity.[1]

Q4: What are the known advantages of P-CABs like this compound over traditional proton pump inhibitors (PPIs)?

A4: P-CABs, as a class, offer several potential advantages over traditional PPIs, including:

  • Rapid Onset of Action: P-CABs do not require acid activation and can induce a faster suppression of gastric acid.

  • Acid Stability: They are stable in acidic environments, eliminating the need for enteric coating.

  • CYP2C19 Polymorphism Independence: Their metabolism is generally less affected by genetic variations in the CYP2C19 enzyme, leading to more predictable patient responses.

  • Longer-Lasting Effect: Some P-CABs have a longer plasma half-life, which can contribute to a more sustained acid suppression.

Troubleshooting Guide

Issue 1: Elevated Liver Enzymes (Transaminases) Observed in Preclinical or Clinical Studies.

  • Background: The development of this compound was reportedly discontinued due to elevated transaminase levels, a key indicator of potential drug-induced liver injury (DILI).[1] This is a known risk for some earlier P-CABs.[2][3]

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat the liver function tests (ALT, AST) to confirm the initial observation.

    • Dose-Response Relationship: If conducting preclinical studies, evaluate if the transaminase elevation is dose-dependent. A clear dose-response relationship strengthens the evidence for drug-induced toxicity.

    • Time Course Analysis: Monitor the time of onset of the enzyme elevation in relation to the initiation of this compound administration.

    • Histopathological Examination (Preclinical): In animal models, conduct a thorough histopathological examination of liver tissue to identify any signs of hepatocellular injury, necrosis, or inflammation.

    • Discontinuation and Re-challenge (Preclinical): In animal studies, discontinue administration of this compound and monitor for the normalization of liver enzymes. A subsequent re-challenge (with caution) that reproduces the hepatotoxicity can provide strong evidence of causality.

    • Investigate Potential Mechanisms:

      • Metabolite Profiling: Analyze the metabolic profile of this compound to identify any potentially reactive metabolites that could contribute to hepatotoxicity.

      • In Vitro Cytotoxicity Assays: Utilize in vitro models, such as primary human hepatocytes or liver spheroids, to assess the direct cytotoxic potential of this compound and its metabolites.

Troubleshooting Workflow for Elevated Liver Enzymes

G start Elevated Transaminases (ALT/AST) Observed During this compound Administration confirm Repeat Liver Function Tests to Confirm Elevation start->confirm dose_response Assess Dose-Dependency (Preclinical) confirm->dose_response time_course Analyze Time Course of Enzyme Elevation confirm->time_course histopathology Conduct Liver Histopathology (Preclinical) dose_response->histopathology time_course->histopathology discontinue Discontinue this compound and Monitor for Normalization histopathology->discontinue rechallenge Consider Re-challenge (Preclinical, with caution) discontinue->rechallenge report Document Findings and Report as a Potential Adverse Effect discontinue->report mechanism Investigate Potential Mechanisms: - Metabolite Profiling - In Vitro Cytotoxicity Assays rechallenge->mechanism mechanism->report

Caption: Workflow for investigating elevated liver enzymes during this compound administration.

Issue 2: Inconsistent or Unexpected Pharmacokinetic Profiles.

  • Background: While specific pharmacokinetic data for this compound is limited, variations in absorption, distribution, metabolism, and excretion can lead to inconsistent results.

  • Troubleshooting Steps:

    • Review Formulation and Administration: Ensure the formulation of this compound is appropriate for the experimental model and that the administration protocol (e.g., oral gavage, intravenous) is being performed consistently.

    • Assess Food Effects: In preclinical studies, evaluate the impact of fasting versus fed states on the pharmacokinetics of this compound, as food can significantly alter the absorption of some drugs.

    • Metabolic Profiling: Characterize the primary metabolic pathways of this compound. Understanding its metabolism can help explain inter-individual or inter-species variability. P-CABs are primarily metabolized by CYP3A4, which can be a source of drug-drug interactions.

    • Transporter Studies: Investigate whether this compound is a substrate for any uptake or efflux transporters, which could influence its distribution and elimination.

Data Presentation

Table 1: Preclinical Efficacy of this compound

ParameterSpeciesModelValueReference
IC50 (H+, K+-ATPase activity) HogIn vitro61 nM[4]
ID50 (Gastric Acid Secretion) RatPylorus-ligated2.8 mg/kg (intraduodenal)[4]
ID50 (Gastric Acid Secretion) RatPylorus-ligated0.7 mg/kg (oral)[4]
ID50 (Esophageal Lesions) RatReflux esophagitis5.4 mg/kg (intraduodenal)[4]
ID50 (Esophageal Lesions) RatReflux esophagitis1.9 mg/kg (oral)[4]

Note: This data is from preclinical studies and may not be directly translatable to human efficacy.

Table 2: Potential Long-Term Administration Challenges for P-CABs (Class Effects)

ChallengePotential ConsequenceMonitoring RecommendationReference
Hypergastrinemia Increased serum gastrin levelsPeriodic monitoring of serum gastrin[2]
Delayed Gastric Emptying Altered drug absorption, gastrointestinal symptomsAssessment of gastric emptying in preclinical models[2]
Changes in Gut Microbiota Potential for dysbiosis and related complications16S rRNA sequencing of gut microbiota[2]
Infections Increased risk of Clostridium difficile and pneumoniaMonitoring for signs of infection[5]
Micronutrient Deficiencies Potential for reduced absorption of certain nutrientsMonitoring of relevant micronutrient levels[5]

Experimental Protocols

1. In Vitro H+, K+-ATPase Inhibition Assay (Adapted from general P-CAB literature)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on gastric H+, K+-ATPase activity.

  • Methodology:

    • Enzyme Preparation: Isolate H+, K+-ATPase-rich vesicles from hog gastric mucosa through differential centrifugation.

    • Assay Buffer: Prepare a reaction buffer containing MgCl2, KCl, and a pH indicator.

    • Reaction Initiation: Add ATP to initiate the proton-pumping activity of the H+, K+-ATPase.

    • Inhibition Measurement: Incubate the enzyme preparation with varying concentrations of this compound. Measure the rate of ATP hydrolysis, typically through a colorimetric assay that detects the release of inorganic phosphate.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

2. In Vivo Gastric Acid Secretion Model in Pylorus-Ligated Rats (Adapted from general P-CAB literature)

  • Objective: To determine the half-maximal inhibitory dose (ID50) of this compound on gastric acid secretion in vivo.

  • Methodology:

    • Animal Preparation: Fast male Sprague-Dawley rats overnight with free access to water.

    • Drug Administration: Administer this compound orally or intraduodenally at various doses.

    • Surgical Procedure: Under anesthesia, perform a midline laparotomy and ligate the pylorus to allow for the accumulation of gastric secretions.

    • Sample Collection: After a set period (e.g., 4 hours), euthanize the animals and collect the gastric contents.

    • Acid Measurement: Centrifuge the gastric contents and titrate the supernatant with a standardized NaOH solution to determine the total acid output.

    • Data Analysis: Calculate the percentage of inhibition of acid secretion for each dose compared to a vehicle control group. Plot the percentage of inhibition against the dose to determine the ID50.

Signaling Pathway

Mechanism of Action of Potassium-Competitive Acid Blockers (P-CABs)

G cluster_0 Parietal Cell cluster_1 H+, K+-ATPase (Proton Pump) ParietalCell Parietal Cell Cytoplasm H_ion H+ Canaliculus Secretory Canaliculus (Acidic Lumen) K_ion K+ ProtonPump H+, K+-ATPase H_ion_out H+ ProtonPump->H_ion_out CS526_outside This compound (in circulation) CS526_inside This compound CS526_outside->CS526_inside Enters Parietal Cell CS526_inside->ProtonPump Binds reversibly to K+ binding site K_ion->ProtonPump Competitive Inhibition K_ion->ProtonPump Pumped in H_ion->ProtonPump Pumped out

Caption: this compound competitively inhibits the H+, K+-ATPase proton pump.

References

mitigating CS-526 rebound hyperacidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CS-526. The information herein is intended to assist in mitigating potential rebound hyperacidity observed during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, investigational potassium-competitive acid blocker (P-CAB). Unlike proton pump inhibitors (PPIs), which require acidic activation and bind covalently to the proton pump, this compound competitively and reversibly inhibits the H+/K+-ATPase (proton pump) in gastric parietal cells. This mechanism allows for a more rapid onset of action and potentially more consistent acid suppression.

Q2: What is rebound acid hypersecretion (RAHS)?

A2: Rebound acid hypersecretion is a phenomenon characterized by an increase in gastric acid production above pre-treatment levels following the discontinuation of an acid-suppressing medication.[1][2] This occurs because prolonged acid suppression can lead to elevated levels of the hormone gastrin (hypergastrinemia), which in turn stimulates the growth of acid-producing parietal cells and histamine-releasing enterochromaffin-like (ECL) cells.[2][3][4] When the drug is withdrawn, these hyperplastic cells are highly responsive to stimulation, resulting in excessive acid secretion.[2][4]

Q3: What are the typical signs of RAHS in animal models?

A3: In preclinical models, such as rodents, signs of RAHS can include:

  • Increased gastric acid volume and concentration in gastric juice samples.

  • Lowered gastric pH.

  • In some cases, evidence of gastric distress or ulceration upon necropsy, particularly if the animals are predisposed to such conditions.

  • Behavioral changes associated with discomfort, although this can be subjective and difficult to quantify.

Q4: How long after discontinuing this compound can we expect to see RAHS, and what is its duration?

A4: The onset and duration of RAHS can vary depending on the dose and duration of this compound treatment. Generally, for potent acid suppressants, rebound hypersecretion can be observed within a few days of cessation and may last for several weeks.[3][5] For instance, after 8 weeks of PPI treatment, rebound effects have been noted to last for more than 8 weeks but less than 26 weeks in some studies.[2][5] It is crucial to establish a timeline for your specific experimental conditions.

Q5: What are the key factors that can influence the severity of RAHS?

A5: The primary factors include:

  • Dose and Duration of this compound Treatment: Higher doses and longer treatment periods are more likely to induce significant hypergastrinemia and, consequently, more severe RAHS.[3][6]

  • Abrupt vs. Tapered Withdrawal: Abrupt cessation of the drug is more likely to lead to a pronounced rebound effect compared to a gradual dose reduction.[3]

  • Species and Strain of the Animal Model: Different animal models may have varying sensitivities to acid suppression and rebound effects.

  • Helicobacter pylori Status: In clinical settings, H. pylori-negative individuals tend to experience more pronounced RAHS.[2] This may be a factor to consider in relevant animal models.

Troubleshooting Guide

Issue: We are observing significant variability in gastric acid output measurements post-CS-526 withdrawal.

  • Possible Cause 1: Inconsistent Dosing or Withdrawal Schedule.

    • Solution: Ensure that the dosing and withdrawal schedules are strictly adhered to for all animals in a cohort. Use a detailed dosing log.

  • Possible Cause 2: Variability in Food and Water Intake.

    • Solution: Standardize the fasting period before gastric sample collection.[7] Food intake can significantly stimulate acid secretion and affect drug absorption.

  • Possible Cause 3: Stress-Induced Acid Secretion.

    • Solution: Handle animals consistently and minimize stress during procedures like oral gavage. Stress can alter gastrointestinal motility and secretion.[7]

Issue: Higher than expected incidence of gastric lesions or mortality in the post-treatment phase.

  • Possible Cause 1: Severe Rebound Hyperacidity.

    • Solution: Implement a dose-tapering strategy instead of abrupt withdrawal. See the experimental protocols for a sample tapering schedule. Consider using a less potent, short-acting H2 receptor antagonist as a bridging therapy.

  • Possible Cause 2: Pre-existing sensitivity of the animal model.

    • Solution: Review the literature for the chosen animal model's susceptibility to gastric damage. It may be necessary to select a more robust strain or species.

Issue: Serum gastrin levels remain elevated long after this compound discontinuation.

  • Possible Cause: Prolonged Hyperplasia of Gastrin-Producing G-cells and ECL Cells.

    • Solution: This is an expected physiological response to long-term acid suppression.[2][4] Continue monitoring gastrin levels at extended time points (e.g., 4, 8, and 12 weeks post-withdrawal) to characterize the full recovery period. Correlate these findings with gastric acid output measurements.

Data Presentation

Table 1: Hypothetical Results of a Dose-Tapering Study to Mitigate this compound Induced Rebound Hyperacidity in Rats

Withdrawal RegimenPeak Gastric Acid Output (µEq/100g/hr)Mean Serum Gastrin (pg/mL)Incidence of Gastric Lesions (%)
Vehicle Control 15.2 ± 2.555 ± 100
This compound (10 mg/kg) - Abrupt Stop 45.8 ± 5.1210 ± 3540
This compound - 50% Dose Taper (1 week) 32.1 ± 4.3155 ± 2820
This compound - 75%/50%/25% Taper (2 weeks) 22.5 ± 3.8110 ± 2110

Table 2: Comparison of Rebound Hyperacidity: this compound vs. a Standard PPI

Parameter (at 1 week post-withdrawal)This compound (10 mg/kg)Standard PPI (20 mg/kg)
Basal Acid Output (BAO) (% of baseline) 280%250%
Maximal Acid Output (MAO) (% of baseline) 190%175%
Time to Peak Rebound (days) 5-77-10
Duration of Significant Rebound (weeks) ~4~3

Experimental Protocols

Protocol 1: Assessment of Rebound Acid Hypersecretion in a Rat Pylorus Ligation Model

This protocol is designed to measure gastric acid secretion in response to this compound withdrawal.

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats (200-250g).

  • Acclimatize animals for at least one week with a 12-hour light/dark cycle and ad libitum access to standard chow and water.

2. Dosing Regimen:

  • Divide animals into groups (e.g., vehicle control, abrupt withdrawal, tapered withdrawal).

  • Administer this compound or vehicle orally once daily for 8 weeks.

  • For the tapered group, reduce the dose by 50% each week for the final two weeks of the study.

3. Pylorus Ligation Procedure (performed at desired time point post-withdrawal):

  • Fast animals for 18-24 hours prior to surgery, with free access to water.

  • Anesthetize the rat (e.g., using isoflurane (B1672236) or a ketamine/xylazine cocktail).

  • Make a midline abdominal incision to expose the stomach.

  • Ligate the pylorus at the junction of the stomach and duodenum with a silk suture.[8]

  • Close the abdominal incision.

4. Sample Collection and Analysis:

  • Four hours after pylorus ligation, euthanize the animal via CO2 asphyxiation.[8]

  • Clamp the esophagus and carefully remove the stomach.

  • Collect the gastric contents into a graduated centrifuge tube.

  • Measure the volume of the gastric juice.

  • Centrifuge the sample to remove any solid debris.

  • Titrate the supernatant with 0.01 N NaOH using a pH meter or a colorimetric indicator (e.g., phenolphthalein) to determine the total acid concentration.

  • Calculate the total acid output (µEq/100g/4 hr).

Protocol 2: Measurement of Basal and Maximal Acid Output

This protocol is for use in animals with a chronic gastric fistula to allow for repeated measurements.

1. Animal Preparation:

  • Use animals (e.g., guinea pigs or rats) surgically fitted with a chronic gastric cannula.

  • Allow for a post-operative recovery period of at least two weeks.

2. Basal Acid Output (BAO) Measurement:

  • Fast the animal for 18 hours with free access to water.

  • Gently flush the stomach with warm saline through the cannula to remove any residual contents.

  • Collect gastric juice by gravity drainage in 15-minute intervals for one hour.[9][10]

  • Pool the samples and measure the volume and titrate for acidity to determine the BAO (mmol/hr).[10]

3. Maximal Acid Output (MAO) Measurement:

  • Following the BAO collection, administer a secretagogue such as histamine (B1213489) or pentagastrin (B549294) subcutaneously.[9][10]

  • Collect gastric secretions for four consecutive 15-minute intervals.[9]

  • Analyze each sample for volume and acidity. The MAO is typically calculated from the two highest consecutive readings.[10]

Mandatory Visualizations

Gastric_Acid_Secretion_Pathway cluster_blood Bloodstream cluster_mucosa Gastric Mucosa Gastrin Gastrin ECL_Cell ECL Cell Gastrin->ECL_Cell stimulates (CCK2R) G_Cell G Cell G_Cell->Gastrin releases Parietal_Cell Parietal Cell ECL_Cell->Parietal_Cell releases Histamine (stimulates H2R) Proton_Pump H+/K+ ATPase (Proton Pump) Parietal_Cell->Proton_Pump activates D_Cell D Cell D_Cell->G_Cell inhibits (Somatostatin) D_Cell->Parietal_Cell inhibits Stomach_Lumen Stomach Lumen Proton_Pump->Stomach_Lumen secretes H+ Stomach_Lumen->D_Cell low pH stimulates Vagus_Nerve Vagus Nerve (ACh) Vagus_Nerve->G_Cell stimulates Vagus_Nerve->Parietal_Cell stimulates (M3R) CS526 This compound CS526->Proton_Pump reversibly inhibits

Caption: Signaling pathway of gastric acid secretion and the inhibitory action of this compound.

RAHS_Workflow cluster_treatment Treatment Phase (8 weeks) cluster_washout Withdrawal & Washout Phase cluster_assessment Assessment Phase start Acclimatize Animals dosing Daily Oral Dosing: - Vehicle - this compound (e.g., 10 mg/kg) start->dosing tapering Tapering Schedule (optional) (e.g., last 2 weeks) dosing->tapering stop_dosing Cease Dosing tapering->stop_dosing monitoring Monitor Animals (Clinical Signs) stop_dosing->monitoring endpoint Select Endpoint (e.g., Day 7 post-withdrawal) monitoring->endpoint fasting Fast Animals (18-24h) endpoint->fasting pylorus_ligation Pylorus Ligation Surgery fasting->pylorus_ligation collection Collect Gastric Contents & Blood pylorus_ligation->collection analysis Analyze: - Acid Output - Serum Gastrin - Gastric Mucosa Histology collection->analysis

Caption: Experimental workflow for assessing rebound acid hypersecretion (RAHS).

Troubleshooting_Tree start Issue Observed: High mortality/morbidity post-CS-526 withdrawal check_severity Is the issue correlated with higher doses or longer treatment duration? start->check_severity severe_rahs Likely Cause: Severe Rebound Acid Hypersecretion (RAHS) check_severity->severe_rahs Yes other_cause Possible Cause: - Animal model sensitivity - Off-target drug effects - Procedural complications check_severity->other_cause No mitigation Mitigation Strategy: Implement Dose-Tapering Protocol severe_rahs->mitigation review_protocol Action: - Review animal model choice - Assess experimental procedures - Consider off-target screening other_cause->review_protocol re_evaluate Re-evaluate with modified protocol mitigation->re_evaluate review_protocol->re_evaluate

Caption: Troubleshooting decision tree for post-withdrawal complications.

References

Technical Support Center: CS-526 Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CS-526. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot potential assay interferences when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are intended to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its mechanism of action?

This compound is a novel, reversible, and competitive antagonist of the H+,K+-ATPase, also known as the proton pump. It belongs to the class of drugs called potassium-competitive acid blockers (P-CABs). Its primary function is to inhibit gastric acid secretion. This mechanism is crucial to consider when troubleshooting unexpected assay results, as alterations in pH and ion gradients can potentially affect various biological assays.

Q2: Are there any known assay interferences with this compound?

Direct studies detailing specific assay interferences caused by this compound are limited in publicly available literature. However, based on the known effects of the broader class of proton pump inhibitors (PPIs), of which this compound is a member, potential interferences can be anticipated in certain assay types. It is crucial to consider these possibilities when designing experiments or interpreting unexpected data.

Q3: In which types of assays should I be particularly cautious about potential interference from this compound?

Based on the mechanism of action and data from other PPIs, researchers should be vigilant for potential interference in the following areas:

  • Cell-Based Assays: Assays that rely on cellular processes involving pH regulation, ion transport, or lysosomal function could be affected. For example, PPIs have been shown to inhibit vacuolar H+-ATPase, which could interfere with assays measuring the efficacy of antibody-drug conjugates (ADCs) that require acidic lysosomal pH for payload release.[1]

  • Immunoassays: While direct cross-reactivity is not documented, it is always a possibility with small molecules. For instance, while one study found no evidence of a PPI causing false positives in a cannabinoid immunoassay, the possibility was initially raised.[2] It is good practice to rule out interference in any immunoassay.

  • Diagnostic Assays for Helicobacter pylori: PPIs are known to suppress H. pylori, leading to false-negative results in diagnostic tests like the urea (B33335) breath test (UBT) and stool antigen tests.[3][4]

  • Bone Metabolism Assays: Some studies have shown that PPIs can inhibit PHOSPHO1 activity and matrix mineralization in vitro, suggesting a potential for interference in assays related to bone cell function and formation.[5]

  • Thyroid Function Tests: PPIs can decrease the absorption of levothyroxine, which could indirectly lead to altered thyroid hormone levels and potentially misleading results in thyroid function tests over time in treated subjects.[6]

Troubleshooting Guides

Issue 1: Unexpected Results in a Cell-Based Assay

Symptoms:

  • Decreased or increased cell viability not attributable to the expected mechanism of your experimental compound.

  • Altered reporter gene expression.

  • Changes in intracellular pH or ion concentrations.

  • Unexpected changes in the efficacy of a co-administered compound.

Possible Cause: this compound, as a proton pump inhibitor, can affect intracellular pH regulation and vacuolar H+-ATPase activity. This can have downstream effects on various cellular functions, including cell signaling, proliferation, and the processing of other molecules.[1]

Troubleshooting Steps:

  • Run a this compound Only Control: Include a control group treated with this compound at the same concentration used in your experiment to observe its baseline effect on the cells.

  • Dose-Response Curve: Generate a dose-response curve for this compound in your assay system to determine if the observed effect is concentration-dependent.

  • Orthogonal Assay: Use an alternative assay that measures the same endpoint but relies on a different detection principle to confirm your results.

  • Washout Experiment: If possible, pre-incubate cells with this compound, then wash it out before running your primary assay to see if the effect is reversible.

Issue 2: Suspected Interference in an Immunoassay (e.g., ELISA)

Symptoms:

  • Falsely high or low analyte concentration.

  • Poor reproducibility between replicates.

  • Non-linear dilution series.

Possible Cause: While not specifically documented for this compound, small molecules can sometimes interfere with immunoassays through various mechanisms, including cross-reactivity with antibodies, interference with the enzyme-substrate reaction in an ELISA, or altering the conformation of the target analyte.

Troubleshooting Steps:

  • Spike and Recovery: Add a known amount of your analyte to a sample matrix containing this compound and a control matrix without it. Calculate the percent recovery to determine if this compound is suppressing or enhancing the signal.

  • Serial Dilutions: Dilute your sample containing this compound. If a non-linear relationship is observed between the measured concentration and the dilution factor, interference is likely.

  • Alternative Assay: If available, measure the analyte using a different method (e.g., mass spectrometry) that is not subject to the same potential interferences.

  • Interference Testing with a Different Antibody Pair: If using a sandwich ELISA, try a kit with a different set of capture and detection antibodies.

Data Presentation

Table 1: Hypothetical Spike and Recovery Data for a this compound Interference Study in an ELISA

Sample MatrixSpiked Analyte Concentration (ng/mL)Measured Analyte Concentration (ng/mL)% Recovery
Control Buffer109.898%
Buffer + 10 µM this compound107.575%
Control Serum5048.597%
Serum + 10 µM this compound5038.076%

This table illustrates a hypothetical scenario where the presence of this compound leads to a lower-than-expected recovery of the analyte, suggesting a negative interference.

Table 2: Hypothetical Cell Viability Data in the Presence of this compound

Experimental CompoundConcentration (µM)This compound (10 µM)% Cell Viability
None0No100%
None0Yes95%
Compound X5No60%
Compound X5Yes85%

This table presents a hypothetical case where this compound appears to antagonize the cytotoxic effect of "Compound X", potentially through a mechanism related to its effect on cellular pH or lysosomal function.

Experimental Protocols

Protocol 1: Investigating Immunoassay Interference Using Spike and Recovery

  • Prepare Samples: Create two sets of samples. In the "control" set, spike a known concentration of your analyte into your assay buffer or matrix. In the "test" set, spike the same concentration of analyte into the same matrix that also contains the working concentration of this compound.

  • Run Assay: Perform the immunoassay on both sets of samples according to the manufacturer's protocol.

  • Calculate % Recovery: Use the following formula: % Recovery = (Measured Concentration in Test Sample / Measured Concentration in Control Sample) x 100

  • Interpretation: A recovery rate significantly different from 100% (e.g., <80% or >120%) suggests interference.

Visualizations

interference_troubleshooting_workflow start Unexpected Assay Result check_controls Review Experimental Controls (Positive, Negative, Vehicle) start->check_controls is_control_ok Controls Behaving as Expected? check_controls->is_control_ok investigate_procedure Troubleshoot Assay Procedure (Reagents, Pipetting, Incubation) is_control_ok->investigate_procedure No suspect_interference Suspect this compound Interference is_control_ok->suspect_interference Yes run_cs526_control Run 'this compound Only' Control suspect_interference->run_cs526_control is_cs526_active Does this compound Alone Show Activity? run_cs526_control->is_cs526_active spike_recovery Perform Spike and Recovery Experiment is_cs526_active->spike_recovery No interference_confirmed Interference Confirmed is_cs526_active->interference_confirmed Yes is_recovery_ok Is Recovery Acceptable (e.g., 80-120%)? spike_recovery->is_recovery_ok no_interference Interference Unlikely is_recovery_ok->no_interference Yes is_recovery_ok->interference_confirmed No orthogonal_assay Validate with Orthogonal Assay interference_confirmed->orthogonal_assay

Caption: Troubleshooting workflow for suspected this compound assay interference.

ppi_mechanism_interference cluster_cell Cellular Environment cluster_assay Potential Assay Impact cs526 This compound h_k_atpase H+,K+-ATPase (Proton Pump) cs526->h_k_atpase Inhibits v_atpase Vacuolar H+-ATPase (Lysosomes) cs526->v_atpase Potentially Inhibits ph_gradient Altered pH Gradient h_k_atpase->ph_gradient ion_transport Altered Ion Transport h_k_atpase->ion_transport v_atpase->ph_gradient cell_based_assay Cell-Based Assays (e.g., ADC efficacy) ph_gradient->cell_based_assay Affects diagnostic_assay Diagnostic Assays (e.g., H. pylori test) ph_gradient->diagnostic_assay Affects enzyme_assay Enzyme Assays (e.g., PHOSPHO1) ion_transport->enzyme_assay Affects

Caption: Potential mechanisms of this compound interference in various assays.

References

Validation & Comparative

A Preclinical Head-to-Head: CS-526 and Lansoprazole in the Management of Acid-Related Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of acid-suppressive therapies, the quest for novel agents with improved efficacy and safety profiles is ongoing. This guide provides a comparative analysis of CS-526, a novel acid pump antagonist, and lansoprazole (B1674482), a widely prescribed proton pump inhibitor (PPI). The comparison is based on available preclinical data that evaluates their respective efficacies in the inhibition of the gastric H+/K+-ATPase, suppression of gastric acid secretion, and the prevention of esophageal lesions.

Note to the Reader: The following comparison is based on preclinical studies. To date, no publicly available clinical trial data from human studies directly comparing the efficacy and safety of this compound and lansoprazole for gastroesophageal reflux disease (GERD) or erosive esophagitis has been identified.

At a Glance: Preclinical Efficacy of this compound vs. Lansoprazole

The following table summarizes the key preclinical findings from a study directly comparing this compound and lansoprazole.

Efficacy ParameterThis compoundLansoprazoleReference
H+,K+-ATPase Inhibition (IC50) 61 nM-[1]
Gastric Acid Secretion Inhibition (ID50, intraduodenal) 2.8 mg/kg-[1]
Gastric Acid Secretion Inhibition (ID50, oral) 0.7 mg/kg-[1]
Prevention of Esophageal Lesions (ID50, intraduodenal) 5.4 mg/kg2.2 mg/kg[1]
Prevention of Esophageal Lesions (ID50, oral) 1.9 mg/kgIneffective[1]

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and lansoprazole target the H+/K+-ATPase, the proton pump responsible for the final step in gastric acid secretion. However, their modes of inhibition differ significantly.

Lansoprazole is a prodrug that, in the acidic environment of the parietal cell, converts to its active form, which then irreversibly binds to the proton pump. This covalent bond inactivates the pump, and acid secretion is suppressed until new proton pumps are synthesized.

This compound, on the other hand, is a potassium-competitive acid blocker (P-CAB). It competitively and reversibly binds to the potassium-binding site of the H+/K+-ATPase. This action does not require acid activation and offers a more rapid onset of action.

Signaling Pathway of Gastric Acid Secretion and Inhibition

G cluster_lumen Gastric Lumen cluster_parietal Parietal Cell cluster_drugs Inhibitors cluster_interstitium Interstitium Lumen_H H+ ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->Lumen_H H+ Secretion K_channel K+ Channel K_channel->ProtonPump K+ Lansoprazole Lansoprazole (activated) Lansoprazole->ProtonPump Irreversible Inhibition CS526 This compound CS526->ProtonPump Reversible Competitive Inhibition K_interstitium K+ K_interstitium->K_channel Enters Cell

Caption: Inhibition of the Gastric Proton Pump.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key preclinical experiments comparing this compound and lansoprazole.

H+,K+-ATPase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on hog gastric H+,K+-ATPase.

Methodology:

  • Enzyme Preparation: H+,K+-ATPase-rich microsomes were prepared from hog gastric mucosa.

  • Assay Conditions: The enzyme activity was measured as the amount of inorganic phosphate (B84403) (Pi) liberated from ATP. The reaction mixture contained the enzyme, MgCl2, and various concentrations of this compound.

  • Initiation of Reaction: The reaction was initiated by the addition of ATP.

  • Measurement: The amount of liberated Pi was determined colorimetrically.

  • Data Analysis: The concentration of this compound that inhibited 50% of the enzyme activity (IC50) was calculated.

Gastric Acid Secretion in Pylorus-Ligated Rats

Objective: To evaluate the in vivo antisecretory effects of this compound and lansoprazole.

Methodology:

  • Animal Model: Male rats were fasted for 24 hours with free access to water.

  • Surgical Procedure: Under anesthesia, a midline laparotomy was performed, and the pylorus was ligated to allow for the accumulation of gastric juice.

  • Drug Administration: this compound or lansoprazole was administered either intraduodenally or orally immediately after pylorus ligation.

  • Sample Collection: Four hours after ligation, the animals were sacrificed, and the stomachs were removed. The gastric contents were collected.

  • Analysis: The volume of gastric juice was measured, and the acid concentration was determined by titration with NaOH.

  • Data Analysis: The dose that caused 50% inhibition of gastric acid secretion (ID50) was calculated.

Experimental Workflow for Pylorus-Ligated Rat Model

G Start Start Fasting 24h Fasting (Water ad libitum) Start->Fasting Surgery Pylorus Ligation Surgery Fasting->Surgery DrugAdmin Drug Administration (Oral or Intraduodenal) Surgery->DrugAdmin Accumulation 4h Gastric Juice Accumulation DrugAdmin->Accumulation Sacrifice Euthanasia and Stomach Removal Accumulation->Sacrifice Analysis Measurement of Volume and Acidity Sacrifice->Analysis End End Analysis->End

Caption: Pylorus-Ligated Rat Experimental Workflow.
Reflux Esophagitis Model in Rats

Objective: To assess the protective effects of this compound and lansoprazole against reflux-induced esophageal lesions.

Methodology:

  • Animal Model: Male rats were used for this model.

  • Surgical Procedure: The limiting ridge between the forestomach and the corpus was ligated, and the pylorus was also ligated. This procedure induces reflux of gastric contents into the esophagus.

  • Drug Administration: this compound or lansoprazole was administered intraduodenally or orally.

  • Evaluation of Lesions: After a set period, the animals were sacrificed, and the esophagus was examined for lesions. The severity of the lesions was scored.

  • Data Analysis: The dose that prevented esophageal lesions by 50% (ID50) was calculated.

Concluding Remarks

The available preclinical data suggests that this compound is a potent inhibitor of the gastric H+,K+-ATPase with significant antisecretory and antiulcer effects in animal models. Notably, in the rat model of reflux esophagitis, oral administration of this compound was effective in preventing lesions, whereas lansoprazole was not.[1] This difference may be attributable to their distinct mechanisms of action and requirements for activation.

It is imperative to underscore that these findings are from preclinical studies, and the efficacy and safety of this compound in humans have not yet been established in published clinical trials. Further investigation, particularly randomized controlled clinical trials in patients with acid-related disorders, is necessary to determine the therapeutic potential of this compound and its comparative efficacy against established treatments like lansoprazole. Researchers and drug development professionals are encouraged to monitor for emerging clinical data on this novel acid pump antagonist.

References

A Comparative Guide to CS-526 and Vonoprazan: Next-Generation Acid Suppressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of acid-related disorder treatment is evolving, with potassium-competitive acid blockers (P-CABs) emerging as a promising alternative to traditional proton pump inhibitors (PPIs). This guide provides an objective, data-driven comparison of two notable P-CABs: CS-526, a novel preclinical compound, and vonoprazan (B1684036), a clinically approved agent.

Introduction

Both this compound and vonoprazan belong to the P-CAB class, which inhibits gastric acid secretion by competitively blocking the potassium-binding site of the H+/K+-ATPase, the proton pump in gastric parietal cells. Unlike PPIs, which require acid activation and bind irreversibly, P-CABs offer a rapid onset of action and prolonged acid suppression through a reversible, ionic interaction with the proton pump.[1][2] This distinct mechanism of action has positioned P-CABs as a significant advancement in managing conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, and in the eradication of Helicobacter pylori.[1][3] Vonoprazan (marketed as Voquezna, among others) has already seen clinical success and regulatory approval in numerous countries, while this compound remains in the preclinical stages of development.[4]

Mechanism of Action

This compound and vonoprazan share a common mechanism of action. They are weak bases that accumulate in the acidic environment of the parietal cell canaliculi.[1] From the luminal side of the proton pump, they compete with potassium ions (K+) to inhibit the H+/K+-ATPase enzyme. This inhibition is reversible and occurs regardless of the pump's activation state, leading to a faster and more sustained elevation of intragastric pH compared to PPIs.[1][2]

P-CAB_Mechanism_of_Action cluster_lumen Gastric Lumen (Acidic) cluster_membrane Parietal Cell Apical Membrane cluster_cytoplasm Parietal Cell Cytoplasm H+ H+ ProtonPump H+/K+-ATPase (Proton Pump) ProtonPump->H+ H+ extruded K+ K+ K+->ProtonPump Enters pump PCAB This compound / Vonoprazan PCAB->ProtonPump Competitively blocks K+ binding site

Caption: Mechanism of H+/K+-ATPase inhibition by P-CABs.

Chemical Structures

While both are P-CABs, this compound and vonoprazan possess distinct chemical structures.

This compound: 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine

Vonoprazan: 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine[5]

Preclinical Data Comparison

Preclinical studies have demonstrated the potent antisecretory and antiulcer effects of both compounds.

ParameterThis compoundVonoprazanComparator
In Vitro Data
H+/K+-ATPase Inhibition (IC50)61 nM (hog gastric microsomes)19 nM (porcine gastric microsomes, pH 6.5)Lansoprazole (B1674482) (IC50 not specified, but vonoprazan is ~350x more potent)[5]
In Vivo Data (Rat Models)
Gastric Acid Secretion Inhibition (ID50, pylorus-ligated rats)0.7 mg/kg (oral), 2.8 mg/kg (intraduodenal)Data not available in this modelNot specified
Reflux Esophagitis Lesion Prevention (ID50)1.9 mg/kg (oral), 5.4 mg/kg (intraduodenal)Data not available in this modelLansoprazole (ID50 = 2.2 mg/kg, intraduodenal only)
In Vivo Data (Dog Models)
Histamine-Stimulated Acid SecretionDose- and retention time-dependent inhibitionPotent and longer-lasting inhibition vs. lansoprazoleLansoprazole

Data for this compound sourced from the single available preclinical study.

Pharmacokinetic Profile

The pharmacokinetic properties of vonoprazan have been well-characterized in humans, contributing to its clinical advantages. Pharmacokinetic data for this compound is not publicly available.

ParameterVonoprazan (Human Data)
Absorption
Time to Peak Plasma Concentration (Tmax)1.5 - 2.0 hours[6]
Effect of FoodMinimal[6]
Distribution
Plasma Protein Binding80%[6]
Apparent Volume of Distribution~1050 L[6]
Metabolism
Primary Metabolizing EnzymesCYP3A4 (major), CYP2B6, CYP2C19, CYP2D6[6]
MetabolitesInactive[6]
Excretion
Elimination Half-life~7.7 hours[6]

Clinical Data: Vonoprazan

As a clinically approved drug, vonoprazan has a substantial body of clinical trial data demonstrating its efficacy and safety. This compound has not entered clinical trials.

Erosive Esophagitis

Vonoprazan has shown non-inferiority and, in some cases, superiority to the PPI lansoprazole for healing and maintenance of healing in patients with erosive esophagitis.[7][8] The benefit is particularly pronounced in patients with severe disease (Los Angeles [LA] Grades C/D).[9]

Clinical EndpointVonoprazan (20 mg)Lansoprazole (30 mg)Study Details
Healing Phase Randomized, double-blind trial in US and European patients.[7]
Healing by Week 8 (All Grades)92.9%84.6%Vonoprazan was superior to lansoprazole.[7]
Healing of Severe Esophagitis (LA Grade C/D) by Week 2Superior to lansoprazole (17.6% difference)-
Maintenance Phase Patients with healed esophagitis were re-randomized for 24 weeks.[7]
Maintenance of Healing at 24 Weeks (All Grades)80.7% (20 mg), 79.2% (10 mg)72.0% (15 mg)Both vonoprazan doses were superior to lansoprazole.[7]
Helicobacter pylori Eradication

Vonoprazan-based triple therapy has demonstrated higher eradication rates for H. pylori compared to PPI-based triple therapy, particularly against clarithromycin-resistant strains.[3][10]

Eradication Rate (Intention-to-Treat)Vonoprazan-based Triple TherapyPPI-based Triple TherapyStudy Details
Overall Population91.4%74.8%Meta-analysis of 3 RCTs.[10]
Clarithromycin-Resistant Strains65.8%31.9%Randomized, controlled, phase 3 trial.

Experimental Protocols

Detailed, step-by-step protocols for these experiments are often proprietary. However, based on published literature, the general methodologies are described below.

H+/K+-ATPase Inhibition Assay

This in vitro assay quantifies a compound's ability to directly inhibit the proton pump.

ATPase_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A1 Isolate gastric microsomes (containing H+/K+-ATPase) from porcine/hog stomach B1 Pre-incubate microsomes with varying concentrations of This compound or Vonoprazan A1->B1 B2 Initiate reaction by adding ATP and incubate at 37°C B1->B2 C1 Terminate reaction B2->C1 C2 Measure inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., colorimetric method) C1->C2 C3 Calculate % inhibition vs. control and determine IC50 value C2->C3

Caption: General workflow for the in vitro H+/K+-ATPase inhibition assay.

Methodology:

  • Enzyme Preparation: Gastric microsomes containing the H+/K+-ATPase enzyme are isolated from fresh porcine or hog stomachs through homogenization and differential centrifugation.

  • Incubation: The prepared enzyme is pre-incubated with various concentrations of the test compound (this compound or vonoprazan).

  • Reaction: The enzymatic reaction is initiated by the addition of ATP in a buffered solution containing necessary co-factors like Mg2+ and K+.

  • Quantification: The reaction is stopped after a set time, and the amount of inorganic phosphate released from ATP hydrolysis is measured, typically using a colorimetric assay.

  • Analysis: The enzyme activity at each compound concentration is compared to a control without the inhibitor to calculate the percentage of inhibition. The IC50 value, the concentration at which 50% of enzyme activity is inhibited, is then determined.

Pylorus-Ligated (Shay) Rat Model

This in vivo model assesses a compound's ability to inhibit basal gastric acid secretion.

Pylorus_Ligation_Workflow cluster_prep Animal Preparation cluster_procedure Surgical Procedure & Dosing cluster_analysis Analysis A1 Fast rats for 24-36 hours (water ad libitum) B1 Administer test compound (this compound or comparator) orally or intraduodenally A1->B1 B2 Anesthetize rat and perform midline laparotomy B1->B2 B3 Ligate the pyloric end of the stomach B2->B3 B4 Suture the abdominal wall B3->B4 C1 Sacrifice animal after a set period (e.g., 4-19 hours) B4->C1 C2 Collect gastric contents C1->C2 C3 Measure volume, pH, and total acidity of gastric juice C2->C3 C4 Calculate % inhibition of acid secretion and determine ID50 C3->C4

Caption: Experimental workflow for the pylorus-ligated rat model.

Methodology:

  • Animal Preparation: Rats are fasted for an extended period (e.g., 24-36 hours) to ensure an empty stomach, with free access to water.[11][12]

  • Dosing: The test compound is administered, typically orally or via intraduodenal injection, prior to surgery.

  • Surgical Procedure: Under anesthesia, a midline incision is made in the abdomen, and the pylorus (the stomach's exit) is ligated with a suture. This causes gastric secretions to accumulate in the stomach.[11][13]

  • Sample Collection: After a predetermined period (e.g., 4 to 19 hours), the animals are euthanized, and the stomach is carefully removed.[11][13]

  • Analysis: The accumulated gastric juice is collected, and its volume, pH, and total acidity (titrated against NaOH) are measured. The inhibitory dose 50 (ID50), the dose required to inhibit acid secretion by 50% compared to a control group, can then be calculated.

Reflux Esophagitis Rat Model

This model evaluates a drug's efficacy in preventing esophageal damage caused by gastric reflux.

Methodology:

  • Model Induction: A surgical procedure is performed on rats to induce chronic acid reflux. This typically involves ligating the transitional region between the forestomach and the glandular portion of the stomach, as well as the duodenum near the pylorus.[14] This procedure forces the stomach contents to reflux into the esophagus.

  • Dosing: Test compounds are administered (e.g., orally or intraduodenally) over a set period following the surgery.

  • Evaluation: After the treatment period, the animals are euthanized, and the esophagus is removed.

  • Analysis: The esophageal tissue is examined for lesions, and the severity can be scored. The ID50 for preventing esophageal lesions is determined by comparing the lesion scores in treated groups to a control group.

Conclusion

The comparison between this compound and vonoprazan highlights the journey of a drug from a preclinical candidate to a clinically validated therapeutic.

  • This compound shows promise in early preclinical studies, demonstrating potent inhibition of the H+/K+-ATPase and efficacy in animal models of gastric acid secretion and reflux esophagitis. Its oral activity in these models is a positive indicator. However, its development is still in the nascent stages, with no available pharmacokinetic or clinical data.

  • Vonoprazan is a well-established P-CAB with a robust portfolio of preclinical and clinical data. It has consistently demonstrated superiority or non-inferiority to standard PPI therapy in healing erosive esophagitis and eradicating H. pylori. Its favorable pharmacokinetic profile, including a rapid onset of action and a long duration of effect independent of food intake, offers significant advantages for patient care.

For researchers and drug development professionals, this compound represents an interesting compound within the P-CAB class that warrants further investigation, particularly regarding its pharmacokinetic and safety profiles. Vonoprazan, on the other hand, serves as a benchmark for the clinical efficacy and utility that new P-CABs must strive to meet or exceed.

References

A Comparative Analysis of CS-526 and Other Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CS-526 with other prominent potassium-competitive acid blockers (P-CABs), including vonoprazan (B1684036), tegoprazan (B1682004), and fexuprazan. The information is compiled from preclinical and clinical data to support research and development in the field of acid-related disorders.

Introduction to Potassium-Competitive Acid Blockers (P-CABs)

Potassium-competitive acid blockers (P-CABs) are a class of drugs that suppress gastric acid secretion by reversibly inhibiting the H+/K+-ATPase (proton pump) in gastric parietal cells.[1] Unlike proton pump inhibitors (PPIs), which require acidic activation and bind irreversibly, P-CABs offer a rapid onset of action and a more sustained acid suppression.[1] This guide focuses on a comparative analysis of this compound against the clinically available P-CABs: vonoprazan, tegoprazan, and fexuprazan.

Mechanism of Action

P-CABs competitively inhibit the binding of potassium ions (K+) to the H+/K+-ATPase, the final step in the gastric acid secretion pathway. This reversible inhibition leads to a rapid and potent reduction in stomach acid.

cluster_parietal_cell Gastric Parietal Cell H+/K+-ATPase H+/K+-ATPase H+_out H+ Secretion (Gastric Acid) H+/K+-ATPase->H+_out Pumps H+ out K+_channel K+ Channel K+_in K+_channel->K+_in K+ influx PCABs P-CABs (e.g., this compound, Vonoprazan) PCABs->H+/K+-ATPase Competitively inhibits K+ binding K+_in->H+/K+-ATPase Binds to K+ site H+_in

Caption: Signaling pathway of P-CABs in a gastric parietal cell.

Comparative Data

The following tables summarize the available quantitative data for this compound and other selected P-CABs.

Table 1: In Vitro Potency
CompoundTargetAssayIC50Reference
This compound H+/K+-ATPase-Data not available-
Vonoprazan H+/K+-ATPase-19 nM (pH 6.5)-
Tegoprazan CYP3A4In vitro>30 µM[2]
Fexuprazan H+/K+-ATPase-1.06-1.16 ng/mL[3]
Table 2: Pharmacokinetic Parameters in Healthy Adults
ParameterThis compoundVonoprazanTegoprazanFexuprazan
Tmax (hours) Data not available1.5 - 2.0~2.51.75 - 3.5
t1/2 (hours) Data not available~7.73.65–5.39~9.0
Protein Binding Data not available85.2% - 88.0%Data not available92.8% - 94.3%
Metabolism Data not availableCYP3A4, CYP2B6, CYP2C19, CYP2D6, SULT2A1CYP3A4, CYP2J2CYP3A4
Food Effect Data not availableMinimalMinimalMinimal

Data for Vonoprazan, Tegoprazan, and Fexuprazan are compiled from multiple sources.

Table 3: Clinical Efficacy in Erosive Esophagitis (Healing Rates)
Compound (Dosage)TimepointHealing Rate (%)Comparator (Dosage)Healing Rate (%)Reference
This compound -Data not available---
Vonoprazan (20 mg) 8 weeks92.4%Lansoprazole (B1674482) (30 mg)91.3%
Tegoprazan (50 mg) 8 weeks98.9%Esomeprazole (B1671258) (40 mg)98.9%
Fexuprazan (40 mg) 8 weeks99.1%Esomeprazole (40 mg)99.1%

Experimental Protocols

Detailed methodologies for key clinical trials are provided below.

Vonoprazan Phase III Trial for Erosive Esophagitis (NCT02388724)
  • Objective: To demonstrate the non-inferior efficacy of vonoprazan 20 mg compared to lansoprazole 30 mg for the healing of erosive esophagitis in Asian patients.

  • Study Design: A phase III, randomized, double-blind, multicenter, parallel-group study.

  • Participants: Patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomized (1:1) to receive either vonoprazan (20 mg) or lansoprazole (30 mg) once daily for up to 8 weeks.

  • Primary Endpoint: The proportion of patients with healed erosive esophagitis at week 8, confirmed by endoscopy.

  • Secondary Endpoints: Healing rates at 2 and 4 weeks.

  • Safety Assessment: Monitoring of treatment-emergent adverse events.

Tegoprazan Phase III Trial for Gastric Ulcer (NCT03006874)
  • Objective: To evaluate the non-inferiority of tegoprazan (50 mg and 100 mg) to esomeprazole (40 mg) in patients with erosive esophagitis.

  • Study Design: An 8-week, double-blind, three-armed, active-controlled comparison study.

  • Participants: Adult patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomized to receive tegoprazan 50 mg, tegoprazan 100 mg, or esomeprazole 40 mg once daily.

  • Primary Endpoint: Cumulative healing rate of erosive esophagitis at week 8.

Fexuprazan Phase III Trial for Erosive Esophagitis
  • Objective: To compare the efficacy and safety of fexuprazan 40 mg with esomeprazole 40 mg in patients with erosive esophagitis.

  • Study Design: A randomized, double-blind, multicenter study.

  • Participants: Korean adult patients with endoscopically confirmed erosive esophagitis.

  • Intervention: Patients were randomized (1:1) to receive fexuprazan 40 mg or esomeprazole 40 mg once daily for eight weeks.

  • Primary Endpoint: The proportion of patients with healed erosive esophagitis confirmed by endoscopy at week 8.

  • Secondary Endpoints: Healing rate at week 4, symptom response, and quality of life assessment.

cluster_workflow Representative Phase III Clinical Trial Workflow start Patient Screening (Endoscopically confirmed EE) randomization Randomization (1:1) start->randomization treatment_A Treatment Group A (e.g., P-CAB) randomization->treatment_A Arm 1 treatment_B Treatment Group B (e.g., Comparator) randomization->treatment_B Arm 2 endoscopy_2wk Endoscopy at Week 2 treatment_A->endoscopy_2wk treatment_B->endoscopy_2wk endoscopy_4wk Endoscopy at Week 4 endoscopy_2wk->endoscopy_4wk endoscopy_8wk Endoscopy at Week 8 endoscopy_4wk->endoscopy_8wk analysis Primary & Secondary Endpoint Analysis endoscopy_8wk->analysis

Caption: A generalized workflow for a P-CAB clinical trial.

Discussion on this compound

This compound is a novel acid pump antagonist that has been evaluated in preclinical studies. These studies indicated that this compound has a potent antisecretory effect on gastric acid secretion. However, there is a lack of publicly available clinical trial data for this compound. The development of several early-generation P-CABs was discontinued (B1498344) due to safety concerns, particularly liver toxicity. While there is no official statement from the developing company, the absence of recent research and clinical development updates for this compound suggests that its development may have been halted, potentially due to similar safety concerns.

Conclusion

Vonoprazan, tegoprazan, and fexuprazan have demonstrated significant efficacy and safety in the treatment of acid-related disorders, offering a valuable alternative to traditional PPIs. Their rapid onset of action and sustained acid suppression are key advantages. While preclinical data for this compound were promising, its clinical development status remains unclear, and it is not currently a viable comparator in a clinical setting. Further research and direct head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety profiles of the available P-CABs.

References

A Head-to-Head Comparison: The Next-Generation Acid Suppressant CS-526 Versus Traditional Proton Pump Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-related gastrointestinal disorders, the emergence of potassium-competitive acid blockers (P-CABs) has marked a significant evolution from traditional proton pump inhibitors (PPIs). This guide provides a detailed comparison of CS-526, a novel P-CAB, with conventional PPIs, focusing on their mechanism of action, pharmacological profiles, and preclinical efficacy. The information presented herein is intended for researchers, scientists, and drug development professionals to highlight the potential advantages of this next-generation therapeutic agent.

Note on this compound Development: It is important to note that while preclinical data for this compound showed promise, some sources indicate that its clinical development may have been halted in early phases due to observations of elevated transaminase levels. Therefore, the following comparison is based on available preclinical data and the established characteristics of the P-CAB class of drugs.

Mechanism of Action: A Tale of Two Inhibitors

The fundamental difference between this compound and traditional PPIs lies in their interaction with the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.

Traditional PPIs , such as omeprazole (B731) and lansoprazole, are prodrugs that require activation in the acidic environment of the parietal cell canaliculus. Once activated, they form a covalent, irreversible bond with cysteine residues on the proton pump, thereby inactivating it. This irreversible inhibition means that acid secretion can only resume once new proton pump units are synthesized, a process that can take a significant amount of time.

This compound , on the other hand, is a potassium-competitive acid blocker. It does not require acid activation and acts by reversibly competing with potassium ions (K+) for binding to the proton pump.[1] This ionic and reversible inhibition offers a more direct and rapid mode of action.

Below is a diagram illustrating the distinct mechanisms of action:

cluster_0 Traditional PPIs (e.g., Omeprazole) cluster_1 This compound (P-CAB) PPI (prodrug) PPI (prodrug) Acidic Environment Acidic Environment PPI (prodrug)->Acidic Environment Activation Activated PPI Activated PPI Acidic Environment->Activated PPI H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Activated PPI->H+/K+ ATPase (Proton Pump) Binds to Cysteine Irreversible Covalent Bond Irreversible Covalent Bond H+/K+ ATPase (Proton Pump)->Irreversible Covalent Bond Inhibition of Acid Secretion Inhibition of Acid Secretion Irreversible Covalent Bond->Inhibition of Acid Secretion Results in This compound This compound H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) This compound->H+/K+ ATPase (Proton Pump) Competes with K+ K+ Ion K+ Ion K+ Ion->H+/K+ ATPase (Proton Pump) Reversible Ionic Bond Reversible Ionic Bond H+/K+ ATPase (Proton Pump) ->Reversible Ionic Bond Inhibition of Acid Secretion Inhibition of Acid Secretion Reversible Ionic Bond->Inhibition of Acid Secretion Results in cluster_pathway Parietal Cell Signaling for Acid Secretion Gastrin Gastrin CCK2 Receptor CCK2 Receptor Gastrin->CCK2 Receptor Acetylcholine (ACh) Acetylcholine (ACh) M3 Receptor M3 Receptor Acetylcholine (ACh)->M3 Receptor Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor PLC PLC CCK2 Receptor->PLC M3 Receptor->PLC AC AC H2 Receptor->AC IP3/Ca2+ IP3/Ca2+ PLC->IP3/Ca2+ cAMP cAMP AC->cAMP Protein Kinases Protein Kinases IP3/Ca2+->Protein Kinases cAMP->Protein Kinases H+/K+ ATPase (Proton Pump) H+/K+ ATPase (Proton Pump) Protein Kinases->H+/K+ ATPase (Proton Pump) Activation & Translocation H+ (to lumen) H+ (to lumen) H+/K+ ATPase (Proton Pump)->H+ (to lumen) Pumps H+ out

References

Comparative Analysis of CS-526 Potency Against Other H+,K+-ATPase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the in vitro potency of CS-526, a novel potassium-competitive acid blocker (P-CAB), against other prominent H+,K+-ATPase inhibitors. The data presented is intended for researchers, scientists, and drug development professionals engaged in the study of acid-related gastrointestinal disorders.

Introduction to H+,K+-ATPase Inhibition

The gastric H+,K+-ATPase, or proton pump, is the primary enzyme responsible for gastric acid secretion. Its inhibition is a key therapeutic strategy for managing conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers. P-CABs represent a class of inhibitors that act by competitively and reversibly binding to the potassium-binding site of the proton pump, thereby preventing acid secretion. This mechanism differs from that of proton pump inhibitors (PPIs), which bind covalently and irreversibly.

In Vitro Potency Comparison

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and other selected H+,K+-ATPase inhibitors. It is important to note that the inhibitory potency of P-CABs can be influenced by the pH of the assay environment. Where available, the pH at which the IC50 was determined is included to provide a more accurate comparative context.

CompoundChemical StructureIC50 (nM)Assay pHSource
This compound 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine61Not Specified--INVALID-LINK--
Vonoprazan 1-(5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine196.5--INVALID-LINK--
Tegoprazan (S)-4-((5,7-difluorochroman-4-yl)oxy)-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide290-520Not Specified--INVALID-LINK--
Revaprazan N-(4-fluorophenyl)-4,5-dimethyl-6-(1-methyl-1,2,3,4-tetrahydroisoquinolin-2-yl)pyrimidin-2-amine3506.1--INVALID-LINK--
AZD0865 2-((2-((1R,4R)-4-(hydroxymethyl)-2,5-dimethyl-1-piperazinyl)-8-methoxy-5-quinolinyl)oxy)acetamide1306.4--INVALID-LINK--
10007.4--INVALID-LINK--

Note: A lower IC50 value indicates higher potency. The potency of some inhibitors, like AZD0865, is shown to be pH-dependent, with higher potency at a more acidic pH. The specific pH for the this compound IC50 determination was not available in the cited literature.

Experimental Protocols

The following is a generalized protocol for an in vitro H+,K+-ATPase inhibition assay, based on common methodologies described in the literature. Specific parameters may vary between studies.

Objective: To determine the concentration of an inhibitor required to reduce the activity of H+,K+-ATPase by 50% (IC50).

Materials:

  • Enzyme Source: Isolated gastric microsomes or purified H+,K+-ATPase from a suitable animal model (e.g., hog or rabbit stomach).

  • Buffer: Tris-HCl or another suitable buffer system, pH adjusted as required for the specific assay conditions.

  • Substrate: Adenosine triphosphate (ATP).

  • Cofactors: Magnesium chloride (MgCl2) and Potassium chloride (KCl).

  • Inhibitors: Test compound (e.g., this compound) and reference compounds at various concentrations.

  • Detection Reagent: A reagent to quantify the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis (e.g., Malachite Green-based reagent).

  • Microplate Reader: To measure the absorbance for Pi quantification.

Procedure:

  • Enzyme Preparation: Gastric microsomes are prepared from the gastric mucosa of the chosen animal model through a series of homogenization and centrifugation steps. The protein concentration of the microsomal preparation is determined.

  • Assay Reaction:

    • A reaction mixture is prepared containing the buffer, MgCl2, and the enzyme preparation.

    • Varying concentrations of the inhibitor (or vehicle control) are added to the reaction mixture and pre-incubated for a specified time at 37°C.

    • The enzymatic reaction is initiated by the addition of ATP and KCl.

    • The reaction is allowed to proceed for a defined period at 37°C.

  • Termination and Detection:

    • The reaction is stopped by the addition of a quenching agent (e.g., trichloroacetic acid or sodium dodecyl sulfate).

    • The amount of inorganic phosphate released is quantified by adding the detection reagent and measuring the absorbance at a specific wavelength using a microplate reader.

  • Data Analysis:

    • The H+,K+-ATPase activity is calculated based on the amount of Pi released.

    • The percentage of inhibition for each inhibitor concentration is determined relative to the vehicle control.

    • The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of P-CABs and a typical experimental workflow for determining their in vitro potency.

H_K_ATPase_Inhibition cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H+ H+ ATPase H+,K+-ATPase (Proton Pump) H+->ATPase Pumped out K+ K+ ATP ATP ATP->ATPase Energy ADP_Pi ADP + Pi ATPase->K+ Pumped in ATPase->ADP_Pi PCAB P-CAB (e.g., this compound) PCAB->ATPase Competitively Inhibits K+ binding

Caption: Mechanism of H+,K+-ATPase inhibition by P-CABs.

Experimental_Workflow A 1. Prepare Gastric Microsomes B 2. Set up Reaction Mixture (Buffer, MgCl2, Enzyme) A->B C 3. Add Inhibitor (e.g., this compound) B->C D 4. Pre-incubate at 37°C C->D E 5. Initiate Reaction with ATP and KCl D->E F 6. Incubate at 37°C E->F G 7. Stop Reaction F->G H 8. Quantify Inorganic Phosphate (Pi) G->H I 9. Calculate IC50 H->I

CS-526: A Comparative Analysis of a Selective Proton Pump Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of CS-526 as a selective, reversible, and potent proton pump antagonist. Through a detailed comparison with other proton pump inhibitors (PPIs) and potassium-competitive acid blockers (P-CABs), this document offers supporting experimental data, detailed methodologies for key experiments, and visual representations of relevant pathways and workflows.

Executive Summary

This compound, chemically known as 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazine, is a novel acid pump antagonist that has demonstrated significant potential in preclinical studies for the management of acid-related disorders. It functions as a potassium-competitive acid blocker (P-CAB), reversibly inhibiting the gastric H+,K+-ATPase (proton pump) by competing with potassium ions (K+).[1] This mechanism of action allows for a rapid onset of acid suppression that is independent of the proton pump's activation state, a key differentiator from traditional proton pump inhibitors (PPIs).

Preclinical data highlights the potency of this compound, with a strong inhibitory effect on H+,K+-ATPase activity and effective suppression of gastric acid secretion in animal models.[1] However, it is important to note that the clinical development of this compound was reportedly discontinued (B1498344) after Phase I or II trials due to observations of elevated liver transaminases, raising concerns about its safety profile. This guide presents the available preclinical data to offer a thorough understanding of its pharmacological profile and a basis for comparison with other acid-suppressing agents.

Mechanism of Action: Competitive Inhibition of the Gastric Proton Pump

This compound exerts its effect by competitively binding to the K+ binding site of the H+,K+-ATPase enzyme located in the secretory canaliculi of gastric parietal cells. This reversible inhibition prevents the exchange of intracellular H+ for extracellular K+, the final step in the secretion of gastric acid.

Mechanism_of_Action cluster_parietal_cell Gastric Parietal Cell cluster_lumen Gastric Lumen H_K_ATPase H+,K+-ATPase (Proton Pump) K_ion_in K+ H_K_ATPase->K_ion_in Pumped in ADP ADP + Pi H_K_ATPase->ADP K_channel K+ Channel K_ion_out K+ K_channel->K_ion_out Efflux H_ion H+ H_ion->H_K_ATPase Pumped out K_ion_in->K_channel Recycled ATP ATP ATP->H_K_ATPase Energy K_ion_out->H_K_ATPase Binding CS_526 This compound CS_526->H_K_ATPase Competitive Inhibition

Figure 1: Mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the in vitro and in vivo performance of this compound in comparison to other established acid-suppressing agents.

In Vitro H+,K+-ATPase Inhibition
CompoundClassIC50 (nM)Mechanism
This compound P-CAB 61 [1]Reversible, K+-competitive [1]
OmeprazolePPI~1,100 - 40,000Irreversible, Covalent Bonding
LansoprazolePPI~2,100Irreversible, Covalent Bonding
RabeprazolePPI~72Irreversible, Covalent Bonding
VonoprazanP-CAB~19Reversible, K+-competitive
RevaprazanP-CAB~100Reversible, K+-competitive

Table 1: Comparative in vitro inhibition of H+,K+-ATPase. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.

In Vivo Inhibition of Gastric Acid Secretion in Pylorus-Ligated Rats
CompoundAdministrationID50 (mg/kg)
This compound Intraduodenal 2.8 [1]
This compound Oral 0.7 [1]
LansoprazoleIntraduodenalNot directly compared in the same study

Table 2: Comparative in vivo efficacy in inhibiting gastric acid secretion. ID50 values represent the dose required to inhibit 50% of gastric acid secretion.

In Vivo Efficacy in a Rat Model of Reflux Esophagitis
CompoundAdministrationID50 (mg/kg)
This compound Intraduodenal 5.4 [1]
This compound Oral 1.9 [1]
LansoprazoleIntraduodenal2.2[1]

Table 3: Comparative in vivo efficacy in preventing esophageal lesions. ID50 values represent the dose required to reduce the formation of esophageal lesions by 50%.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

H+,K+-ATPase Inhibition Assay

H_K_ATPase_Inhibition_Assay Start Start Prepare_Vesicles Prepare H+,K+-ATPase rich microsomal vesicles from hog gastric mucosa Start->Prepare_Vesicles Incubate_Compound Incubate vesicles with varying concentrations of this compound or comparator compounds Prepare_Vesicles->Incubate_Compound Initiate_Reaction Initiate ATPase reaction by adding ATP and K+ Incubate_Compound->Initiate_Reaction Measure_Activity Measure inorganic phosphate (B84403) (Pi) released from ATP hydrolysis Initiate_Reaction->Measure_Activity Calculate_IC50 Calculate IC50 values by plotting % inhibition vs. compound concentration Measure_Activity->Calculate_IC50 End End Calculate_IC50->End Pylorus_Ligated_Rat_Model Start Start Fasting Fast rats for 18-24 hours with free access to water Start->Fasting Anesthesia Anesthetize the rats Fasting->Anesthesia Ligation Perform laparotomy and ligate the pylorus Anesthesia->Ligation Administer_Compound Administer this compound or vehicle intraduodenally or orally Ligation->Administer_Compound Collect_Secretion Allow gastric secretions to accumulate for a set period (e.g., 4 hours) Administer_Compound->Collect_Secretion Euthanize_and_Collect Euthanize the rats and collect the gastric content Collect_Secretion->Euthanize_and_Collect Measure_Parameters Measure the volume of gastric juice, pH, and total acid output Euthanize_and_Collect->Measure_Parameters Calculate_ID50 Calculate ID50 values based on the inhibition of total acid output Measure_Parameters->Calculate_ID50 End End Calculate_ID50->End

References

Comparative Analysis of CS-526 and Tegoprazan on Gastrin Levels: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the effects of two potassium-competitive acid blockers (P-CABs), CS-526 and tegoprazan (B1682004), on serum gastrin levels. The information is compiled from preclinical and clinical studies to assist researchers, scientists, and drug development professionals in understanding the endocrine effects of these novel acid-suppressing agents. While direct comparative trials are not available, this guide presents an indirect comparison based on existing data.

Introduction to this compound and Tegoprazan

This compound and tegoprazan are both classified as P-CABs, a class of drugs that inhibit gastric H+,K+-ATPase (the proton pump) through a reversible, potassium-competitive mechanism.[1][2] This mode of action offers a rapid and potent suppression of gastric acid secretion.[3][4] A key consideration in the long-term use of acid-suppressing drugs is their effect on serum gastrin levels, as sustained hypochlorhydria can lead to hypergastrinemia, which has been associated with potential safety concerns such as the development of neuroendocrine tumors.[3][5]

Comparative Effects on Gastrin Levels

Available data suggests that both this compound and tegoprazan may have a minimal to modest impact on serum gastrin levels, particularly when compared to traditional proton pump inhibitors (PPIs) like lansoprazole (B1674482).

Quantitative Data Summary

The following table summarizes the quantitative findings on the effects of this compound and tegoprazan on gastrin levels from the available studies.

DrugStudy PopulationDosageDurationComparatorKey Findings on Gastrin LevelsReference
This compound Rats100 mg/kg/day14 daysLansoprazole (100 mg/kg/day)Did not significantly increase serum gastrin concentration. Lansoprazole significantly elevated serum gastrin.[6]
Tegoprazan Human (GERD maintenance)Half-doseUp to 24 weeksLansoprazole (half-dose)Serum gastrin levels were significantly lower in the tegoprazan group at week 16 (70.3 ± 46.7 vs 92.5 ± 71.1 pg/mL, P=0.001) and week 24 (73.2 ± 65.2 vs 97.6 ± 92.2 pg/mL, P=0.012). The incidence of hypergastrinemia was also significantly lower with tegoprazan.[7][8][9]
Tegoprazan Human (Gastric Ulcer)50 mg and 100 mg4 and 8 weeksLansoprazole (30 mg)The increase in serum gastrin concentration was not higher in tegoprazan-treated patients compared to lansoprazole-treated patients.[10]

Experimental Protocols

This compound: Preclinical Study in Rats

Objective: To evaluate the effect of subchronic administration of this compound on gastric acid secretion and gastrin levels in rats.[6]

Methodology:

  • Animal Model: Male rats were used.

  • Treatment Groups:

    • This compound (at varying doses up to 100 mg/kg/day)

    • Lansoprazole (30 and 100 mg/kg/day)

    • Control group

  • Duration: 14-day treatment period.

  • Gastrin Measurement: Serum gastrin concentrations were measured after the 14-day treatment. Antral gastrin content was also assessed.[6]

  • Gastric Acid Secretion: An intragastric dialysis membrane perfusion model was used to measure gastric acid secretion.[6]

Tegoprazan: Clinical Trial in GERD Maintenance Therapy

Objective: To evaluate the effect of tegoprazan on serum gastrin levels during maintenance treatment for gastroesophageal reflux disease (GERD) compared to lansoprazole.[7][8]

Methodology:

  • Study Design: A prospective, randomized clinical trial.[7][8]

  • Participants: Patients with healed erosive esophagitis.

  • Treatment Arms:

    • Tegoprazan (half-dose)

    • Lansoprazole (half-dose)

  • Duration: Up to 24 weeks of maintenance treatment.[7][8]

  • Gastrin Measurement: Serum gastrin levels were measured at baseline (immediately after initial treatment) and monitored at weeks 8, 16, and 24 of the maintenance period. Hypergastrinemia was defined as a serum gastrin level > 115 pg/mL.[7][8]

  • Statistical Analysis: Student's t-test was used to compare the change in serum gastrin levels between the two groups.[7][8]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of gastrin secretion and a generalized workflow for evaluating the effects of P-CABs.

cluster_0 Stomach Lumen cluster_1 Gastric Mucosa Elevated pH (Reduced Acidity) Elevated pH (Reduced Acidity) G-cells G-cells Elevated pH (Reduced Acidity)->G-cells stimulates Gastrin Release Gastrin Release G-cells->Gastrin Release ECL cells ECL cells Gastrin Release->ECL cells stimulates Histamine Release Histamine Release ECL cells->Histamine Release Parietal cells Parietal cells Histamine Release->Parietal cells stimulates H+,K+-ATPase (Proton Pump) H+,K+-ATPase (Proton Pump) Parietal cells->H+,K+-ATPase (Proton Pump) H+ Secretion (Acid Production) H+ Secretion (Acid Production) H+,K+-ATPase (Proton Pump)->H+ Secretion (Acid Production) H+ Secretion (Acid Production)->Elevated pH (Reduced Acidity) reduces acidity in lumen, creating negative feedback P-CABs (this compound, Tegoprazan) P-CABs (this compound, Tegoprazan) P-CABs (this compound, Tegoprazan)->H+,K+-ATPase (Proton Pump) inhibit

Caption: Gastrin secretion pathway and P-CAB intervention.

cluster_workflow Experimental Workflow A Subject Recruitment (Preclinical/Clinical) B Baseline Measurements (Serum Gastrin, Gastric pH) A->B C Randomization B->C D Treatment Group 1 (e.g., this compound or Tegoprazan) C->D E Treatment Group 2 (Comparator, e.g., Lansoprazole) C->E F Control Group (Placebo/Vehicle) C->F G Drug Administration (Specified Dosage and Duration) D->G E->G F->G H Follow-up Measurements (Serum Gastrin at various time points) G->H I Data Analysis (Statistical Comparison) H->I J Conclusion on Gastrin Effect I->J

Caption: Generalized workflow for gastrin level studies.

Conclusion

The available evidence, derived from separate preclinical and clinical studies, suggests that both this compound and tegoprazan have a favorable profile concerning their impact on serum gastrin levels when compared to the PPI lansoprazole. Tegoprazan has demonstrated in human trials that it leads to a significantly lower increase in gastrin levels and a reduced incidence of hypergastrinemia during maintenance therapy for GERD.[7][8][9] Preclinical data for this compound in rats also indicate a minimal effect on serum gastrin elevation.[6]

For researchers and drug developers, these findings are encouraging, suggesting that these next-generation acid suppressants may mitigate some of the long-term safety concerns associated with hypergastrinemia. However, it is crucial to underscore the need for direct head-to-head clinical trials to definitively compare the effects of this compound and tegoprazan on gastrin homeostasis in human subjects. Further long-term studies are also warranted to fully establish the safety profiles of these promising new therapies.

References

Lack of Direct Comparative Clinical Data for CS-526 Against Other P-CABs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for head-to-head clinical studies directly comparing the potassium-competitive acid blocker (P-CAB) CS-526 with other P-CABs, such as vonoprazan (B1684036), tegoprazan (B1682004), or fexuprazan, has yielded no publicly available data. The current body of research on this compound focuses on its pharmacological profile and comparisons with proton pump inhibitors (PPIs), a different class of acid suppressants.

While direct comparative guides between this compound and other P-CABs cannot be constructed due to the absence of head-to-head trials, this guide provides a detailed overview of the available preclinical data for this compound, the general mechanism of P-CABs, and data from comparative studies of other P-CABs to offer a contextual understanding for researchers, scientists, and drug development professionals.

General Mechanism of Action: Potassium-Competitive Acid Blockers (P-CABs)

P-CABs represent a significant advancement in acid suppression therapy. They work by competitively and reversibly binding to the K+ binding site of the H+,K+-ATPase (proton pump) in gastric parietal cells.[1][2] This action inhibits the final step of gastric acid secretion. Unlike PPIs, P-CABs do not require an acidic environment for activation, leading to a more rapid onset of action and prolonged, stable acid suppression.[2][3] Their metabolism is primarily through the CYP3A4 enzyme, making them less susceptible to genetic variations in CYP2C19 that can affect the efficacy of many PPIs.[2]

Below is a diagram illustrating the signaling pathway for P-CAB-mediated inhibition of the gastric proton pump.

PCAB_Mechanism cluster_lumen Gastric Lumen cluster_cell Parietal Cell cluster_lumen_out K_ion_lumen K+ Pump H+,K+-ATPase (Proton Pump) K_ion_lumen->Pump Binds to pump H_ion_lumen H+ (Acid) Pump->H_ion_lumen Inhibits H+ secretion PCAB P-CAB (e.g., this compound) PCAB->Pump Competitively binds to K+ site H_ion_cell H+ H_ion_cell->Pump Transported out

Mechanism of Action for P-CABs

Preclinical Profile of this compound

This compound is a novel acid pump antagonist that has demonstrated potent antisecretory and antiulcer effects in preclinical studies.[1] Its inhibitory mechanism is through reversible and competitive antagonism of the K+ binding site on the H+,K+-ATPase.[1]

Experimental Protocol: In Vitro H+,K+-ATPase Inhibition Assay

The inhibitory effect of this compound on the proton pump was evaluated using hog gastric H+,K+-ATPase. The protocol, as described in the pharmacological profile study, involved the following key steps:

  • Preparation of Enzyme: H+,K+-ATPase vesicles were prepared from fresh hog gastric mucosa.

  • Inhibition Assay: The enzyme activity was measured by quantifying the amount of inorganic phosphate (B84403) released from ATP.

  • IC50 Determination: this compound and comparator compounds (various PPIs) were added to the reaction mixture at different concentrations. The concentration required to inhibit 50% of the H+,K+-ATPase activity (IC50) was then determined.

Data Presentation: this compound In Vitro and In Vivo Efficacy

The following table summarizes the key quantitative data from preclinical studies of this compound, primarily in comparison to the PPI lansoprazole.

ParameterThis compoundLansoprazole (PPI)Experimental Model
H+,K+-ATPase Inhibition (IC50) 61 nMNot specified as more potent than all PPIs examinedIn vitro (hog gastric H+,K+-ATPase)[1]
Gastric Acid Secretion (ID50, oral) 0.7 mg/kgNot specifiedPylorus-ligated rats[1]
Gastric Acid Secretion (ID50, intraduodenal) 2.8 mg/kgNot specifiedPylorus-ligated rats[1]
Reflux Esophagitis Prevention (ID50, oral) 1.9 mg/kgIneffectiveRat reflux esophagitis model[1]
Reflux Esophagitis Prevention (ID50, intraduodenal) 5.4 mg/kg2.2 mg/kgRat reflux esophagitis model[1]

ID50: Dose required to inhibit the response by 50%.

Head-to-Head Comparisons of Other P-CABs

While data on this compound is limited, head-to-head studies of other P-CABs provide insight into how these drugs compare within their class. For instance, a randomized, double-blind, active-controlled pilot study compared tegoprazan and vonoprazan for Helicobacter pylori eradication.

Experimental Protocol: Comparative Clinical Trial for H. pylori Eradication

A study comparing tegoprazan and vonoprazan utilized the following methodology[4]:

  • Study Design: A randomized, double-blind, active-controlled, multicenter pilot study.

  • Population: H. pylori-positive patients.

  • Intervention: Patients were randomized into three groups receiving 10-day triple therapy:

    • Tegoprazan 50 mg twice daily + amoxicillin (B794) + clarithromycin (B1669154) (TAC 1)

    • Tegoprazan 100 mg twice daily + amoxicillin + clarithromycin (TAC 2)

    • Vonoprazan 20 mg twice daily + amoxicillin + clarithromycin (VAC)

  • Primary Endpoint: H. pylori eradication rate, confirmed by urea (B33335) breath test.

Data Presentation: Tegoprazan vs. Vonoprazan for H. pylori Eradication

The results from this pilot study highlight dose-dependent efficacy and offer a direct comparison of two P-CABs.

Treatment GroupEradication Rate (Full Analysis Set)Eradication Rate (Per-Protocol Set)
Tegoprazan 50 mg (TAC 1) 60.61%66.67%
Tegoprazan 100 mg (TAC 2) 78.79%86.67%
Vonoprazan 20 mg (VAC) 84.85%87.50%
Data from a pilot study, which concluded that tegoprazan 100 mg showed comparable eradication rates to vonoprazan 20 mg, while the 50 mg dose was insufficient.[4]

Below is a workflow diagram representing the design of this comparative clinical trial.

Clinical_Trial_Workflow cluster_treatment 10-Day Triple Therapy Start Enrollment of H. pylori-Positive Patients Randomization Randomization (1:1:1) Start->Randomization Group1 Tegoprazan 50mg Bid (TAC 1) Randomization->Group1 Group2 Tegoprazan 100mg Bid (TAC 2) Randomization->Group2 Group3 Vonoprazan 20mg Bid (VAC) Randomization->Group3 Endpoint Primary Endpoint: H. pylori Eradication Rate (Urea Breath Test) Group2->Endpoint Analysis Data Analysis (Full Analysis Set & Per-Protocol Set) Endpoint->Analysis

Workflow of a Comparative P-CAB Clinical Trial

Conclusion

At present, a direct, data-driven comparison between this compound and other P-CABs is not feasible due to the lack of head-to-head clinical trials. Preclinical data show that this compound is a potent inhibitor of the gastric proton pump with significant antisecretory and antiulcer effects when compared to PPIs.[1] To fully understand its position within the P-CAB class, future research, including direct comparative studies with drugs like vonoprazan and tegoprazan, is necessary. The methodologies and findings from existing P-CAB vs. P-CAB studies serve as a valuable framework for designing such future investigations.

References

A Head-to-Head Comparison: Why CS-526 Emerges as a Superior Research Proton Pump Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of gastric acid secretion inhibitors, the choice of a proton pump inhibitor (PPI) is critical for yielding precise and reproducible experimental results. While traditional PPIs like lansoprazole (B1674482), omeprazole, and pantoprazole (B1678409) have long been staples in the lab, a newer generation of potassium-competitive acid blockers (P-CABs) offers significant advantages. Among these, CS-526 stands out for its distinct mechanism, potent inhibition, and favorable pharmacological profile. This guide provides an in-depth, data-driven comparison of this compound with other research PPIs, illuminating why it is often the superior choice for preclinical research.

Executive Summary

This compound distinguishes itself from conventional PPIs through its reversible and competitive inhibition of the H+,K+-ATPase, the proton pump responsible for gastric acid secretion. This contrasts with the irreversible, covalent bonding mechanism of traditional PPIs. This fundamental difference leads to a more controlled and predictable inhibition of acid secretion. Furthermore, this compound demonstrates potent inhibitory activity, with reported IC50 values indicating strong target engagement. When compared to another P-CAB, vonoprazan, this compound shows a comparable potency. In vivo studies have further substantiated the efficacy of this compound, demonstrating dose-dependent inhibition of gastric acid secretion and protective effects in models of acid-related mucosal damage, often with greater or more sustained effects compared to traditional PPIs like lansoprazole.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative data comparing this compound with other widely used research PPIs. It is important to note that direct head-to-head comparisons in a single study are not always available; therefore, data from studies with similar experimental conditions have been compiled to provide the most objective comparison possible.

Compound Class Mechanism of Action IC50 (H+,K+-ATPase Inhibition) Binding Affinity (Kd)
This compound P-CABReversible, K+-competitive61 nM[1]Not explicitly reported
Vonoprazan P-CABReversible, K+-competitive17-19 nM[2]Ki of 10 nM reported[2]
Lansoprazole Traditional PPIIrreversible, covalentApparent Kd of ~1 nM[3]Not directly comparable
Omeprazole Traditional PPIIrreversible, covalentApparent Kd of ~1 nM[3]Not directly comparable
Pantoprazole Traditional PPIIrreversible, covalentApparent Kd of ~2.3 nM*[3]Not directly comparable

*Note: The apparent dissociation constants for traditional PPIs are derived from pharmacokinetic/pharmacodynamic modeling and are not directly comparable to the IC50 or Ki values of reversible inhibitors due to their different mechanisms of action.

Compound In Vivo Efficacy (Rat Model) Key Findings
This compound ID50 of 0.7 mg/kg (oral) for inhibition of gastric acid secretion.[1]More potent than lansoprazole in preventing reflux esophagitis when administered orally.[1] Did not cause rebound gastric hypersecretion observed with lansoprazole.
Lansoprazole ID50 of 2.2 mg/kg (intraduodenal) for prevention of reflux esophagitis.[1]Showed rebound gastric acid hypersecretion after cessation of treatment.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_traditional_ppi Traditional PPIs (Irreversible) cluster_pcab P-CABs (Reversible) Lansoprazole Lansoprazole Activated PPI Activated PPI Lansoprazole->Activated PPI Omeprazole Omeprazole Omeprazole->Activated PPI Pantoprazole Pantoprazole Pantoprazole->Activated PPI H+/K+ ATPase (Active) H+/K+ ATPase (Active) Activated PPI->H+/K+ ATPase (Active) Covalent Bonding H+/K+ ATPase (Inactive) H+/K+ ATPase (Inactive) H+/K+ ATPase (Active)->H+/K+ ATPase (Inactive) Irreversible Inhibition Gastric Acid Secretion Gastric Acid Secretion H+/K+ ATPase (Inactive)->Gastric Acid Secretion Blocks This compound This compound H+/K+ ATPase (Active)_2 H+/K+ ATPase (Active) This compound->H+/K+ ATPase (Active)_2 Competitive Binding Vonoprazan Vonoprazan Vonoprazan->H+/K+ ATPase (Active)_2 Competitive Binding H+/K+ ATPase (Inactive)_2 H+/K+ ATPase (Inactive) H+/K+ ATPase (Active)_2->H+/K+ ATPase (Inactive)_2 Reversible Inhibition H+/K+ ATPase (Inactive)_2->Gastric Acid Secretion Blocks

Caption: Mechanism of Action: Traditional PPIs vs. P-CABs

Start Start Prepare H+/K+ ATPase Prepare H+/K+ ATPase vesicles (e.g., from hog gastric microsomes) Start->Prepare H+/K+ ATPase Incubate with PPI Incubate vesicles with varying concentrations of PPI (this compound or other) Prepare H+/K+ ATPase->Incubate with PPI Initiate Reaction Initiate ATPase reaction (e.g., by adding ATP) Incubate with PPI->Initiate Reaction Measure ATPase Activity Measure ATPase activity (e.g., by quantifying phosphate (B84403) release) Initiate Reaction->Measure ATPase Activity Calculate IC50 Calculate IC50 value Measure ATPase Activity->Calculate IC50 End End Calculate IC50->End

Caption: In Vitro H+,K+-ATPase Inhibition Assay Workflow

Start Start Animal Preparation Anesthetize rat and cannulate the stomach Start->Animal Preparation Induce Acid Secretion Induce gastric acid secretion (e.g., with histamine (B1213489) or pentagastrin) Animal Preparation->Induce Acid Secretion Administer PPI Administer PPI (this compound or other) intravenously or orally Induce Acid Secretion->Administer PPI Collect Gastric Perfusate Collect gastric perfusate at timed intervals Administer PPI->Collect Gastric Perfusate Measure Acid Output Measure acid output by titration Collect Gastric Perfusate->Measure Acid Output Determine ID50 Determine ID50 value Measure Acid Output->Determine ID50 End End Determine ID50->End

References

Comparative Analysis of CS-526 Cross-Reactivity with Other ATPases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of CS-526, a potassium-competitive acid blocker (P-CAB), with other critical ATPases. As a potent inhibitor of the gastric H⁺,K⁺-ATPase, understanding its selectivity is crucial for assessing its therapeutic potential and off-target effects.

Executive Summary

This compound is a novel, reversible, and competitive inhibitor of the gastric H⁺,K⁺-ATPase, with a reported IC50 value of 61 nM for hog gastric H⁺,K⁺-ATPase[1]. While direct experimental data on the cross-reactivity of this compound with other ATPases is not currently available in the public domain, data from other P-CABs, such as tegoprazan (B1682004), can provide valuable insights into the expected selectivity profile of this class of drugs. P-CABs are generally designed for high selectivity to the gastric proton pump, and existing data for related compounds support this characteristic.

Comparative Selectivity Profile

Due to the absence of specific cross-reactivity data for this compound, the following table presents data for a related P-CAB, tegoprazan, to illustrate the typical selectivity profile of this drug class against other major ATPases. This information strongly suggests that P-CABs, including likely this compound, exhibit a high degree of selectivity for the gastric H⁺,K⁺-ATPase.

ATPase TargetTegoprazan IC50 (µM)Implied Selectivity for H⁺,K⁺-ATPase
H⁺,K⁺-ATPase (porcine, canine, human)0.29 - 0.52-
Na⁺,K⁺-ATPase (canine kidney)> 100> 192-fold

Data presented for tegoprazan is sourced from publicly available research. The selectivity is calculated as the ratio of the IC50 for Na⁺,K⁺-ATPase to the highest IC50 for H⁺,K⁺-ATPase.

Signaling Pathway and Mechanism of Action

This compound, as a potassium-competitive acid blocker, directly inhibits the final step of gastric acid secretion. The following diagram illustrates the signaling pathway leading to gastric acid secretion and the point of inhibition by this compound.

Gastric Acid Secretion Pathway and P-CAB Inhibition cluster_parietal_cell Parietal Cell Receptors Receptors (Histamine, Gastrin, ACh) Signaling Intracellular Signaling (cAMP, Ca²⁺) Receptors->Signaling HK_ATPase H⁺,K⁺-ATPase (Proton Pump) Signaling->HK_ATPase Activation H_out H⁺ HK_ATPase->H_out Pumps H⁺ out Lumen Gastric Lumen H_out->Lumen K_in K⁺ K_in->HK_ATPase Binds to pump CS526 This compound (P-CAB) CS526->HK_ATPase Competitively Inhibits K⁺ Binding

Caption: Inhibition of the H⁺,K⁺-ATPase by this compound prevents the exchange of K⁺ for H⁺, thereby blocking gastric acid secretion.

Experimental Workflow for ATPase Cross-Reactivity Screening

The determination of a compound's selectivity involves a series of standardized in vitro assays. The following diagram outlines a typical experimental workflow for assessing the cross-reactivity of a compound like this compound against various ATPases.

Workflow for ATPase Cross-Reactivity Profiling A Prepare Microsomal Fractions (Source of ATPases) B Isolate Different ATPases (e.g., H⁺,K⁺-ATPase, Na⁺,K⁺-ATPase, Ca²⁺-ATPase) A->B C ATPase Activity Assay (Measure ATP hydrolysis) B->C E Determine IC50 Values for each ATPase C->E D Incubate with Varying Concentrations of this compound D->C F Calculate Selectivity Ratios E->F

Caption: A generalized workflow for determining the inhibitory potency and selectivity of a compound against different ATPases.

Detailed Experimental Protocols

H⁺,K⁺-ATPase Inhibition Assay (General Protocol)

This protocol describes a common method for measuring the inhibition of H⁺,K⁺-ATPase activity.

  • Preparation of H⁺,K⁺-ATPase Vesicles:

    • Gastric mucosal tissue (e.g., from hog or rabbit) is homogenized in a buffered sucrose (B13894) solution.

    • Microsomal fractions containing H⁺,K⁺-ATPase vesicles are isolated by differential centrifugation.

    • The protein concentration of the vesicle preparation is determined using a standard method (e.g., Bradford assay).

  • ATPase Activity Assay:

    • The assay is typically performed in a temperature-controlled microplate reader.

    • The reaction mixture contains a buffer (e.g., Tris-HCl), MgCl₂, KCl, and the prepared H⁺,K⁺-ATPase vesicles.

    • The compound to be tested (e.g., this compound) is added at various concentrations.

    • The reaction is initiated by the addition of ATP.

    • The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released over time, often using a colorimetric method (e.g., Malachite Green assay).

  • Data Analysis:

    • The rate of ATP hydrolysis is plotted against the concentration of the inhibitor.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is calculated by fitting the data to a dose-response curve.

Na⁺,K⁺-ATPase and Ca²⁺-ATPase Inhibition Assays

Similar principles are applied for assessing the inhibition of other P-type ATPases, with specific modifications to the source of the enzyme and the ionic conditions of the assay.

  • Na⁺,K⁺-ATPase: Microsomal fractions are typically prepared from tissues rich in this enzyme, such as the kidney or brain. The assay buffer will contain Na⁺, K⁺, and Mg²⁺, and the activity is often determined as the ouabain-sensitive portion of ATP hydrolysis.

  • Ca²⁺-ATPase (SERCA): Sarcoplasmic reticulum vesicles from skeletal or cardiac muscle are a common source of the enzyme. The assay buffer will contain Ca²⁺ and Mg²⁺, and the activity is measured as the thapsigargin-sensitive portion of ATP hydrolysis.

By comparing the IC50 values obtained for this compound against H⁺,K⁺-ATPase with those against other ATPases, a quantitative measure of its selectivity can be established. Based on the data from related P-CABs, it is anticipated that this compound will demonstrate a high degree of selectivity for the gastric proton pump, minimizing the potential for off-target effects related to the inhibition of other essential ion-pumping ATPases.

References

Evaluating the Specificity of CS-526: A Comparative Guide to Gastric Acid Suppression

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of acid-related disorder therapeutics, the specificity and mechanism of action of proton pump inhibitors are critical determinants of their clinical efficacy and safety profiles. This guide provides a detailed comparison of CS-526, a novel potassium-competitive acid blocker (P-CAB), with the established P-CAB Vonoprazan and the conventional proton pump inhibitor (PPI) Lansoprazole. The focus is on the molecular specificity, potency, and mechanistic differences supported by experimental data to inform researchers and drug development professionals.

Mechanism of Action: A Tale of Two Binders

Gastric acid secretion is ultimately controlled by the H+/K+-ATPase, or proton pump, located in the secretory canaliculi of parietal cells. Both P-CABs and PPIs target this enzyme, but their mechanisms of inhibition differ fundamentally.

  • Potassium-Competitive Acid Blockers (P-CABs) like this compound and Vonoprazan act as reversible, competitive inhibitors. They bind ionically to the potassium-binding site of the H+/K+-ATPase, preventing the conformational change necessary for proton translocation.[1][2] This action is rapid, does not require an acidic environment for activation, and can inhibit both active and inactive pumps.[1][2]

  • Proton Pump Inhibitors (PPIs) like Lansoprazole are prodrugs that require activation in the acidic environment of the parietal cell canaliculi.[3][4] The activated form then forms an irreversible covalent bond with cysteine residues on the luminal surface of the proton pump, permanently inactivating the enzyme.[3][5] Restoration of acid secretion requires the synthesis of new H+/K+-ATPase units.[3][4]

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell Cytoplasm H_K_ATPase H+/K+ ATPase (Proton Pump) H_ion_lumen H+ H_K_ATPase->H_ion_lumen H+ Out K_ion_lumen K+ K_ion_lumen->H_K_ATPase K+ In K_ion_cell K+ K_ion_cell->H_K_ATPase PPI_prodrug Lansoprazole (Inactive Prodrug) PPI_active Activated Sulfenamide PPI_prodrug->PPI_active Acid Activation PCAB This compound / Vonoprazan PCAB->H_K_ATPase Reversible K+ Competitive Binding PPI_active->H_K_ATPase Irreversible Covalent Bonding

Caption: Comparative mechanisms of P-CABs and PPIs on the gastric proton pump.

Comparative Potency and Efficacy

The specificity and potency of an inhibitor are best quantified by its half-maximal inhibitory concentration (IC50) against its target. In vivo efficacy is often measured by the dose required to achieve 50% inhibition of acid secretion (ID50).

CompoundClassTargetIC50MechanismIn Vivo Efficacy (Rat Model)
This compound P-CABH+/K+-ATPase61 nMReversible, K+-CompetitiveID50 = 0.7 mg/kg (oral)
Vonoprazan P-CABH+/K+-ATPase17-19 nMReversible, K+-CompetitiveID50 = 1.26 mg/kg (oral)
Lansoprazole PPIH+/K+-ATPase7.6 µM (pH 6.5)Irreversible, CovalentID50 = 2.2 mg/kg (intraduodenal)

Data compiled from multiple sources.

This compound demonstrates potent inhibition of the H+/K+-ATPase with an IC50 value of 61 nM.[6] Vonoprazan appears more potent in vitro with an IC50 of approximately 19 nM.[7][8][9] Both P-CABs are significantly more potent than Lansoprazole in direct enzyme inhibition assays.[7] This difference is largely attributed to the PPIs' requirement for acid activation to become effective inhibitors.[4]

In preclinical models, this compound showed potent antisecretory effects with an oral ID50 of 0.7 mg/kg in pylorus-ligated rats. This is comparable to, and in this specific study, appeared more potent than Vonoprazan's reported oral ID50 of 1.26 mg/kg.[8] Clinical studies have demonstrated that Vonoprazan is superior to Lansoprazole for healing erosive esophagitis, reflecting the potent and sustained acid suppression achieved by P-CABs.[10][11][12]

Experimental Protocols

The data presented in this guide are derived from standardized experimental procedures designed to assess the specificity and efficacy of H+/K+-ATPase inhibitors.

This assay quantifies the direct inhibitory effect of a compound on the proton pump.

G cluster_prep Enzyme Preparation cluster_assay Assay Protocol HogStomach Hog Gastric Mucosa Microsomes Prepare Gastric Microsomes (Tubulovesicles) HogStomach->Microsomes ATPase_Enzyme Purified H+/K+-ATPase Enzyme Prep Microsomes->ATPase_Enzyme Incubate Incubate Enzyme with Test Compound (this compound, etc.) ATPase_Enzyme->Incubate Add_ATP Initiate Reaction with ATP Incubate->Add_ATP Measure_Pi Measure Inorganic Phosphate (B84403) (Pi) Released (Colorimetric) Add_ATP->Measure_Pi Calculate Calculate % Inhibition and IC50 Value Measure_Pi->Calculate

Caption: Workflow for determining in vitro H+/K+-ATPase inhibition.

Protocol:

  • Enzyme Preparation: Gastric tubulovesicles rich in H+/K+-ATPase are prepared from hog or rabbit gastric mucosa via differential centrifugation.[13]

  • Incubation: The enzyme preparation is incubated with varying concentrations of the test compound (e.g., this compound) in a buffered solution (e.g., Tris-HCl, pH 6.5-7.4).[14] For PPIs, an acidic pre-incubation step may be required to facilitate activation.

  • Reaction Initiation: The enzymatic reaction is initiated by adding ATP and MgCl2. The ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi).[14]

  • Quantification: The reaction is stopped after a defined period (e.g., 20 minutes) with an acid like trichloroacetic acid. The amount of released inorganic phosphate is quantified, often through a colorimetric reaction with ammonium (B1175870) molybdate, which forms a colored complex (molybdenum blue) that can be measured spectrophotometrically at ~660 nm.[15]

  • Data Analysis: The rate of Pi formation is proportional to enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

This model assesses the antisecretory effect of a compound in a living organism.

Protocol:

  • Animal Preparation: Rats are fasted overnight to ensure an empty stomach. Under anesthesia, a midline abdominal incision is made to expose the stomach.

  • Pylorus Ligation: The pyloric sphincter, the stomach's outlet to the small intestine, is ligated with suture to allow gastric secretions to accumulate.

  • Compound Administration: The test compound (e.g., this compound) is administered, typically orally (p.o.) or intraduodenally (i.d.).

  • Secretion Accumulation: The abdominal incision is closed, and the animal is allowed to recover for a set period (e.g., 4 hours) during which gastric acid accumulates.

  • Sample Collection & Analysis: The animal is euthanized, the stomach is removed, and the gastric contents are collected. The volume of the gastric juice is measured, and the total acid output is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH.[16]

  • Data Analysis: The total acid output in treated animals is compared to that in vehicle-treated control animals to calculate the percentage of inhibition. The ID50 value is then calculated from the dose-response relationship.

References

A Comparative Analysis of CS-526 and Revaprazan: Two Generations of Potassium-Competitive Acid Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CS-526 and revaprazan (B1680565), two potassium-competitive acid blockers (P-CABs) that represent different stages of development in the quest for improved gastric acid suppression. While revaprazan has achieved clinical use in some countries, the development of this compound was discontinued. This comparison aims to provide a comprehensive overview of their pharmacological profiles, supported by available experimental data, to inform future research and drug development in the field of acid-related disorders.

Introduction

Gastric acid suppression is a cornerstone in the management of acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers. For decades, proton pump inhibitors (PPIs) have been the standard of care. However, their limitations, including a slow onset of action and variable efficacy, have driven the development of a new class of drugs: potassium-competitive acid blockers (P-CABs). P-CABs offer a distinct mechanism of action, directly and reversibly inhibiting the gastric H+/K+ ATPase (proton pump) in a K+-competitive manner.

This guide focuses on two such P-CABs:

  • This compound: A novel, potent, and reversible acid pump antagonist. Its clinical development was halted in early phases due to safety concerns, specifically liver toxicity.

  • Revaprazan: One of the first P-CABs to be approved for clinical use in several countries for the treatment of gastritis.

This comparative analysis will delve into their chemical properties, mechanism of action, pharmacodynamics, and pharmacokinetics, supported by experimental data and methodologies.

Chemical Properties

A fundamental comparison begins with the chemical identity of each compound.

FeatureThis compoundRevaprazan
IUPAC Name 7-(4-fluorobenzyloxy)-2,3-dimethyl-1-{[(1S,2S)-2-methylcyclopropyl]methyl}-1H-pyrrolo[2,3-d]pyridazineN-(4-Fluorophenyl)-4,5-dimethyl-6-(1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)pyrimidin-2-amine[1][2][3]
Molecular Formula C24H27FN4OC22H23FN4[4][5]
Molecular Weight 406.5 g/mol 362.44 g/mol [5]
Chemical Structure
alt text
alt text

Mechanism of Action

Both this compound and revaprazan are classified as potassium-competitive acid blockers. They exert their acid-suppressing effects by directly targeting the gastric H+/K+ ATPase, the final step in the gastric acid secretion pathway.

Signaling Pathway of H+/K+ ATPase Inhibition

The following diagram illustrates the common mechanism of action for P-CABs like this compound and revaprazan.

G cluster_parietal_cell Parietal Cell cluster_apical_membrane Apical Membrane cluster_gastric_lumen Gastric Lumen H_K_ATPase H+/K+ ATPase (Proton Pump) H_out H+ H_K_ATPase->H_out H+ efflux K_channel K+ Channel K_in K+ H_in H+ H_in->H_K_ATPase to be pumped out K_in->H_K_ATPase re-entry HCl HCl (Gastric Acid) H_out->HCl K_out K+ K_out->H_K_ATPase K+ influx (recycled) Cl_out Cl- Cl_out->HCl PCAB This compound / Revaprazan (P-CAB) PCAB->H_K_ATPase Reversible Inhibition K_lumen K+ K_lumen->H_K_ATPase Competes with

Mechanism of P-CABs on H+/K+ ATPase.

P-CABs reversibly bind to the K+ binding site of the H+/K+ ATPase, preventing the exchange of H+ for K+ and thereby inhibiting gastric acid secretion. This action is independent of the activation state of the proton pump, leading to a more rapid onset of action compared to traditional PPIs.

Pharmacodynamics

The pharmacodynamic properties of this compound and revaprazan highlight their potency and efficacy in inhibiting gastric acid secretion.

ParameterThis compoundRevaprazan
Target Gastric H+/K+ ATPaseGastric H+/K+ ATPase
Inhibition Type Reversible, K+-competitiveReversible, K+-competitive
IC50 (H+/K+ ATPase) 61 nM (hog gastric microsomes)Not explicitly found in searches
Effect on Gastric pH Dose-dependent inhibition of gastric acid secretion in pylorus-ligated rats (ID50 = 0.7 mg/kg, oral) and histamine-stimulated secretion in Heidenhain pouch dogs.In healthy male subjects (200 mg dose): - Mean % time intragastric pH > 4 (Day 1): 28.1% - Mean % time intragastric pH > 4 (Day 7): 34.2%

Pharmacokinetics

Pharmacokinetic profiles determine the absorption, distribution, metabolism, and excretion of a drug, influencing its dosing regimen and duration of action.

ParameterThis compoundRevaprazan
Route of Administration OralOral
Tmax (steady state) Not available~3.5 hours
Cmax (steady state) Not available~150 ng/mL (200 mg dose)
Half-life (t1/2) Not available~2.5 hours
Metabolism Not extensively documented in available literature.Not extensively documented in available literature.
Excretion Not availableNot available

Clinical Experience and Safety

The clinical development and safety profiles of this compound and revaprazan are a key differentiating factor.

This compound: The clinical development of this compound was terminated during Phase I or II trials. The primary reason for discontinuation was the observation of elevated liver enzymes, indicating potential hepatotoxicity. This adverse effect prevented its further investigation and progression towards clinical use.

Revaprazan: Revaprazan has been approved for the treatment of gastritis in South Korea and India. Clinical trials have demonstrated its efficacy in raising intragastric pH. In a study with healthy male volunteers, revaprazan was administered in daily doses of 100 mg, 150 mg, and 200 mg for seven days. The study found a dose-dependent increase in the median intragastric pH and the percentage of time the pH was maintained above 4. The antisecretory effect was rapid, with a near-maximal effect observed on the first day of administration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of protocols for key experiments cited in this guide.

H+/K+ ATPase Inhibition Assay (for this compound)

Objective: To determine the in vitro inhibitory activity of this compound on the gastric H+/K+ ATPase.

Methodology:

  • Enzyme Preparation: Gastric H+/K+ ATPase-rich microsomes are prepared from hog gastric mucosa through a series of homogenization and centrifugation steps.

  • Assay Reaction: The prepared enzyme is incubated with varying concentrations of this compound in a buffer solution containing MgCl2 and KCl.

  • Initiation and Termination: The reaction is initiated by the addition of ATP. After a defined incubation period at 37°C, the reaction is stopped.

  • Measurement of Activity: The amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP is measured colorimetrically. The inhibitory activity of this compound is calculated by comparing the enzyme activity in the presence and absence of the compound.

  • IC50 Determination: The concentration of this compound that inhibits 50% of the H+/K+ ATPase activity (IC50) is determined from the dose-response curve.

In Vivo Gastric Acid Secretion Study in Pylorus-Ligated Rats (for this compound)

Objective: To evaluate the in vivo antisecretory effect of orally administered this compound.

Methodology:

  • Animal Model: Male rats are fasted overnight with free access to water.

  • Drug Administration: this compound is administered orally at various doses.

  • Surgical Procedure: At a specified time after drug administration, the rats are anesthetized, and the pylorus is ligated to allow for the accumulation of gastric juice.

  • Gastric Juice Collection: After a set period following ligation, the animals are euthanized, and the stomach is removed. The gastric contents are collected.

  • Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with NaOH.

  • ID50 Calculation: The dose of this compound that causes a 50% reduction in gastric acid secretion (ID50) is calculated.

24-Hour Intragastric pH Monitoring in Healthy Human Subjects (for Revaprazan)

Objective: To assess the effect of revaprazan on gastric acid secretion in humans.

Methodology:

  • Subject Recruitment: Healthy male volunteers are enrolled in the study.

  • Baseline Measurement: A baseline 24-hour intragastric pH profile is recorded for each subject before drug administration.

  • Drug Administration: Subjects are randomized to receive different oral doses of revaprazan daily for a specified period (e.g., 7 days).

  • pH Monitoring: On designated days (e.g., Day 1 and Day 7), a pH monitoring probe is inserted into the stomach to continuously record the intragastric pH over a 24-hour period.

  • Data Analysis: The primary endpoints typically include the median intragastric pH and the percentage of time the pH remains above a certain threshold (e.g., pH > 4).

Experimental Workflow Diagrams

Visualizing experimental workflows can aid in understanding the procedural steps involved in key assays.

H+/K+ ATPase Inhibition Assay Workflow

G cluster_prep Enzyme Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis hog_stomach Hog Gastric Mucosa homogenize Homogenization hog_stomach->homogenize centrifuge Centrifugation homogenize->centrifuge microsomes H+/K+ ATPase-rich Microsomes centrifuge->microsomes incubation Incubate Microsomes with this compound/Revaprazan microsomes->incubation add_atp Add ATP to Initiate Reaction incubation->add_atp stop_reaction Stop Reaction add_atp->stop_reaction measure_pi Measure Inorganic Phosphate (Pi) stop_reaction->measure_pi calculate_inhibition Calculate % Inhibition measure_pi->calculate_inhibition plot_curve Plot Dose-Response Curve calculate_inhibition->plot_curve determine_ic50 Determine IC50 plot_curve->determine_ic50

Workflow for H+/K+ ATPase Inhibition Assay.
In Vivo Gastric pH Monitoring Workflow

G cluster_screening Subject Screening & Baseline cluster_treatment Treatment Period cluster_measurement pH Measurement cluster_data_analysis Data Analysis recruit Recruit Healthy Volunteers baseline_ph Record Baseline 24-hr Intragastric pH recruit->baseline_ph randomize Randomize Subjects to Treatment Groups baseline_ph->randomize administer_drug Administer Revaprazan (or Placebo) Daily randomize->administer_drug ph_monitoring Perform 24-hr pH Monitoring (e.g., on Day 1 and Day 7) administer_drug->ph_monitoring analyze_ph Analyze pH Data (Median pH, % Time pH > 4) ph_monitoring->analyze_ph compare_groups Compare Treatment Groups and Baseline analyze_ph->compare_groups assess_safety Assess Safety and Tolerability compare_groups->assess_safety conclusion Draw Conclusions on Efficacy and Safety assess_safety->conclusion

Workflow for Human Gastric pH Study.

Conclusion

This comparative analysis of this compound and revaprazan provides valuable insights into the evolution of potassium-competitive acid blockers.

  • This compound demonstrated high potency in preclinical models, showcasing the potential of the P-CAB class for effective acid suppression. However, its journey was cut short by unacceptable liver toxicity, a critical reminder of the importance of safety in drug development. The preclinical data for this compound remains a useful reference for understanding the structure-activity and structure-toxicity relationships of this class of compounds.

  • Revaprazan , as one of the earlier P-CABs to reach the market, established the clinical viability of this new class of acid suppressants. While its efficacy in raising intragastric pH is evident, some studies suggest its acid-suppressive effect may not be superior to that of existing PPIs. Nevertheless, its rapid onset of action represents a key advantage.

For researchers and drug development professionals, the story of this compound and revaprazan underscores the ongoing challenge of balancing efficacy and safety. Future research in this area will likely focus on developing P-CABs with not only a rapid and sustained acid-suppressing effect but also an impeccable long-term safety profile, ultimately offering improved therapeutic options for patients with acid-related disorders.

References

A Comparative Guide to In Vitro Models for Gastric Acid Secretion Research

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Leading Methodologies for Researchers, Scientists, and Drug Development Professionals.

While a specific product denoted as "CS-526" is not widely recognized in scientific literature as a standard model for in vitro gastric acid research, this guide provides a comprehensive comparison of the primary and most physiologically relevant alternatives. Researchers in drug development and gastrointestinal physiology utilize several key models to investigate the mechanisms of gastric acid secretion and to screen for inhibitors or modulators. This guide compares four leading methodologies: the HGT-1 human gastric cell line, primary parietal cell cultures, 3D gastric organoids, and the ex vivo Ussing chamber system.

Comparative Performance of In Vitro Gastric Acid Secretion Models

The selection of an appropriate in vitro model is critical and depends on the specific research question, balancing factors such as physiological relevance, throughput, cost, and technical complexity. The following table summarizes quantitative performance data from published experiments on these models.

Parameter HGT-1 Cell Line Primary Parietal Cell Culture Gastric Organoids Ussing Chamber (Isolated Mucosa)
Model System Immortalized human gastric adenocarcinoma cell line.[1][2]Primary cells isolated from rodent or human gastric mucosa.[3]3D self-organizing structures grown from gastric stem cells.[4]Ex vivo gastric mucosal tissue mounted in a specialized chamber.[5]
Physiological Relevance Moderate; expresses key components like H+/K+ ATPase and H2 receptors but is a cancerous cell line.[1][6]High; uses the primary acid-secreting cells, but lacks multi-cell interactions of intact glands.[3]Very High; contains multiple gastric cell types (including parietal cells) organized in a gland-like structure.[7]High; preserves native tissue architecture and cell-cell interactions.[5]
Primary Assay pH-sensitive fluorescent dyes (e.g., BCECF, HPTS).[1][8][14C]-Aminopyrine uptake assay.[3]Forskolin-Induced Swelling (FIS) assay.[9][10]pH-stat titration.[11]
Stimulated Acid Secretion Histamine (B1213489) (100 µM) induces an extracellular pH change (ΔpH) of ~0.46 .[1]Histamine (10⁻⁴ M) stimulates aminopyrine (B3395922) uptake to ~228% of basal levels .[3]Forskolin (B1673556) stimulates luminal fluid accumulation, causing organoid swelling. Quantified as Area Under the Curve (AUC).[10]Histamine-stimulated acid secretion in rat mucosa reported at ~2.7-3.4 µmol/10 min .[12]
Inhibition by Omeprazole (B731) ~60% inhibition of histamine-induced acidification with 100 µM omeprazole.[1]IC₅₀ of ~50 nM for inhibition of histamine-stimulated acid production in isolated human gastric glands.[13]Not widely reported, but theoretically susceptible to proton pump inhibitors.Omeprazole (3 µM) inhibits forskolin-stimulated acid production.[14]
Typical Throughput High (96-well plate format).Moderate to High.Moderate to High (96-well plate format).[10]Low (typically 1-8 chambers per system).
Complexity & Cost Low complexity, low cost.High complexity (cell isolation required), moderate cost.High complexity (requires specialized culture techniques), high cost.Moderate complexity, moderate cost.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for understanding these models. The following diagrams, rendered using Graphviz, illustrate the core signaling pathway for acid secretion and a typical experimental workflow for screening inhibitory compounds.

Key Signaling Pathway for Gastric Acid Secretion

The secretion of H+ ions by parietal cells is the final step in a cascade regulated by neural, endocrine, and paracrine signals. Acetylcholine (from the vagus nerve), gastrin (from G-cells), and histamine (from ECL cells) are the primary stimulants.[15][16] They activate second messenger systems—primarily Ca²⁺ and cAMP—that converge to promote the translocation and activation of the H+/K+ ATPase (the proton pump) at the apical membrane.[17]

G cluster_stimuli Stimulatory Inputs cluster_receptors Parietal Cell Receptors cluster_messengers Second Messengers cluster_finalpath Final Common Pathway ACh Acetylcholine M3R M3 Receptor ACh->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R PLC PLC Activation M3R->PLC CCK2R->PLC AC Adenylyl Cyclase H2R->AC Ca ↑ Intracellular Ca²⁺ PLC->Ca Pump H+/K+ ATPase (Proton Pump) Ca->Pump Activation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA PKA->Pump Translocation & Activation Secretion H+ Secretion (Acid Production) Pump->Secretion G cluster_prep Phase 1: Model Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Data Analysis A Culture Cells / Isolate Tissue (e.g., HGT-1, Organoids, Mucosa) B Seed cells in assay plate or mount tissue in Ussing chamber A->B C Establish Basal Secretion Level B->C D Add Stimulant (e.g., Histamine, Forskolin) C->D E Apply Test Compound (Potential Inhibitor) D->E F Measure Acid Secretion (Fluorescence, Radioactivity, Titration) E->F G Calculate % Inhibition vs. Stimulated Control F->G H Determine IC₅₀ Value G->H

References

Confirming the On-Target Effects of CS-526 in New Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the on-target effects of CS-526, a novel potassium-competitive acid blocker (P-CAB), with other acid-suppressing agents. It includes supporting experimental data from established and emerging models, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows.

Executive Summary

This compound is a potent and reversible inhibitor of the gastric H+,K+-ATPase (proton pump), the final step in the gastric acid secretion pathway. As a member of the P-CAB class, it offers a distinct mechanism of action compared to traditional proton pump inhibitors (PPIs). Preclinical data demonstrate its significant antisecretory and antiulcer effects. However, its development was reportedly halted after early clinical trials due to observations of elevated transaminase levels. This guide serves to consolidate the existing preclinical data for this compound and contextualize its performance against other P-CABs and PPIs, particularly in the framework of both classical and novel experimental models.

Data Presentation

Table 1: In Vitro Potency of this compound and Comparators
CompoundClassTargetAssay SystemIC50Reference
This compound P-CABH+,K+-ATPaseHog gastric microsomes61 nM[1]
VonoprazanP-CABH+,K+-ATPasePorcine gastric microsomes19 nM[2]
TegoprazanP-CABH+,K+-ATPaseHog gastric microsomes0.53 μM[2]
LansoprazolePPIH+,K+-ATPaseHog gastric microsomes4.2 μM[1]
OmeprazolePPIH+,K+-ATPaseGoat gastric microsomes26 μg/mL[3]
Table 2: In Vivo Efficacy of this compound and Comparators in Preclinical Models
CompoundModelSpeciesEndpointDoseEfficacyReference
This compound Pylorus-ligatedRatGastric acid secretion0.7 mg/kg (p.o.)ID50[1]
This compound Reflux esophagitisRatEsophageal lesions1.9 mg/kg (p.o.)ID50[1]
LansoprazoleReflux esophagitisRatEsophageal lesions2.2 mg/kg (i.d.)ID50[1]
VonoprazanReflux esophagitisRatEsophageal lesion length3 mg/kg83% reduction[4]
EsomeprazoleReflux esophagitisRatEsophageal lesion length10 mg/kg50% reduction[4]

Experimental Protocols

In Vitro H+,K+-ATPase Inhibition Assay

This assay determines the potency of a compound to inhibit the proton pump.

  • Preparation of H+,K+-ATPase: Gastric microsomes rich in H+,K+-ATPase are prepared from the gastric mucosa of hogs or rabbits. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction.

  • Assay Reaction: The reaction mixture contains the prepared enzyme, a buffer solution (e.g., Tris-HCl), MgCl2, and KCl. The test compound (e.g., this compound) at various concentrations is pre-incubated with the enzyme.

  • Initiation and Termination: The reaction is initiated by the addition of ATP. The mixture is incubated at 37°C. The reaction is stopped by adding an acid solution (e.g., trichloroacetic acid).

  • Measurement of Phosphate (B84403): The inhibitory activity is determined by measuring the amount of inorganic phosphate released from the hydrolysis of ATP. This is often done colorimetrically by reacting the phosphate with a reagent like ammonium (B1175870) molybdate (B1676688) to form a colored complex, which is then measured spectrophotometrically.

  • Data Analysis: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

In Vivo Pylorus-Ligated Rat Model

This model is used to assess the in vivo antisecretory activity of a compound.

  • Animal Preparation: Male Wistar or Sprague-Dawley rats are fasted for 24 hours with free access to water.

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the stomach. The pyloric sphincter is ligated with a silk suture to prevent gastric emptying.

  • Drug Administration: The test compound is administered orally (p.o.) or intraduodenally (i.d.) immediately after pylorus ligation.

  • Sample Collection: After a set period (e.g., 4 hours), the animals are euthanized, and the stomach is carefully removed. The gastric contents are collected.

  • Analysis: The volume of the gastric juice is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a specific pH. The total acid output is then calculated. The dose that inhibits acid secretion by 50% (ID50) is determined.[5]

Surgically Induced Reflux Esophagitis Rat Model

This model is used to evaluate the efficacy of a compound in preventing esophageal damage due to acid reflux.[6]

  • Animal Preparation: Rats are fasted as described for the pylorus-ligated model.

  • Surgical Procedure: A more complex surgical procedure is performed to induce chronic acid reflux. This typically involves ligation of the forestomach and partial obstruction of the duodenum near the pylorus.[6]

  • Drug Administration: The test compound is administered daily for a set period (e.g., several days to weeks).

  • Evaluation of Esophageal Lesions: At the end of the treatment period, the animals are euthanized, and the esophagus is removed. The severity of the esophageal lesions is assessed macroscopically (e.g., measuring the length of the lesions) and/or histopathologically.

  • Data Analysis: The extent of esophageal damage in the treated groups is compared to that in a vehicle-treated control group to determine the protective effect of the compound.

Mandatory Visualization

G cluster_lumen Gastric Lumen (Acidic) cluster_cell Parietal Cell K_lumen K+ pump H+,K+-ATPase (Proton Pump) K_lumen->pump Exchanges for H+ H_lumen H+ pump->H_lumen Secretes H+ CS526 This compound (P-CAB) CS526->pump Competitively blocks K+ binding site K_cell K+ K_cell->pump Binds to pump H_cell H+ H_cell->pump

Caption: Mechanism of Action of this compound.

G cluster_invitro In Vitro Models cluster_invivo In Vivo Models invitro_start H+,K+-ATPase Enzyme Prep assay Inhibition Assay (IC50) invitro_start->assay organoids Gastric Organoids (Advanced Model) invitro_start->organoids pylorus Pylorus-Ligated Rat (Acid Secretion) assay->pylorus Informs in vivo dosing organoids->pylorus Predicts in vivo efficacy reflux Reflux Esophagitis Rat (Mucosal Protection) nerd NERD Model (Murine)

Caption: Experimental Workflow for this compound.

G cluster_attributes CS526 This compound (P-CAB) reversible Reversible Inhibition CS526->reversible rapid Rapid Onset CS526->rapid cyp CYP2C19 Metabolism (Less Impact) CS526->cyp food Food Effect (Minimal) CS526->food PCABs Other P-CABs (e.g., Vonoprazan) PCABs->reversible PCABs->rapid PCABs->cyp PCABs->food PPIs PPIs (e.g., Lansoprazole) irreversible Irreversible Inhibition PPIs->irreversible slow Slower Onset PPIs->slow cyp_major CYP2C19 Metabolism (Major Impact) PPIs->cyp_major food_major Food Effect (Significant) PPIs->food_major

Caption: Logical Comparison of Drug Classes.

References

Safety Operating Guide

Navigating the Disposal of Novel Compound CS-526: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available chemical databases and safety resources do not contain information on a compound designated "CS-526." The following procedural guidance is based on established best practices for the safe handling and disposal of novel or uncharacterized research chemicals. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) and their institution's Environmental Health and Safety (EHS) department for definitive disposal protocols for any new chemical entity.

The proper disposal of laboratory waste is paramount to ensuring a safe research environment and maintaining regulatory compliance. For a novel compound such as this compound, a systematic approach is required, beginning with a thorough characterization of its properties and associated hazards. This guide provides a comprehensive framework for the operational and disposal plans for this compound, designed to be the preferred source for laboratory safety and chemical handling information.

Pre-Disposal Characterization and Hazard Assessment

Before beginning any process that will generate this compound waste, a complete understanding of its chemical and toxicological properties is essential. This information, typically found in the compound's SDS, will dictate the appropriate handling, segregation, and disposal methods.

Table 1: this compound Chemical Profile and Personal Protective Equipment (PPE)

Parameter Value (Hypothetical Data for this compound) Implication for Disposal
Physical State Solid (crystalline powder)Waste will be solid. Avoid generating dust.
pH Not Applicable---
Flash Point > 200°CLow flammability risk.
Toxicity (e.g., LD50) Oral LD50 (Rat): 300 mg/kgToxic. Requires careful handling and segregation as toxic waste.
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents.Do not mix with oxidizing waste streams.
Required PPE Standard laboratory coat, nitrile gloves, safety glasses with side shields.Use specified PPE when handling waste containers.

Experimental Protocol: Waste Segregation and Containment

The primary experimental protocol for the safe disposal of this compound involves meticulous segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.

Methodology:

  • Waste Identification: At the start of any experiment, identify all potential waste streams that will be generated (e.g., pure this compound, contaminated sharps, aqueous solutions, organic solvent solutions).

  • Container Selection: Obtain appropriate, labeled waste containers from your institution's EHS department. Ensure containers are compatible with the chemical nature of the waste.

  • Point-of-Generation Segregation:

    • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated gloves), in a designated, lined, and sealed solid waste container.

    • Aqueous Waste: Collect all aqueous solutions containing this compound in a dedicated liquid waste container. Do not mix with organic solvents.

    • Organic Waste: Collect all organic solvent solutions containing this compound in a separate liquid waste container. Specify the solvent composition on the waste tag.

    • Sharps Waste: Any sharps (needles, scalpels) contaminated with this compound must be placed in a designated sharps container.

  • Labeling: Immediately label each waste container with a hazardous waste tag. The tag must include the full chemical name ("this compound" and its formal chemical name), the major components and their approximate percentages, and the relevant hazard classifications (e.g., "Toxic").

  • Storage: Store sealed waste containers in a designated satellite accumulation area. This area should be secondary containment, away from general laboratory traffic.

Table 2: General Chemical Waste Segregation Plan

Waste Type Description Container Type Disposal Notes
Halogenated Solvents Solvents containing chlorine, bromine, fluorine, or iodine.Glass or polyethylene (B3416737) container.Do not mix with non-halogenated solvents.
Non-Halogenated Solvents Flammable or combustible organic solvents without halogens.Glass or polyethylene container.Keep away from ignition sources.
Aqueous Waste (Acids) Acidic solutions (pH < 2).Acid-resistant polyethylene container.Segregate from bases and cyanides.
Aqueous Waste (Bases) Basic solutions (pH > 12.5).Base-resistant polyethylene container.Segregate from acids.
Solid Chemical Waste Non-reactive solid chemicals, powders, and contaminated debris.Lined, sealed container.Ensure no free liquids are present.
Oxidizers Solid or liquid oxidizing agents.Designated container, stored separately.High reactivity hazard; do not mix with other chemicals.
Sharps Needles, syringes, razor blades, contaminated glass.Puncture-proof sharps container.Do not overfill.

Disposal Workflow and Logical Relationships

The decision-making process for chemical waste disposal follows a clear, logical progression from waste generation to final pickup by EHS. This workflow ensures that all safety and regulatory steps are followed.

cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: EHS Disposal Process A Experiment Generates This compound Waste B Consult this compound SDS for Hazard Information A->B C Select Appropriate Waste Container B->C D Segregate Waste at Point of Generation C->D E Attach Hazardous Waste Label D->E F Store in Satellite Accumulation Area E->F G Request Waste Pickup from EHS F->G Container Full or Project End H EHS Transports Waste to Central Accumulation Area G->H I Waste Manifested and Sent to Licensed Facility H->I

Essential Safety and Handling Guidelines for CS-526 (CP-154,526)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for CS-526, identified as the research compound CP-154,526 (CAS Number: 157286-86-7), is not publicly available. The following information is based on general best practices for handling chemical compounds with unknown toxicological properties. It is imperative to obtain the official SDS from the manufacturer or supplier before any handling, storage, or disposal of this substance. This guidance is intended for informational purposes and is not a substitute for a formal risk assessment and the substance-specific SDS.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound (CP-154,526), a precautionary approach is essential due to the lack of comprehensive public safety data. The following personal protective equipment should be considered the minimum requirement.

PPE CategoryRecommendationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes, aerosols, and airborne particles that could cause eye irritation or injury.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which could lead to irritation, allergic reaction, or absorption of the substance.
Body Protection A fully buttoned laboratory coat, with consideration for a chemically resistant apron for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood. If aerosols or dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator appropriate for the potential exposure should be used.Minimizes the risk of inhalation, which could have unknown systemic effects.

Operational Plan: Handling and Storage

Handling:

  • Preparation: Before handling, ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered. All necessary equipment, including PPE, should be readily available.

  • Weighing and Transfer: Handle as a solid to minimize dust generation. If solutions are prepared, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: Have a spill kit readily available. In case of a small spill, absorb the material with an inert absorbent, collect it in a sealed container, and dispose of it as hazardous waste. For larger spills, evacuate the area and follow emergency procedures.

  • Hygiene: After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.

Storage:

  • Store in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials (strong oxidizing agents should be avoided as a general precaution).

Disposal Plan

All waste containing this compound (CP-154,526), including contaminated PPE and absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal: Dispose of the hazardous waste through a licensed environmental waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Experimental Workflow for Safe Handling

The following diagram outlines a logical workflow for the safe handling of a research chemical like this compound (CP-154,526), emphasizing the importance of preliminary safety checks.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase obtain_sds Obtain and Review Manufacturer's SDS risk_assessment Perform Substance-Specific Risk Assessment obtain_sds->risk_assessment Crucial Input ppe_setup Prepare and Inspect Required PPE risk_assessment->ppe_setup engineering_controls Verify Engineering Controls (e.g., Fume Hood) risk_assessment->engineering_controls don_ppe Don Appropriate PPE engineering_controls->don_ppe handle_in_hood Handle Substance in Chemical Fume Hood don_ppe->handle_in_hood clean_up Clean Work Area and Decontaminate handle_in_hood->clean_up doff_ppe Doff PPE Correctly clean_up->doff_ppe segregate_waste Segregate Hazardous Waste doff_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste dispose_waste Dispose via Certified Vendor store_waste->dispose_waste

Caption: Workflow for Safe Handling of Research Chemicals.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CS-526
Reactant of Route 2
Reactant of Route 2
CS-526

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。